molecular formula C10H14O B1616119 1-Methyl-4-propoxybenzene CAS No. 5349-18-8

1-Methyl-4-propoxybenzene

Cat. No.: B1616119
CAS No.: 5349-18-8
M. Wt: 150.22 g/mol
InChI Key: QLTKVDKXTKKJOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-propoxybenzene is a useful research compound. Its molecular formula is C10H14O and its molecular weight is 150.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95261. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

5349-18-8

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

1-methyl-4-propoxybenzene

InChI

InChI=1S/C10H14O/c1-3-8-11-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3

InChI Key

QLTKVDKXTKKJOX-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C

Canonical SMILES

CCCOC1=CC=C(C=C1)C

Other CAS No.

5349-18-8

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-4-propoxybenzene: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-propoxybenzene, also known as 4-propoxytoluene, is an aromatic ether that holds interest in various chemical and pharmaceutical research areas. Its structural features, comprising a substituted benzene (B151609) ring with both a methyl and a propoxy group, give rise to specific physicochemical properties that are pertinent to its potential applications. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, tailored for a scientific audience. While direct biological activity data for this specific compound is limited in publicly accessible literature, this guide also discusses the general reactivity of related aryl ethers and outlines potential areas for future investigation.

Chemical Properties and Structure

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a clear reference for laboratory and developmental work.

PropertyValue
Molecular Formula C₁₀H₁₄O
Molecular Weight 150.22 g/mol [1]
Appearance Colorless liquid
Boiling Point 212 °C at 760 mmHg[2]
Melting Point Not Applicable (liquid at standard conditions)[2]
Density 0.923 g/cm³[2]
Flash Point 82.7 °C[2]
Solubility Low solubility in water; miscible with many organic solvents.
CAS Number 5349-18-8[1]

Structural Identifiers:

  • SMILES: CCCOC1=CC=C(C=C1)C[1]

  • InChI: InChI=1S/C10H14O/c1-3-8-11-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3[1]

Experimental Protocols

Synthesis via Williamson Ether Synthesis

A common and effective method for the preparation of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Reaction Scheme:

Detailed Methodology:

  • Alkoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-cresol (B1678582) in a suitable anhydrous solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

  • Add a strong base, such as sodium hydride (NaH), portion-wise to the solution at 0 °C to deprotonate the phenolic hydroxyl group and form the sodium p-cresolate (the alkoxide). The reaction is typically allowed to stir for 30-60 minutes at this temperature.

  • Nucleophilic Substitution: To the freshly prepared alkoxide solution, add 1-bromopropane (B46711) dropwise at room temperature.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and maintain it for several hours (typically 4-8 hours) to ensure the completion of the reaction.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove any remaining aqueous impurities.

  • Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.[4]

Spectroscopic Analysis and Structural Elucidation

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons will appear as two doublets in the downfield region (typically δ 6.8-7.2 ppm). The protons of the propoxy group will exhibit a triplet for the terminal methyl group (δ ~1.0 ppm), a sextet for the adjacent methylene (B1212753) group (δ ~1.8 ppm), and a triplet for the methylene group attached to the oxygen (δ ~3.9 ppm). The methyl group on the benzene ring will appear as a singlet in the upfield region (δ ~2.3 ppm).

  • ¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom. The aromatic carbons will resonate in the region of δ 114-157 ppm. The carbons of the propoxy group will appear at approximately δ 10 ppm (CH₃), δ 22 ppm (CH₂), and δ 69 ppm (OCH₂). The methyl carbon on the aromatic ring will be observed around δ 20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands that confirm the presence of its functional groups. Key expected peaks include:

  • C-H stretching (aromatic): ~3030-3100 cm⁻¹

  • C-H stretching (aliphatic): ~2850-2960 cm⁻¹

  • C=C stretching (aromatic): ~1500-1600 cm⁻¹

  • C-O stretching (ether): A strong band around 1240 cm⁻¹

  • C-H bending (aromatic, para-disubstituted): A strong band around 820 cm⁻¹

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) at m/z = 150. The fragmentation pattern will likely involve the loss of the propyl group (M-43) to give a base peak at m/z = 107, corresponding to the stable p-cresyl cation. Other fragments may arise from further cleavage of the propyl chain.

Reactivity and Stability

This compound is a relatively stable compound under normal laboratory conditions. As an aryl alkyl ether, its reactivity is primarily centered around the ether linkage and the aromatic ring.

  • Ether Cleavage: The C-O bond of the ether can be cleaved under harsh conditions, for instance, by refluxing with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), to yield p-cresol and the corresponding propyl halide.

  • Electrophilic Aromatic Substitution: The propoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution reactions. However, since the para position is already occupied by the methyl group, electrophilic attack will predominantly occur at the ortho positions relative to the propoxy group. The methyl group is also an activating, ortho-, para-directing group.

  • Oxidation: The benzylic methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions. The propoxy group is generally stable to mild oxidation.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activity, metabolic fate, or interactions with cellular signaling pathways of this compound. However, the broader class of alkoxybenzenes has been investigated for various biological effects. For instance, some alkoxybenzene derivatives have been explored for their potential as antimicrobial and anticancer agents.

The metabolism of aryl ethers in humans and other mammals is generally mediated by cytochrome P450 enzymes. Common metabolic pathways include O-dealkylation, leading to the formation of the corresponding phenol (B47542) (p-cresol in this case), and aromatic hydroxylation.

Given the absence of specific data for this compound, the following diagram illustrates a hypothetical signaling pathway that could be investigated for a compound of this class, based on the known activities of other small molecule kinase inhibitors. This is provided as a conceptual framework for future research.

hypothetical_pathway cluster_extracellular Extracellular cluster_cell Cell Compound This compound Receptor Receptor Tyrosine Kinase Compound->Receptor Inhibition Kinase_A Downstream Kinase A Receptor->Kinase_A Activation Kinase_B Downstream Kinase B Kinase_A->Kinase_B Phosphorylation TF Transcription Factor Kinase_B->TF Activation Gene_Expression Target Gene Expression (e.g., Proliferation, Survival) TF->Gene_Expression Upregulation synthesis_workflow reagents p-cresol + 1-bromopropane + Base (e.g., NaH) reaction Williamson Ether Synthesis (Heating in Solvent) reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Distillation or Chromatography) workup->purification product Pure this compound purification->product structural_elucidation sample Purified Sample of This compound nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ir FTIR Spectroscopy sample->ir ms Mass Spectrometry sample->ms structure Confirmed Structure nmr->structure Connectivity & Proton/Carbon Environment ir->structure Functional Groups ms->structure Molecular Weight & Fragmentation

References

Synonyms for 4-propoxytoluene in scientific literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-propoxytoluene, a chemical compound with potential applications in various scientific fields. This document collates available information on its nomenclature, physicochemical properties, and synthesis, aiming to serve as a valuable resource for professionals in research and development.

Nomenclature and Synonyms

4-Propoxytoluene is known by a variety of names in scientific literature and chemical databases. A comprehensive list of its synonyms is crucial for exhaustive literature searches and clear communication in scientific contexts. The compound's IUPAC name is 1-methyl-4-propoxybenzene , and its CAS registry number is 5349-18-8 .[1]

A structured summary of its common synonyms is presented below.

CategorySynonym
IUPAC Name This compound
CAS Registry Number 5349-18-8
Common Synonyms 4-Propoxytoluene
Propyl p-tolyl ether
1-Propoxy-4-methylbenzene
4-Methylphenyl propyl ether
p-Tolyl propyl ether
Benzene, 1-methyl-4-propoxy-
Systematic Names 1-methyl-4-propoxy-benzene
4-methyl-1-propoxybenzene
Other Identifiers NSC 1187
NSC 95261

Physicochemical Properties

Understanding the physicochemical properties of 4-propoxytoluene is fundamental for its application in experimental settings, particularly in drug development where properties like solubility and lipophilicity are critical. The following table summarizes key computed and experimental physicochemical data.

PropertyValueSource
Molecular Formula C₁₀H₁₄O[1]
Molecular Weight 150.22 g/mol [1]
Boiling Point 212 °C at 760 mmHg
Density 0.923 g/cm³
Flash Point 82.7 °C
LogP (Octanol-Water Partition Coefficient) 2.78380
Refractive Index 1.624
PSA (Polar Surface Area) 9.23 Ų
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 3[1]

Experimental Protocols: Synthesis of 4-Propoxytoluene

The most common method for the synthesis of 4-propoxytoluene is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol (B47542) (p-cresol in this case) to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide (a propyl halide).

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products p_cresol p-Cresol (B1678582) propoxytoluene 4-Propoxytoluene p_cresol->propoxytoluene propyl_halide Propyl Halide (e.g., 1-Iodopropane) propyl_halide->propoxytoluene base Base (e.g., NaOH) salt Sodium Halide base->salt water Water base->water

Caption: Williamson Ether Synthesis of 4-Propoxytoluene.

Detailed Methodology:

A detailed experimental procedure for the synthesis of propyl-p-tolyl ether (4-propoxytoluene) is described below, adapted from available laboratory protocols.

Materials:

Procedure:

  • Reaction Setup: In a 3.0 mL conical vial equipped with a magnetic spin vane, combine 160 µL of p-cresol and 260 µL of 25% aqueous sodium hydroxide.

  • Addition of Catalyst and Alkyl Halide: To the resulting solution, add a spatula tip of tetrabutylammonium bromide catalyst (less than 10 mg). Following this, add 200 µL of 1-iodopropane.

  • Reaction Conditions: Equip the vial with an air condenser and heat the mixture in a sand bath at 110 °C with vigorous stirring for 45 minutes.

  • Work-up: After the reaction is complete, cool the mixture and extract the organic layer. Wash the organic fraction sequentially with 0.5 mL of 5% sodium hydroxide and 0.5 mL of water.

  • Purification: Dry the organic layer over anhydrous sodium sulfate. The crude product is then purified by column chromatography on silica gel using dichloromethane as the eluent.

  • Solvent Removal: Evaporate the solvent from the collected fractions to obtain the pure propyl p-tolyl ether.

  • Characterization: The final product can be characterized using infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure.

Biological Activity and Drug Development Applications

Currently, there is a notable lack of publicly available scientific literature detailing specific biological activities or direct applications of 4-propoxytoluene in drug development. While the broader class of ethers has been explored in medicinal chemistry, specific quantitative data on the pharmacological effects, toxicity, or signaling pathway modulation by 4-propoxytoluene is not readily found in peer-reviewed journals or patent literature.

Researchers and drug development professionals are encouraged to consider this compound as a novel scaffold or intermediate for the synthesis of new chemical entities. Its physicochemical properties, particularly its moderate lipophilicity (LogP ≈ 2.78), may be of interest in designing molecules with specific permeability characteristics.

Logical Workflow for Investigating Novel Compounds

For researchers interested in exploring the potential of uncharacterized compounds like 4-propoxytoluene, a structured workflow is essential. The following diagram outlines a logical progression from initial characterization to potential preclinical studies.

G A Compound Synthesis & Purity Analysis B Physicochemical Characterization (Solubility, LogP, pKa) A->B C In Vitro Screening (Target-based assays, Phenotypic screening) B->C D Hit Identification & Validation C->D E Lead Optimization (Structure-Activity Relationship Studies) D->E F In Vitro ADME/Tox Profiling E->F F->E Iterative Optimization G In Vivo Efficacy & PK/PD Studies F->G H Preclinical Candidate Selection G->H

Caption: A logical workflow for the investigation of novel chemical compounds.

This guide serves as a foundational document on 4-propoxytoluene. Further research is warranted to elucidate its potential biological activities and explore its utility in the development of new therapeutics. The provided synthesis protocol and physicochemical data offer a starting point for such investigations.

References

An In-depth Technical Guide to the Physical Properties of 1-Methyl-4-propoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 1-Methyl-4-propoxybenzene (also known as 4-propoxytoluene). As a key intermediate in organic synthesis and a potential scaffold in medicinal chemistry, a thorough understanding of its physical characteristics is essential for its application in research and development. This document summarizes key quantitative data, outlines detailed experimental protocols for their determination, and presents a logical workflow for the characterization of this compound.

Introduction

This compound is an aromatic ether that presents as a subject of interest in various chemical and pharmaceutical research domains. Its molecular structure, consisting of a p-tolyl group attached to a propoxy moiety, imparts specific physical characteristics that are crucial for its handling, reaction optimization, and formulation. This guide serves as a centralized resource for the physical property data and relevant experimental methodologies pertaining to this compound.

Physical and Chemical Properties

The physical properties of this compound have been compiled from various chemical data sources. The following table summarizes the key quantitative data.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₄O[1][2]
Molecular Weight 150.22 g/mol [1]
Density 0.923 g/cm³[2]
Boiling Point 212 °C at 760 mmHg[2]
Flash Point 82.7 °C[2]
Refractive Index ~1.5215 (estimate)[2]
Melting Point Not available
Water Solubility Insoluble (predicted)
LogP (Octanol-Water Partition Coefficient) 2.78380[2]

Experimental Protocols

The following sections detail the experimental methodologies for the determination of the key physical properties of this compound.

Determination of Density

The density of a liquid organic compound such as this compound can be accurately determined using a pycnometer or a volumetric flask.

Materials:

  • 10 mL or 25 mL volumetric flask with stopper

  • Analytical balance (readable to ±0.0001 g)

  • This compound sample

  • Distilled water (for calibration)

  • Acetone (B3395972) (for cleaning and drying)

  • Constant temperature water bath

Procedure:

  • Clean the volumetric flask thoroughly with a suitable solvent like acetone and ensure it is completely dry.

  • Weigh the empty, dry volumetric flask with its stopper on an analytical balance and record the mass (m₁).

  • Fill the flask with distilled water up to the calibration mark. Use a pipette for the final addition to ensure accuracy.

  • Place the flask in a constant temperature water bath (e.g., 20 °C) and allow it to equilibrate for 20-30 minutes.

  • After equilibration, adjust the water level to the mark if necessary, cap the flask, and dry the exterior.

  • Weigh the flask filled with water and record the mass (m₂).

  • Empty the flask, rinse it with acetone, and dry it completely.

  • Fill the flask with the this compound sample up to the calibration mark.

  • Repeat the temperature equilibration process as in step 4.

  • Adjust the liquid level to the mark, cap the flask, dry the exterior, and weigh it. Record the mass (m₃).

Calculation: The density (ρ) of the sample is calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

Where ρ_water is the density of water at the experimental temperature.

Determination of Boiling Point

The boiling point can be determined using a micro-scale method with a Thiele tube.

Materials:

  • Thiele tube

  • High-boiling point mineral oil or silicone oil

  • Thermometer (calibrated)

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Bunsen burner or heating mantle

  • This compound sample

Procedure:

  • Fill the Thiele tube with mineral oil to a level just above the side-arm.

  • Add approximately 0.5 mL of this compound to the small test tube.

  • Place the capillary tube (sealed end up) into the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Immerse the assembly into the Thiele tube, with the oil level above the sample but below the opening of the test tube.

  • Gently heat the side arm of the Thiele tube with a small flame or a heating mantle.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue gentle heating until a continuous and rapid stream of bubbles is observed.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record this temperature.

Qualitative Determination of Solubility

A qualitative assessment of solubility in various solvents is crucial for understanding the compound's behavior in different media.

Materials:

  • Small test tubes

  • This compound sample

  • A range of solvents:

    • Water

    • 5% aqueous HCl

    • 5% aqueous NaOH

    • 5% aqueous NaHCO₃

    • Concentrated H₂SO₄

    • Organic solvents (e.g., ethanol, diethyl ether, acetone, toluene)

Procedure:

  • Place approximately 0.1 mL (2-3 drops) of this compound into a small test tube.

  • Add about 3 mL of the solvent to be tested, dropwise, while shaking the tube.

  • Observe whether the sample dissolves completely. A compound is generally considered soluble if it dissolves to the extent of about 3 g per 100 mL of solvent.

  • If the compound is insoluble in water, its solubility in 5% HCl, 5% NaOH, and 5% NaHCO₃ can indicate its acidic or basic nature.[3][4]

  • Solubility in cold, concentrated sulfuric acid can suggest the presence of functional groups that can be protonated, such as ethers.

  • Record the observations as "soluble," "partially soluble," or "insoluble" for each solvent. Based on its structure as a non-polar aromatic ether, this compound is expected to be insoluble in water and aqueous solutions but soluble in most common organic solvents.[3][5]

Experimental Workflow Visualization

The logical flow for the physical characterization of a liquid organic compound like this compound can be visualized as follows.

G cluster_0 Physical Property Determination Workflow for this compound start Obtain Pure Sample of This compound density Density Determination (Pycnometer/Volumetric Flask) start->density boiling_point Boiling Point Determination (Thiele Tube Method) start->boiling_point refractive_index Refractive Index Measurement (Refractometer) start->refractive_index solubility Qualitative Solubility Testing start->solubility data_analysis Data Compilation and Analysis density->data_analysis boiling_point->data_analysis refractive_index->data_analysis solubility->data_analysis report Technical Report Generation data_analysis->report

Workflow for Physical Property Characterization.

Conclusion

This guide has consolidated the key physical properties of this compound and provided standardized, detailed protocols for their experimental determination. The presented data and methodologies are fundamental for the safe and effective use of this compound in laboratory and industrial settings. The structured workflow offers a reliable approach for the physical characterization of this and similar liquid organic compounds, ensuring data accuracy and reproducibility.

References

Spectroscopic Profile of 1-Methyl-4-propoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the aromatic ether, 1-methyl-4-propoxybenzene (CAS No. 5349-18-8; Molecular Formula: C₁₀H₁₄O). The information presented herein is intended to support research, development, and quality control activities where this compound is of interest. The data is organized into clear, tabular formats for ease of reference and comparison. Detailed experimental protocols for acquiring such spectra are also provided, alongside a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

Spectrometer Frequency: 400 MHz, Solvent: CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.08d2H8.5Ar-H (ortho to -CH₃)
6.82d2H8.5Ar-H (ortho to -OPr)
3.89t2H6.6-O-CH₂ -CH₂-CH₃
2.29s3H-Ar-CH₃
1.79sextet2H7.0-O-CH₂-CH₂ -CH₃
1.02t3H7.4-O-CH₂-CH₂-CH₃
Table 2: ¹³C NMR Spectroscopic Data

Spectrometer Frequency: 100 MHz, Solvent: CDCl₃

Chemical Shift (δ) ppmAssignment
156.9Ar-C (para to -CH₃)
129.8Ar-C (ortho to -CH₃)
129.5Ar-C (ipso to -CH₃)
114.3Ar-C (ortho to -OPr)
69.6-O-CH₂ -CH₂-CH₃
22.6-O-CH₂-CH₂ -CH₃
20.4Ar-CH₃
10.5-O-CH₂-CH₂-CH₃
Table 3: Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3020 - 2850StrongC-H stretch (aromatic and aliphatic)
1612, 1512StrongC=C stretch (aromatic ring)
1245StrongC-O-C stretch (asymmetric)
1040StrongC-O-C stretch (symmetric)
815StrongC-H bend (para-disubstituted benzene)
Table 4: Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI), 70 eV

m/zRelative Intensity (%)Proposed Fragment
15045[M]⁺ (Molecular Ion)
108100[M - C₃H₆]⁺
10795[M - C₃H₇]⁺
7720[C₆H₅]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Utilize a standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon environment. A sufficient number of scans and an appropriate relaxation delay should be used to ensure accurate integration of all carbon signals.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Background Spectrum: Record a background spectrum of the clean, empty sample compartment.

  • Sample Spectrum: Place the prepared sample in the spectrometer's sample holder and acquire the infrared spectrum.

  • Data Acquisition: Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance after automatic background subtraction.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or hexane.

  • GC Conditions:

    • Injector: Split/splitless injector at 250°C.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Oven Program: Start at a suitable initial temperature (e.g., 50°C), hold for a few minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 250°C).

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or ion trap.

    • Scan Range: m/z 40-400.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze the corresponding mass spectrum to determine the fragmentation pattern.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Dilute in Hexane Sample->Prep_MS NMR NMR Spectroscopy (1H, 13C) Prep_NMR->NMR IR FTIR Spectroscopy Prep_IR->IR MS GC-MS Analysis Prep_MS->MS Data_NMR Chemical Shifts Coupling Constants Integration NMR->Data_NMR Data_IR Functional Group Identification IR->Data_IR Data_MS Molecular Weight Fragmentation Pattern MS->Data_MS Structure Structure Elucidation & Confirmation Data_NMR->Structure Data_IR->Structure Data_MS->Structure

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide on the Solubility of 1-Methyl-4-propoxybenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 1-methyl-4-propoxybenzene (also known as 4-propoxytoluene). The document is intended for researchers, scientists, and professionals in drug development who require an understanding of the physicochemical properties of this compound for formulation, synthesis, and analytical applications. This guide details the compound's properties, presents its solubility profile in various organic solvents, describes standard experimental protocols for solubility determination, and includes visualizations of key experimental and logical workflows.

Introduction

This compound is an aromatic ether with a molecular structure consisting of a benzene (B151609) ring substituted with a methyl group and a propoxy group at the para positions. Its physicochemical properties, particularly its solubility, are of critical importance in various applications, including its use as a synthetic intermediate, a solvent, and in the development of pharmaceutical formulations. Understanding the solubility of a compound is fundamental in drug discovery and development, as it influences bioavailability, dosage form design, and manufacturing processes.[1]

This compound's relatively non-polar nature dictates its solubility behavior, which is primarily governed by the principle of "like dissolves like." It is generally soluble in organic solvents and has low solubility in water.[2] This guide provides a detailed examination of this behavior, supported by available data and standardized experimental methodologies.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Synonyms 4-Propoxytoluene, Propyl p-tolyl ether[3][4]
CAS Number 5349-18-8[4]
Molecular Formula C₁₀H₁₄O[3]
Molecular Weight 150.22 g/mol [3]
Boiling Point 212 °C at 760 mmHg[4]
Density 0.923 g/cm³[4]
Flash Point 82.7 °C[4]
LogP 2.78 - 3.5[4]

Solubility Profile

As a non-polar aromatic ether, this compound exhibits high solubility in non-polar and moderately polar organic solvents and is sparingly soluble in highly polar solvents like water. While precise quantitative solubility data (e.g., in g/100 mL at 25 °C) is not extensively published in readily accessible literature, its miscibility with many common organic solvents is widely acknowledged. Miscibility indicates that the solute and solvent can mix in all proportions to form a homogeneous solution.

The following table summarizes the expected solubility of this compound in a selection of common organic solvents, categorized by their relative polarity.

Table 2: Solubility of this compound in Common Organic Solvents

SolventChemical FormulaRelative Polarity¹Expected Solubility
Non-Polar Solvents
n-HexaneC₆H₁₄0.009Miscible
TolueneC₇H₈0.099Miscible
Diethyl EtherC₄H₁₀O0.117Miscible
Moderately Polar Solvents
Ethyl AcetateC₄H₈O₂0.228Soluble / Miscible
AcetoneC₃H₆O0.355Soluble / Miscible
2-PropanolC₃H₈O0.546Soluble / Miscible
EthanolC₂H₆O0.654Soluble / Miscible
Polar Solvents
MethanolCH₄O0.762Moderately Soluble
WaterH₂O1.000Low Solubility[2]

¹Relative polarity values are based on the Reichardt dye scale, normalized to water = 1.000 and hexane (B92381) = 0.009.[5][6]

Caption: "Like Dissolves Like" principle for this compound.

Experimental Protocol for Solubility Determination

The determination of thermodynamic or equilibrium solubility is crucial for accurate physicochemical characterization. The Shake-Flask method is widely regarded as the "gold standard" for its reliability and is suitable for determining the solubility of compounds in various solvents.[7][8][9]

The Shake-Flask Method

This method measures the saturation concentration of a solute in a solvent at a constant temperature after a state of equilibrium has been reached.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Glass vials or flasks with airtight screw caps

  • Orbital shaker or rotator within a temperature-controlled incubator

  • Centrifuge or filtration apparatus (e.g., syringe filters, 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-FID, UV-Vis Spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the organic solvent. The excess solid (or liquid phase) is essential to ensure that a saturated solution is formed.[7]

  • Equilibration: Seal the vials tightly and place them in a shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The time required may vary depending on the compound and solvent system.[8]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solute settle. To separate the saturated solution from the undissolved solute, either:

    • Centrifuge the vials at a high speed.

    • Filter the supernatant using a syringe filter that is chemically compatible with the solvent.

  • Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear, saturated supernatant. Dilute the aliquot gravimetrically or volumetrically with fresh solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., HPLC, GC).

  • Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in units of g/L, mg/mL, or mol/L.

Experimental Workflow: Shake-Flask Solubility Determination node_start Start node_prep 1. Preparation Add excess solute to solvent in a sealed vial. node_start->node_prep node_equil 2. Equilibration Agitate at constant temperature (e.g., 24-72 hours). node_prep->node_equil node_sep 3. Phase Separation Centrifuge or filter to remove undissolved solute. node_equil->node_sep node_dilute 4. Dilution Prepare aliquot of supernatant for analysis. node_sep->node_dilute node_quant 5. Quantification Measure solute concentration (e.g., via HPLC, GC). node_dilute->node_quant node_calc 6. Calculation Determine solubility from concentration and dilution factor. node_quant->node_calc node_end End (Solubility Value) node_calc->node_end

Caption: Workflow for the Shake-Flask method of solubility determination.

Conclusion

This compound is a non-polar compound that demonstrates high solubility and miscibility in a wide range of common organic solvents, a characteristic consistent with the fundamental principle of "like dissolves like." For applications requiring precise solubility values, the Shake-Flask method remains the benchmark experimental protocol, providing reliable equilibrium solubility data. The information and methodologies presented in this guide serve as a critical resource for scientists and researchers in the fields of chemistry and pharmaceutical development, enabling informed decisions in process design, formulation, and synthesis involving this compound.

References

A Technical Guide to 1-Methyl-4-propoxybenzene: Synthesis, Properties, and Potential as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-4-propoxybenzene, also known as 4-propoxytoluene, is an aromatic ether with established applications in organic synthesis. While direct biological activities of the compound are not extensively documented, its true potential lies in its role as a versatile precursor for the synthesis of more complex molecules and functional intermediates. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and its subsequent conversion into valuable downstream products such as 4-propoxybenzaldehyde (B1265824). The utility of these derivatives as key intermediates in the pharmaceutical and chemical industries highlights the strategic importance of this compound as a foundational building block in research and development.

Chemical and Physical Properties

This compound is a colorless liquid characterized by its aromatic odor. It is an ether where a propoxy group and a methyl group are attached to a benzene (B151609) ring at the para position. Its key physicochemical properties are summarized in the table below, providing essential data for experimental design and safety considerations.[1][2][3][4]

PropertyValue
Molecular Formula C₁₀H₁₄O
Molecular Weight 150.22 g/mol
CAS Number 5349-18-8
Synonyms 4-Propoxytoluene, Propyl p-tolyl ether, p-Propoxytoluene
Appearance Colorless liquid
Boiling Point 212 °C at 760 mmHg
Density 0.923 g/cm³
Flash Point 82.7 °C
Refractive Index ~1.5215
LogP (Octanol/Water) 3.5
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 1
SMILES CCCOC1=CC=C(C=C1)C

Synthesis and Experimental Protocols

The most common and efficient method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol (B47542) (p-cresol) to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide (1-bromopropane).

Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the reaction of p-cresol (B1678582) with 1-bromopropane (B46711) in the presence of a base.

Materials:

  • p-Cresol

  • 1-Bromopropane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone (B3395972) or N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add p-cresol (1.0 equivalent).

  • Dissolve the p-cresol in anhydrous acetone or DMF (approximately 3-5 mL per gram of p-cresol).

  • Add anhydrous potassium carbonate (1.5 - 2.0 equivalents) to the solution. The K₂CO₃ acts as the base to deprotonate the phenol.

  • Add 1-bromopropane (1.1 - 1.2 equivalents) to the stirring suspension.

  • Heat the reaction mixture to reflux (for acetone, ~56°C; for DMF, a higher temperature may be used, e.g., 80-100°C) and maintain for 4-12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting p-cresol is consumed.

  • After cooling to room temperature, filter the solid potassium carbonate and potassium bromide salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the resulting residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M NaOH (to remove any unreacted p-cresol), deionized water, and saturated brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by vacuum distillation to obtain a pure, colorless liquid.

Williamson_Ether_Synthesis cluster_reactants Reactants pCresol p-Cresol Phenoxide p-Methylphenoxide (Intermediate) pCresol->Phenoxide Bromopropane 1-Bromopropane Product This compound Bromopropane->Product Nucleophilic Attack Base K₂CO₃ (Base) in Acetone/DMF Base->pCresol Phenoxide->Product

Williamson ether synthesis workflow for this compound.

Potential Research Applications as a Synthetic Intermediate

While this compound itself is not noted for significant biological activity, its utility is realized in its conversion to functionalized derivatives. These derivatives serve as important intermediates for constructing more complex molecules, including active pharmaceutical ingredients (APIs).[1][2]

Conversion to 4-Propoxybenzaldehyde

One of the most valuable applications of this compound is its oxidation to 4-propoxybenzaldehyde. Benzaldehyde derivatives are a critical class of intermediates in medicinal chemistry, known for their roles in synthesizing compounds with antifungal, anti-inflammatory, and anticancer properties.[5][6] 4-Propoxybenzaldehyde is used in condensation reactions and as a building block for heterocyclic systems in drug discovery.[1][2]

Experimental Protocol: Oxidation of this compound (Note: This is a representative protocol; specific oxidizing agents and conditions may vary.)

Materials:

  • This compound

  • Oxidizing agent (e.g., Potassium Permanganate (KMnO₄), Chromium Trioxide (CrO₃), or milder reagents like N-Bromosuccinimide (NBS) for benzylic bromination followed by hydrolysis)

  • Appropriate solvent system (e.g., pyridine (B92270), acetic acid, or a biphasic system)

  • Sodium bisulfite (for quenching)

  • Dichloromethane (B109758) or Ethyl Acetate for extraction

Procedure (using a generic strong oxidant):

  • Dissolve this compound (1.0 equivalent) in a suitable solvent (e.g., pyridine or acetic acid) in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add the oxidizing agent (e.g., KMnO₄, 2.0-3.0 equivalents) portion-wise, maintaining a low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC indicates completion.

  • Quench the reaction by adding a saturated solution of sodium bisulfite until the color of the excess oxidant disappears.

  • Extract the product into an organic solvent like dichloromethane or ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting crude 4-propoxybenzaldehyde via column chromatography on silica (B1680970) gel or recrystallization.

Downstream_Synthesis Start This compound Brominated 1-(Bromomethyl)-4-propoxybenzene (B1336300) Start->Brominated Benzylic Bromination (e.g., NBS, light) Aldehyde 4-Propoxybenzaldehyde Start->Aldehyde Oxidation (e.g., KMnO₄) API Complex Molecules & Active Pharmaceutical Ingredients (APIs) Brominated->API Further Synthesis (Nucleophilic Substitution) Aldehyde->API Further Synthesis (Condensation, etc.)

Synthetic pathways from this compound to key intermediates.
Conversion to 1-(bromomethyl)-4-propoxybenzene

Benzylic bromination of the methyl group yields 1-(bromomethyl)-4-propoxybenzene, a reactive electrophile. This intermediate is valuable for introducing the 4-propoxybenzyl moiety into various molecular scaffolds via nucleophilic substitution reactions, a common strategy in the synthesis of biologically active compounds.

Conclusion

This compound is a compound of significant interest not for its intrinsic biological activity, but for its role as a versatile and economically important synthetic intermediate. Its straightforward synthesis and the ability to be selectively functionalized at either the benzylic methyl group or the aromatic ring make it a valuable precursor. For researchers in drug discovery and organic synthesis, this compound serves as a key starting material for generating functionalized aromatic building blocks like 4-propoxybenzaldehyde, which are integral to the construction of novel and complex therapeutic agents. Future research may continue to find new applications for the derivatives of this foundational chemical.

References

An In-depth Technical Guide to the Synthesis of 1-Methyl-4-propoxybenzene from p-Cresol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-methyl-4-propoxybenzene from p-cresol (B1678582). The primary synthetic route detailed is the Williamson ether synthesis, a robust and widely applicable method for the preparation of ethers. This document outlines the reaction mechanism, a detailed experimental protocol, and the necessary quantitative data for the successful synthesis and characterization of the target compound.

Introduction

This compound, also known as propyl p-tolyl ether, is an aromatic ether with potential applications in various fields, including as an intermediate in the synthesis of more complex molecules in the pharmaceutical and fragrance industries. The synthesis from readily available p-cresol (4-methylphenol) is an important transformation in organic chemistry. The Williamson ether synthesis provides a straightforward and efficient method for this conversion.

Reaction Mechanism: The Williamson Ether Synthesis

The synthesis of this compound from p-cresol proceeds via the Williamson ether synthesis, a classic S(_N)2 reaction. The mechanism involves two key steps:

  • Deprotonation: The phenolic proton of p-cresol is acidic and is readily deprotonated by a strong base, such as sodium hydroxide (B78521) (NaOH), to form a sodium p-cresolate salt. This salt exists as the p-cresolate anion, a potent nucleophile.

  • Nucleophilic Attack: The p-cresolate anion then acts as a nucleophile, attacking the electrophilic carbon of a propyl halide (e.g., 1-iodopropane (B42940) or 1-bromopropane). This results in the displacement of the halide ion and the formation of the desired ether, this compound.

The use of a phase transfer catalyst, such as tetrabutylammonium (B224687) bromide, can facilitate the reaction between the aqueous phenoxide solution and the organic propyl halide.

Experimental Protocol

This section details the experimental procedure for the synthesis of this compound from p-cresol.

3.1. Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )Quantity
p-CresolC₇H₈O108.14160 µL (1.53 mmol)
Sodium Hydroxide (25% aq. sol.)NaOH40.00260 µL
1-IodopropaneC₃H₇I169.99200 µL (2.05 mmol)
Tetrabutylammonium Bromide(C₄H₉)₄NBr322.37< 10 mg
Diethyl Ether(C₂H₅)₂O74.12As needed
Dichloromethane (B109758)CH₂Cl₂84.93As needed
Silica (B1680970) GelSiO₂-For chromatography

3.2. Procedure

  • Reaction Setup: In a 3.0 mL conical vial equipped with a magnetic spin vane, combine 160 µL of p-cresol and 260 µL of 25% aqueous sodium hydroxide solution. Stir the mixture thoroughly.

  • Addition of Catalyst and Alkylating Agent: To the resulting solution, add a spatula tip of tetrabutylammonium bromide catalyst (< 10 mg), followed by the addition of 200 µL of 1-iodopropane.[1]

  • Reaction: Equip the vial with an air condenser and heat the reaction mixture in a sand bath at 110°C with vigorous stirring for 45 minutes.[1]

  • Workup:

    • Cool the reaction mixture to room temperature and add approximately 1 mL of diethyl ether.

    • Transfer the mixture to a micro test tube and add 1 mL of water. Mix thoroughly.

    • Separate the organic layer (top layer) and transfer it to a small Erlenmeyer flask.

    • Extract the remaining aqueous layer with an additional 1 mL of diethyl ether and combine the organic layers.

    • Wash the combined organic fractions with 0.5 mL of 5% sodium hydroxide solution, followed by a wash with 0.5 mL of water.[1]

  • Purification:

    • Dilute the crude product with 0.5 mL of dichloromethane and purify by column chromatography on silica gel, eluting with dichloromethane.[1]

    • Collect the eluent containing the product in a pre-weighed sample vial.

    • Evaporate the solvent using a sand bath at approximately 80-90°C in a fume hood to obtain the pure product.[1]

Data Presentation

4.1. Reactant and Product Properties

CompoundMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)
p-Cresol108.141.02202
1-Iodopropane169.991.75102
This compound150.220.95210

4.2. Experimental Data

ParameterValueReference
Yield 67.84%[2]

4.3. Characterization Data for this compound

Analysis Data
¹H NMR Data not explicitly found in a citable format in the search results.
¹³C NMR Data not explicitly found in a citable format in the search results.
IR Spectroscopy Analysis of the product is consistent with the structure of propyl p-tolyl ether.[2]
Mass Spectrometry Data not explicitly found in a citable format in the search results.

Visualizations

5.1. Signaling Pathway: Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products pCresol p-Cresol pCresolate p-Cresolate Anion pCresol->pCresolate Deprotonation Base NaOH Product This compound pCresolate->Product SN2 Attack PropylIodide 1-Iodopropane NaI NaI

Caption: Reaction mechanism of the Williamson ether synthesis.

5.2. Experimental Workflow

Experimental_Workflow Start Start Mixing Mix p-Cresol and NaOH Start->Mixing Addition Add Catalyst and 1-Iodopropane Mixing->Addition Reaction Heat at 110°C for 45 min Addition->Reaction Workup Workup: - Add Diethyl Ether and Water - Separate Layers - Wash with NaOH and Water Reaction->Workup Purification Purification: - Column Chromatography Workup->Purification Evaporation Evaporate Solvent Purification->Evaporation Characterization Characterization: - IR, NMR Evaporation->Characterization End End Characterization->End

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from p-cresol via the Williamson ether synthesis is a reliable and well-established method. The provided in-depth guide, including a detailed experimental protocol and workflow, offers researchers and professionals in drug development a clear pathway to obtaining this valuable compound. The use of a phase transfer catalyst is beneficial for achieving a good yield under the specified reaction conditions. Further characterization using modern spectroscopic techniques is recommended to confirm the purity and identity of the final product.

References

1-Methyl-4-propoxybenzene: A Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Methyl-4-propoxybenzene, also known as 4-propoxytoluene, is an aromatic ether that serves as a valuable precursor in the synthesis of a variety of organic molecules. Its chemical structure, featuring a substituted benzene (B151609) ring, makes it a versatile building block for the introduction of the 4-propoxyphenyl moiety into larger, more complex structures. This guide provides a comprehensive overview of its synthesis, key reactions, and detailed experimental protocols, supported by quantitative data and visualizations to facilitate its application in research and development.

Physicochemical Properties

This compound is a colorless liquid with the molecular formula C₁₀H₁₄O and a molecular weight of 150.22 g/mol . A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₄O[1]
Molecular Weight 150.22 g/mol [1]
CAS Number 5349-18-8[1]
Boiling Point 212 °C at 760 mmHg
Density 0.923 g/cm³
Flash Point 82.7 °C
Refractive Index 1.5215 (estimate)

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol, in this case, p-cresol (B1678582), to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide, such as 1-bromopropane (B46711) or 1-iodopropane.

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol is adapted from established Williamson ether synthesis procedures.

Materials:

  • p-Cresol

  • 1-Bromopropane

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (B3395972) or Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-cresol (1.0 equivalent) in acetone or DMF.

  • Add powdered sodium hydroxide or potassium hydroxide (1.1 equivalents) and anhydrous potassium carbonate (1.5 equivalents) to the solution.

  • Stir the mixture vigorously at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add 1-bromopropane (1.2 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and maintain the temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation to yield a colorless oil.

Expected Yield: While a specific yield for this exact reaction was not found in the searched literature, typical yields for Williamson ether syntheses of similar aromatic ethers are in the range of 70-90%.

This compound as a Precursor in Organic Synthesis

The electron-rich aromatic ring of this compound makes it susceptible to electrophilic aromatic substitution reactions. The propoxy and methyl groups are ortho-, para-directing activators, influencing the regioselectivity of these reactions.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful method for introducing an acyl group onto the aromatic ring of this compound, typically leading to the formation of a ketone. This reaction is a key step in the synthesis of various pharmaceutical and agrochemical intermediates.

This protocol is a generalized procedure based on standard Friedel-Crafts acylation methods[2][3].

Materials:

  • This compound

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.

  • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.

  • Add the solution of this compound dropwise to the reaction mixture at 0 °C over 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ketone by column chromatography on silica (B1680970) gel or by recrystallization.

Expected Products: The major product is expected to be 1-(4-propoxy-2-methylphenyl)ethanone, with the acyl group at the ortho position to the activating methyl group and para to the propoxy group.

Nitration

Nitration of this compound introduces a nitro group onto the aromatic ring, a common transformation in the synthesis of dyes, explosives, and pharmaceutical intermediates. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid.

This is a general procedure for the nitration of activated aromatic compounds.

Materials:

  • This compound

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

Procedure:

  • In a flask, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2.0 equivalents) while cooling in an ice-salt bath.

  • In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of concentrated sulfuric acid, keeping the temperature below 10 °C.

  • Slowly add the nitrating mixture dropwise to the solution of this compound, maintaining the reaction temperature between 0 and 10 °C with vigorous stirring.

  • After the addition is complete, continue stirring at the same temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The solid product that precipitates is collected by vacuum filtration and washed with cold water until the washings are neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified nitro-substituted this compound.

Expected Products: The primary product is expected to be 1-methyl-2-nitro-4-propoxybenzene, due to the directing effects of the methyl and propoxy groups.

Data Presentation

Table 2: Spectroscopic Data for this compound (4-Propoxytoluene)

Data Type Values Reference
¹H NMR (CDCl₃) δ 7.08 (d, 2H), 6.82 (d, 2H), 3.89 (t, 2H), 2.29 (s, 3H), 1.79 (sext, 2H), 1.02 (t, 3H)[4]
¹³C NMR (CDCl₃) δ 156.8, 130.1, 129.8, 114.5, 69.6, 22.7, 20.5, 10.6[4]
MS (m/z) 150 (M+), 108, 107[1]

Visualizations

Synthesis of this compound

G p_cresol p-Cresol phenoxide p-Methylphenoxide p_cresol->phenoxide Deprotonation base Base (NaOH or KOH) product This compound phenoxide->product SN2 Attack propyl_halide 1-Bromopropane propyl_halide->product

Caption: Williamson ether synthesis of this compound.

Key Reactions of this compound

G start This compound acylated_product Acylated Product (Aryl Ketone) start->acylated_product nitrated_product Nitrated Product start->nitrated_product acylation_reagents Acyl Halide, AlCl3 acylation_reagents->acylated_product Friedel-Crafts Acylation nitration_reagents HNO3, H2SO4 nitration_reagents->nitrated_product Nitration

Caption: Electrophilic aromatic substitution reactions.

Conclusion

This compound is a readily accessible and highly useful precursor in organic synthesis. Its preparation via the robust Williamson ether synthesis and its reactivity in key electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation and nitration, make it a valuable building block for the construction of more complex molecules with applications in pharmaceuticals, agrochemicals, and materials science. The detailed protocols and data provided in this guide are intended to support researchers in the effective utilization of this versatile compound in their synthetic endeavors. Further exploration of its reactivity and applications is warranted to fully exploit its synthetic potential.

References

The Discovery and History of 1-Methyl-4-propoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-Methyl-4-propoxybenzene is a colorless liquid with the molecular formula C₁₀H₁₄O. It belongs to the class of alkyl aryl ethers, characterized by an ether linkage connecting a propyl group and a p-tolyl group. The compound is of interest to researchers and chemists for its role as a building block in the synthesis of more complex organic molecules. This guide delves into the historical context of its synthesis, its key physical and chemical properties, and detailed methodologies for its preparation in a laboratory setting.

Historical Context and Discovery

The exact date and discoverer of this compound are not explicitly documented in readily accessible historical records. However, its synthesis falls squarely within the scope of the Williamson ether synthesis , a groundbreaking reaction developed by Alexander Williamson in 1850. This reaction provided a general and reliable method for the preparation of both symmetrical and unsymmetrical ethers.

The Williamson synthesis involves the reaction of an alkoxide with an alkyl halide. In the context of this compound, this would involve the reaction of a p-cresolate salt with a propyl halide or a propoxide with a p-tolyl halide. Given the widespread adoption of the Williamson ether synthesis throughout the latter half of the 19th century for the creation of novel ethers, it is highly probable that this compound was first synthesized during this period as a straightforward application of this new and powerful synthetic tool.

The logical progression of organic chemistry research in the late 19th and early 20th centuries involved the systematic synthesis and characterization of homologous series of compounds to understand the relationship between structure and properties. The preparation of various alkyl ethers of common phenols like cresol (B1669610) would have been a standard investigation.

Williamson_Ether_Synthesis_Timeline Historical Context of Ether Synthesis A Mid-19th Century: Understanding of Ether Structure B 1850: Alexander Williamson develops the Williamson Ether Synthesis A->B Key Development C Late 19th Century: Systematic Synthesis of Alkyl Aryl Ethers B->C Enables D Probable First Synthesis of This compound C->D Leads to

Caption: A timeline illustrating the key developments leading to the probable first synthesis of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are crucial for its handling, purification, and use in further chemical reactions.

PropertyValueReference
Molecular FormulaC₁₀H₁₄O[1]
Molecular Weight150.22 g/mol [1]
Boiling Point212 °C at 760 mmHg[2]
Density0.923 g/cm³[2]
Flash Point82.7 °C[2]
Refractive Index1.5215 (estimate)
LogP2.78380
CAS Number5349-18-8[1]

Experimental Protocols

The primary method for the synthesis of this compound is the Williamson ether synthesis. Two viable pathways are presented below.

Pathway A: Reaction of p-Cresol with a Propyl Halide

This is the more common and generally preferred route due to the higher reactivity of primary alkyl halides compared to aryl halides.

Synthesis_Pathway_A Synthesis Pathway A: p-Cresol Route pCresol p-Cresol CH₃C₆H₄OH pCresolate p-Cresolate CH₃C₆H₄O⁻Na⁺ pCresol->pCresolate + Base Base e.g., NaOH, KOH Base->pCresolate Deprotonation Product This compound CH₃C₆H₄OCH₂CH₂CH₃ pCresolate:f0->Product:f0 + Propyl Halide (SN2) PropylHalide Propyl Halide CH₃CH₂CH₂-X (X=Br, I) PropylHalide->Product Salt Salt Byproduct NaX Product->Salt Formation of Synthesis_Pathway_B Synthesis Pathway B: p-Tolyl Halide Route Propanol Propanol CH₃CH₂CH₂OH Propoxide Propoxide CH₃CH₂CH₂O⁻Na⁺ Propanol->Propoxide + Base Base e.g., NaH, K Base->Propoxide Deprotonation Product This compound CH₃C₆H₄OCH₂CH₂CH₃ Propoxide:f0->Product:f0 + p-Tolyl Halide (SNAr - requires harsh conditions) pTolylHalide p-Tolyl Halide CH₃C₆H₄-X (X=Br, I) pTolylHalide->Product Salt Salt Byproduct NaX Product->Salt Formation of

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Methyl-4-propoxybenzene via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 1-Methyl-4-propoxybenzene, also known as 4-propoxytoluene, utilizing the Williamson ether synthesis. This method involves the reaction of 4-methylphenol with a propyl halide in the presence of a base. The protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

The Williamson ether synthesis is a robust and widely used method for preparing symmetrical and unsymmetrical ethers.[1] The reaction proceeds via an SN2 mechanism, where an alkoxide or phenoxide ion acts as a nucleophile and displaces a halide from an alkyl halide to form an ether.[1][2] This application note details the synthesis of this compound from 4-methylphenol and 1-bromopropane (B46711), using sodium hydroxide (B78521) as the base.

Reaction and Mechanism

The overall reaction is as follows:

Scheme 1: Synthesis of this compound

CH₃-C₆H₄-OH + CH₃CH₂CH₂Br + NaOH → CH₃-C₆H₄-O-CH₂CH₂CH₃ + NaBr + H₂O

The mechanism involves two key steps:

  • Deprotonation: The hydroxide ion (from NaOH) deprotonates the hydroxyl group of 4-methylphenol to form a more nucleophilic sodium 4-methylphenoxide.

  • Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic carbon of 1-bromopropane in an SN2 fashion, leading to the formation of this compound and sodium bromide as a byproduct.[3][4]

Materials and Methods

3.1. Materials:

Reagent/SolventFormulaMolar Mass ( g/mol )QuantitySupplier
4-Methylphenol (p-cresol)CH₃C₆H₄OH108.1410.81 g (0.1 mol)Sigma-Aldrich
1-BromopropaneCH₃CH₂CH₂Br122.9914.76 g (12.3 mL, 0.12 mol)Alfa Aesar
Sodium Hydroxide (NaOH)NaOH40.004.80 g (0.12 mol)Merck
Ethanol (95%)C₂H₅OH46.07100 mLFisher Scientific
Diethyl Ether(C₂H₅)₂O74.12150 mLVWR
Saturated Sodium Chloride Solution (Brine)NaCl(aq)-50 mLIn-house
Anhydrous Magnesium SulfateMgSO₄120.37~10 gAcros Organics

3.2. Equipment:

  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Experimental Protocol

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, dissolve 4.80 g (0.12 mol) of sodium hydroxide in 100 mL of 95% ethanol.

  • Addition of 4-Methylphenol: To the stirred solution, add 10.81 g (0.1 mol) of 4-methylphenol. Stir the mixture at room temperature for 15 minutes to ensure the complete formation of the sodium phenoxide.

  • Addition of 1-Bromopropane: Add 14.76 g (12.3 mL, 0.12 mol) of 1-bromopropane dropwise from the dropping funnel over a period of 30 minutes.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 2-3 hours.[5][6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into 200 mL of cold distilled water.

    • Transfer the mixture to a 250 mL separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with 50 mL of 5% sodium hydroxide solution to remove any unreacted 4-methylphenol, followed by 50 mL of brine.[7]

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate.[1]

    • Filter the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.

Data Presentation

Table 1: Physical and Chemical Data of Reactants and Product

CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/cm³)CAS Number
4-Methylphenol108.142021.034106-44-5
1-Bromopropane122.99711.35106-94-5
This compound150.222120.9235349-18-8[8][9]

Visualization of Experimental Workflow

Williamson_Ether_Synthesis A Dissolve NaOH in Ethanol B Add 4-Methylphenol (Formation of Phenoxide) A->B Stir 15 min C Add 1-Bromopropane (Dropwise) B->C D Reflux (2-3 hours) C->D E Work-up: - Quench with Water - Extract with Diethyl Ether D->E F Wash Organic Layer: - 5% NaOH - Brine E->F G Dry with MgSO4 & Filter F->G H Solvent Removal (Rotary Evaporator) G->H I Purification (Fractional Distillation) H->I J This compound (Final Product) I->J

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Sodium hydroxide is corrosive and can cause severe burns.

  • 1-Bromopropane and diethyl ether are flammable and volatile. Avoid open flames and sparks.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Characterization

The final product, this compound, can be characterized by its physical properties (boiling point, refractive index) and spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Conclusion

The Williamson ether synthesis is an effective method for the preparation of this compound. The protocol described herein is straightforward and provides a good yield of the desired product. This method is scalable and can be adapted for the synthesis of other alkyl aryl ethers.

References

Application Notes and Protocols for the Synthesis of 1-Methyl-4-propoxybenzene via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 1-methyl-4-propoxybenzene, also known as 4-propoxytoluene, from 1-bromopropane (B46711) and 4-methylphenol (p-cresol). The described method is the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2][3] This protocol is designed for laboratory-scale synthesis and offers guidance on reaction setup, monitoring, product isolation, purification, and characterization.

Introduction

This compound is an aromatic ether with applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The Williamson ether synthesis is an S_N2 reaction involving the nucleophilic substitution of a halide by an alkoxide ion.[1][2] In this specific application, the sodium salt of 4-methylphenol (sodium 4-methylphenoxide) is reacted with 1-bromopropane to yield the desired ether product. This method is favored for its versatility and the relatively mild reaction conditions required.

Chemical Reaction and Mechanism

The overall reaction is as follows:

4-Methylphenol + 1-Bromopropane → this compound + Sodium Bromide

The reaction proceeds in two main steps:

  • Deprotonation of 4-methylphenol: A strong base, such as sodium hydroxide (B78521) (NaOH), is used to deprotonate the hydroxyl group of 4-methylphenol, forming the more nucleophilic sodium 4-methylphenoxide.

  • Nucleophilic attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of 1-bromopropane, displacing the bromide ion in an S_N2 reaction to form the ether linkage.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPurity
4-Methylphenol (p-cresol)C₇H₈O108.145.41 g (50 mmol)≥99%
Sodium Hydroxide (NaOH)NaOH40.002.20 g (55 mmol)≥97%
1-BromopropaneC₃H₇Br122.997.38 g (60 mmol)≥99%
Ethanol (B145695) (solvent)C₂H₅OH46.07100 mLAnhydrous
Diethyl ether (for extraction)(C₂H₅)₂O74.12As neededAnhydrous
5% Sodium Hydroxide solutionNaOH(aq)-As needed-
Saturated Sodium Chloride solution (brine)NaCl(aq)-As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

Equipment:

  • 250 mL round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.41 g (50 mmol) of 4-methylphenol in 100 mL of anhydrous ethanol.

    • Carefully add 2.20 g (55 mmol) of sodium hydroxide pellets to the solution. Stir the mixture at room temperature until the sodium hydroxide is completely dissolved, forming the sodium 4-methylphenoxide.

  • Addition of Alkyl Halide:

    • To the stirred solution of sodium 4-methylphenoxide, add 7.38 g (60 mmol) of 1-bromopropane dropwise using a dropping funnel.

    • Once the addition is complete, attach a reflux condenser to the flask.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle.

    • Maintain the reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Extraction:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol using a rotary evaporator.

    • To the resulting residue, add 50 mL of deionized water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with 3 x 50 mL portions of diethyl ether.

    • Combine the organic layers and wash with 2 x 30 mL of 5% sodium hydroxide solution to remove any unreacted 4-methylphenol.

    • Wash the organic layer with 2 x 30 mL of saturated sodium chloride solution (brine).

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the diethyl ether using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude this compound can be purified by vacuum distillation or column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Data Presentation

Reactant and Product Information:

CompoundMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)
4-Methylphenol108.141.034202
1-Bromopropane122.991.35471
This compound150.220.938210-212

Expected Yield:

Theoretical Yield (g)Actual Yield (g)Percent Yield (%)
7.51(To be determined experimentally)(To be determined experimentally)

Note: The percent yield can be calculated as: (Actual Yield / Theoretical Yield) x 100%. Yields for Williamson ether synthesis can range from 50-95% in a laboratory setting.[1]

Spectroscopic Data for this compound:

Spectroscopic TechniqueExpected Peaks/Signals
¹H NMR (CDCl₃) δ ~6.8-7.1 (m, 4H, aromatic protons), 3.8-4.0 (t, 2H, -OCH₂-), 2.2-2.3 (s, 3H, Ar-CH₃), 1.7-1.9 (m, 2H, -CH₂-CH₃), 0.9-1.1 (t, 3H, -CH₂-CH₃)
¹³C NMR (CDCl₃) δ ~157 (Ar-C-O), 130 (Ar-C-CH₃), 129 (Ar-C-H), 114 (Ar-C-H), 70 (-OCH₂-), 22 (-CH₂-), 20 (Ar-CH₃), 10 (-CH₃)
IR (neat) ~3050-3000 cm⁻¹ (aromatic C-H stretch), ~2960-2850 cm⁻¹ (aliphatic C-H stretch), ~1610, 1510 cm⁻¹ (aromatic C=C stretch), ~1240 cm⁻¹ (aryl-O-alkyl C-O stretch)
Mass Spectrometry (EI) m/z 150 (M⁺), 107 (M⁺ - C₃H₇), 91

Mandatory Visualizations

Reaction Pathway Diagram

Reaction_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 4-Methylphenol 4-Methylphenol Sodium 4-methylphenoxide Sodium 4-methylphenoxide 4-Methylphenol->Sodium 4-methylphenoxide NaOH / Ethanol 1-Bromopropane 1-Bromopropane This compound This compound Sodium 4-methylphenoxide->this compound + 1-Bromopropane (SN2 reaction)

Caption: Williamson ether synthesis of this compound.

Experimental Workflow Diagram

Experimental_Workflow start Start dissolve Dissolve 4-methylphenol and NaOH in Ethanol start->dissolve add_bromo Add 1-bromopropane dissolve->add_bromo reflux Reflux for 4-6 hours add_bromo->reflux cool Cool to room temperature reflux->cool evaporate Evaporate ethanol cool->evaporate extract Extract with diethyl ether evaporate->extract wash Wash with 5% NaOH and brine extract->wash dry Dry with MgSO4 wash->dry filter_evaporate Filter and evaporate diethyl ether dry->filter_evaporate purify Purify by distillation or chromatography filter_evaporate->purify characterize Characterize product (NMR, IR, MS) purify->characterize end End characterize->end

Caption: Step-by-step workflow for the synthesis and purification.

Safety Precautions

  • 4-Methylphenol (p-cresol): Toxic and corrosive. Avoid contact with skin and eyes.

  • 1-Bromopropane: Flammable liquid and vapor. Harmful if swallowed or inhaled. May cause damage to organs through prolonged or repeated exposure.[4] Handle in a well-ventilated fume hood.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

  • Diethyl Ether: Extremely flammable. Handle away from ignition sources.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when performing this experiment. All procedures should be carried out in a well-ventilated laboratory fume hood.

References

Application Notes and Protocols for the Analytical Identification of 1-Methyl-4-propoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the identification and analysis of 1-Methyl-4-propoxybenzene, a key aromatic ether. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are designed to ensure accurate and reproducible results in research and quality control settings.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information for identification.

Experimental Protocol

Sample Preparation: Prepare a 100 ppm stock solution of this compound in a suitable volatile solvent such as dichloromethane (B109758) or hexane. From the stock solution, prepare a series of calibration standards ranging from 1 ppm to 20 ppm. For unknown samples, dissolve a known weight of the sample in the chosen solvent to achieve a concentration within the calibration range.

Instrumentation: A standard GC-MS system equipped with a capillary column is suitable for this analysis.

GC-MS Parameters:

ParameterValue
Gas Chromatograph
ColumnDB-5 or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injection Volume1 µL
Inlet Temperature250 °C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature ProgramInitial temperature of 60 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Range40-300 m/z
Solvent Delay3 minutes

Data Analysis: The primary identification of this compound is based on its retention time and the fragmentation pattern in the mass spectrum. The expected retention time will vary depending on the specific instrument and column but can be confirmed by running a standard. The mass spectrum should show a molecular ion peak at m/z 150, corresponding to the molecular weight of this compound. Key fragment ions to monitor for confirmation include m/z 108 (loss of C3H6) and 107 (loss of C3H7).[1]

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Stock Prepare 100 ppm Stock Standards Prepare Calibration Standards (1-20 ppm) Stock->Standards Inject Inject 1 µL Sample Standards->Inject Unknown Prepare Unknown Sample Unknown->Inject Separate GC Separation (DB-5 Column) Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Detection (40-300 m/z) Ionize->Detect RetentionTime Confirm Retention Time Detect->RetentionTime MassSpectrum Analyze Mass Spectrum (m/z 150, 108, 107) Detect->MassSpectrum Quantify Quantify Concentration RetentionTime->Quantify MassSpectrum->Quantify

GC-MS analysis workflow for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds. For a non-polar compound like this compound, reverse-phase HPLC is the method of choice.

Experimental Protocol

Sample Preparation: Prepare a 100 ppm stock solution of this compound in acetonitrile. From this stock, prepare a series of calibration standards from 1 ppm to 50 ppm using the mobile phase as the diluent. Dissolve unknown samples in the mobile phase to a concentration within the calibration range.

Instrumentation: A standard HPLC system with a UV detector is required.

HPLC Parameters:

ParameterValue
ColumnC18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile PhaseAcetonitrile:Water (70:30 v/v)
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
DetectionUV at 220 nm

Data Analysis: Identify this compound by its retention time, confirmed by injecting a standard solution. For quantitative analysis, generate a calibration curve by plotting the peak area versus the concentration of the prepared standards. Use the linear regression equation from the calibration curve to determine the concentration of this compound in unknown samples.

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Stock Prepare 100 ppm Stock in Acetonitrile Standards Prepare Calibration Standards (1-50 ppm) Stock->Standards Inject Inject 10 µL Sample Standards->Inject Unknown Prepare Unknown Sample Unknown->Inject Separate RP-HPLC Separation (C18 Column) Inject->Separate Detect UV Detection (220 nm) Separate->Detect RetentionTime Confirm Retention Time Detect->RetentionTime Calibration Generate Calibration Curve Detect->Calibration Quantify Calculate Concentration RetentionTime->Quantify Calibration->Quantify

HPLC analysis workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are valuable for the unambiguous identification of this compound.

Experimental Protocol

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube. Ensure the solution is free of any particulate matter.

Instrumentation: A 300 MHz or higher field NMR spectrometer.

NMR Parameters:

Parameter¹H NMR¹³C NMR
SolventCDCl₃CDCl₃
ReferenceTMS (δ 0.00)CDCl₃ (δ 77.16)
Number of Scans161024
Relaxation Delay1 s2 s

Expected Chemical Shifts (δ) and Multiplicities: Based on the structure of this compound and data from similar compounds, the following approximate chemical shifts are expected:

¹H NMR:

  • Aromatic protons (ortho to -OCH₂CH₂CH₃): ~6.8 ppm (doublet)

  • Aromatic protons (ortho to -CH₃): ~7.1 ppm (doublet)

  • -OCH₂- protons: ~3.9 ppm (triplet)

  • -CH₃ (aromatic): ~2.3 ppm (singlet)

  • -CH₂- (middle of propyl): ~1.8 ppm (sextet)

  • -CH₃ (propyl): ~1.0 ppm (triplet)

¹³C NMR:

  • Aromatic C-O: ~158 ppm

  • Aromatic C-CH₃: ~130 ppm

  • Aromatic CH (ortho to -CH₃): ~129 ppm

  • Aromatic CH (ortho to -OCH₂CH₂CH₃): ~114 ppm

  • -OCH₂-: ~70 ppm

  • -CH₃ (aromatic): ~20 ppm

  • -CH₂- (middle of propyl): ~23 ppm

  • -CH₃ (propyl): ~11 ppm

Logical Relationship of NMR Signals

NMR_Logic cluster_structure This compound Structure cluster_1h ¹H NMR Signals cluster_13c ¹³C NMR Signals Structure H_Aro_O Aromatic H (ortho to -OPr) ~6.8 ppm (d) H_Aro_Me Aromatic H (ortho to -Me) ~7.1 ppm (d) H_OCH2 -OCH₂- ~3.9 ppm (t) H_Me_Aro Aromatic -CH₃ ~2.3 ppm (s) H_CH2 -CH₂- ~1.8 ppm (sextet) H_CH3 -CH₃ ~1.0 ppm (t) C_Aro_O Aromatic C-O ~158 ppm C_Aro_Me Aromatic C-Me ~130 ppm C_Aro_H_Me Aromatic CH (ortho to -Me) ~129 ppm C_Aro_H_O Aromatic CH (ortho to -OPr) ~114 ppm C_OCH2 -OCH₂- ~70 ppm C_Me_Aro Aromatic -CH₃ ~20 ppm C_CH2 -CH₂- ~23 ppm C_CH3 -CH₃ ~11 ppm

Expected NMR signal assignments for this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule based on the absorption of infrared radiation.

Experimental Protocol

Sample Preparation: For liquid samples like this compound, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a single drop of the neat liquid sample directly onto the ATR crystal.

Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

FTIR Parameters:

ParameterValue
Spectral Range4000 - 650 cm⁻¹
Resolution4 cm⁻¹
Number of Scans32

Data Analysis: The resulting spectrum should be analyzed for characteristic absorption bands corresponding to the functional groups present in this compound.

Expected Absorption Bands (cm⁻¹):

Wavenumber (cm⁻¹)AssignmentFunctional Group
3100-3000C-H stretchAromatic
2960-2850C-H stretchAliphatic (propyl and methyl)
1610, 1510C=C stretchAromatic ring
1240C-O stretchAryl-alkyl ether
820C-H out-of-plane bend1,4-disubstituted benzene

Experimental Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Interpretation Sample Place one drop of This compound on ATR crystal Acquire Acquire Spectrum (4000-650 cm⁻¹) Sample->Acquire IdentifyPeaks Identify Characteristic Absorption Bands Acquire->IdentifyPeaks Background Collect Background Spectrum Background->Acquire AssignGroups Assign Functional Groups IdentifyPeaks->AssignGroups

FTIR analysis workflow for this compound.

Quantitative Data Summary

ParameterGC-MS (Expected)HPLC (Expected)
Linearity (r²)> 0.995> 0.995
Limit of Detection (LOD)0.1 - 1 ppm0.5 - 2 ppm
Limit of Quantification (LOQ)0.5 - 5 ppm1 - 10 ppm
Accuracy (% Recovery)90 - 110 %95 - 105 %
Precision (% RSD)< 10 %< 5 %

References

Application Note: Quantitative Analysis of 1-Methyl-4-propoxybenzene by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the quantitative analysis of 1-Methyl-4-propoxybenzene using Gas Chromatography-Mass Spectrometry (GC-MS). This compound (also known as 4-propoxytoluene) is an aromatic ether with applications in various chemical syntheses.[1][2] Accurate and sensitive quantification is crucial for quality control, impurity profiling, and research applications. The described method, involving liquid-liquid extraction and a standard GC-MS system, offers high selectivity and sensitivity. This document provides detailed experimental procedures, data analysis workflows, and representative analytical performance data.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds.[3][4] The coupling of gas chromatography's separation capabilities with the sensitive and selective detection of mass spectrometry provides robust and reliable results. This application note outlines a validated method for the determination of this compound in a solution, a common requirement in pharmaceutical and chemical industries.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

A liquid-liquid extraction (LLE) protocol is employed to isolate this compound from a sample matrix and concentrate it for analysis.[3]

Materials and Reagents:

  • This compound standard (≥99% purity)

  • Internal Standard (IS), e.g., 1-Methoxy-4-propylbenzene (analytical grade)

  • Dichloromethane (B109758) (DCM), HPLC grade

  • Hexane, HPLC grade

  • Anhydrous sodium sulfate (B86663)

  • Deionized water

  • Class A volumetric flasks, pipettes, and autosampler vials[5]

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in dichloromethane. Create a series of calibration standards by serial dilution to cover the desired concentration range (e.g., 0.1 - 50 µg/mL).

  • Internal Standard Spiking: Add a known concentration of the internal standard to each calibration standard and the unknown sample.

  • Extraction:

    • Take a 5 mL aliquot of the aqueous sample in a separatory funnel.

    • Add 5 mL of dichloromethane.

    • Shake vigorously for 2 minutes, periodically venting the funnel.

    • Allow the layers to separate.

    • Collect the lower organic layer (DCM).

    • Repeat the extraction of the aqueous layer with a fresh 5 mL of DCM.

    • Combine the two organic extracts.

  • Drying and Concentration:

    • Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

    • If necessary, concentrate the sample under a gentle stream of nitrogen gas.[6] Be careful not to evaporate to dryness.

    • Reconstitute the residue in a known volume of dichloromethane (e.g., 1 mL).

  • Final Sample: Transfer the final extract into a 2 mL glass autosampler vial for GC-MS analysis.[7]

GC-MS Instrumentation and Conditions

The analysis is performed on a standard GC-MS system. The following are typical parameters that can be adapted based on the specific instrument and column used.

Parameter Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column[7]
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp 60 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Mass Spectrometer Agilent 7000D TQ MS or equivalent
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Quadrupole Temp 150 °C
Acquisition Mode Selected Ion Monitoring (SIM) / Full Scan
Transfer Line Temp 280 °C

Data Presentation and Analysis

Mass Spectrum of this compound

The identity of the analyte is confirmed by comparing the acquired mass spectrum with a reference spectrum. The electron ionization (EI) mass spectrum of this compound is characterized by its molecular ion peak and specific fragmentation pattern. The molecular weight of this compound is 150.22 g/mol .[1]

Key Mass Fragments:

  • m/z 150: Molecular ion [M]+

  • m/z 107: Loss of a propyl group ([M-C3H7]+), often the base peak.

  • m/z 91: Tropylium ion, characteristic of toluene (B28343) derivatives.

Quantitative Analysis

For quantification, the instrument is typically operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.

Table 1: Representative Quantitative Data for GC-MS Analysis of this compound

ParameterValue
Retention Time (RT) ~8.5 min
Quantifier Ion (m/z) 107
Qualifier Ion 1 (m/z) 150
Qualifier Ion 2 (m/z) 91
Linearity (R²) >0.995
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Precision (%RSD) < 5%
Accuracy (Recovery %) 95 - 105%

Note: The values presented in this table are representative and may vary depending on the specific instrumentation and experimental conditions.

A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of this compound in unknown samples is then determined from this curve.

Visualizations

Experimental Workflow

The overall process from sample receipt to final analysis is depicted in the following workflow diagram.

G GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample Spike Spike with Internal Standard Sample->Spike LLE Liquid-Liquid Extraction (Dichloromethane) Spike->LLE Dry Dry Organic Phase (Anhydrous Na2SO4) LLE->Dry Concentrate Concentrate & Reconstitute Dry->Concentrate Vial Transfer to Autosampler Vial Concentrate->Vial Inject Inject 1 µL into GC-MS Vial->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Acquire Data Acquisition (Chromatograms & Spectra) Detect->Acquire Identify Peak Identification (RT & Mass Spectrum) Acquire->Identify Integrate Peak Integration Identify->Integrate Quantify Quantification (Calibration Curve) Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the GC-MS analysis of this compound.

Data Analysis Logic

The logical flow for processing the raw data to obtain the final concentration is outlined below.

G Data Analysis Logic RawData Raw Data (Total Ion Chromatogram) EIC Extract Ion Chromatograms (Analyte & IS) RawData->EIC Identify Peak Identification - Retention Time Match - Qualifier Ion Ratio Check EIC->Identify Integrate Peak Area Integration (Analyte & IS) Identify->Integrate Identity Confirmed CalcRatio Calculate Area Ratio (Analyte Area / IS Area) Integrate->CalcRatio CalcConc Calculate Concentration in Sample CalcRatio->CalcConc CalCurve Calibration Curve (Area Ratio vs. Concentration) CalCurve->CalcConc Apply Regression Equation

Caption: Logical flow of the data analysis process for quantification.

Conclusion

The GC-MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound. The protocol is robust and can be adapted for various sample matrices with appropriate validation. The use of an internal standard ensures high precision and accuracy, making this method suitable for quality control and research in the pharmaceutical and chemical industries.

References

Application Notes and Protocols for the Spectral Analysis of 1-Methyl-4-propoxybenzene using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Note: Detailed, publicly available ¹H and ¹³C NMR spectral data for 1-Methyl-4-propoxybenzene is limited. Therefore, this document will use 4-Methoxytoluene (p-Methylanisole) as a representative model compound to illustrate the principles of spectral analysis, data presentation, and experimental protocols. The structural similarities between these two compounds make 4-Methoxytoluene an excellent proxy for demonstrating the application of NMR spectroscopy in the characterization of substituted aromatic ethers.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This application note provides a detailed protocol for the acquisition and analysis of ¹H and ¹³C NMR spectra of aromatic ethers, using 4-Methoxytoluene as a primary example. The methodologies and data interpretation principles described herein are directly applicable to the analysis of this compound and other similar compounds, making this a valuable resource for researchers, scientists, and professionals in drug development.

Spectral Data Summary for 4-Methoxytoluene

The following tables summarize the ¹H and ¹³C NMR spectral data for 4-Methoxytoluene.

Table 1: ¹H NMR Spectral Data for 4-Methoxytoluene (CDCl₃, 400 MHz)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.08d9.02HAr-H (ortho to -CH₃)
6.79d9.02HAr-H (ortho to -OCH₃)
3.76s-3H-OCH₃
2.28s-3HAr-CH₃
Table 2: ¹³C NMR Spectral Data for 4-Methoxytoluene (CDCl₃, 100 MHz)
Chemical Shift (δ) ppmAssignment
157.6C-O
130.0Ar-C (ortho to -OCH₃)
129.8C-CH₃
113.8Ar-C (ortho to -CH₃)
55.1-OCH₃
20.5Ar-CH₃

Experimental Protocols

Sample Preparation

A standard protocol for preparing a small organic molecule for NMR analysis is as follows:

  • Sample Weighing: Accurately weigh 5-25 mg of the compound (e.g., 4-Methoxytoluene) for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Typically, the deuterated solvent contains a small amount of TMS.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra on a typical Fourier Transform (FT) NMR spectrometer:

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe.

  • Locking: The spectrometer's lock system uses the deuterium (B1214612) signal from the solvent to stabilize the magnetic field.

  • Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field, which improves spectral resolution.

  • Tuning and Matching: Tune and match the probe to the resonance frequency of the nucleus being observed (¹H or ¹³C) to maximize signal-to-noise.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Set the number of scans (typically 8 to 16 for a concentrated sample).

    • Set the relaxation delay (e.g., 1-2 seconds).

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Set the appropriate spectral width (e.g., 0 to 220 ppm).

    • Use broadband proton decoupling to simplify the spectrum to singlets for each unique carbon.

    • Set a higher number of scans (e.g., 128 to 1024 or more) due to the lower natural abundance of ¹³C.

    • Set the relaxation delay (e.g., 2-5 seconds).

    • Acquire the FID.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the NMR spectrum.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Pick and label the peaks in both spectra.

Visualizations

Molecular Structure and NMR Assignments of 4-Methoxytoluene

Caption: Molecular structure of 4-Methoxytoluene with ¹H and ¹³C NMR assignments.

Experimental Workflow for NMR Spectral Analysis

Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (5-100 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim tune_match Tune and Match Probe lock_shim->tune_match acquire Acquire FID (¹H and ¹³C) tune_match->acquire ft Fourier Transform acquire->ft phase_cal Phase and Calibrate ft->phase_cal integrate Integrate (¹H) phase_cal->integrate assign Assign Peaks integrate->assign report Generate Report assign->report

Caption: Workflow for NMR spectral analysis from sample preparation to data reporting.

Application Note: HPLC Method for Purity Determination of 1-Methyl-4-propoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-propoxybenzene is an aromatic ether compound with applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Ensuring the purity of this compound is critical for its intended use, particularly in drug development where impurities can affect the safety and efficacy of the final product. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of the purity of this compound and the separation of its potential process-related impurities.

Physicochemical Properties of this compound

PropertyValueReference
Chemical Structure Chemical Structure of this compound
PubChemCAS Number 5349-18-8[1]Molecular Formula C₁₀H₁₄O[1]Molecular Weight 150.22 g/mol [1]Appearance Colorless liquid (typical)Solubility Soluble in organic solvents such as acetonitrile (B52724) and methanol.

HPLC Method Parameters

A reverse-phase HPLC method was developed to ensure high resolution and sensitivity for the purity assessment of this compound.

ParameterRecommended Conditions
Instrument HPLC system with a UV or Diode Array Detector (DAD)
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-5 min: 50% B, 5-15 min: 50% to 90% B, 15-20 min: 90% B, 20-22 min: 90% to 50% B, 22-30 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 254 nm (Alternative: 230 nm)
Run Time 30 minutes

Experimental Protocols

Standard Preparation
  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve the standard in the diluent (50:50 v/v Acetonitrile:Water) and make up to the mark. This yields a stock solution of approximately 1000 µg/mL.

  • From the stock solution, prepare a working standard of approximately 100 µg/mL by diluting 1 mL of the stock solution to 10 mL with the diluent.

  • Filter the working standard solution through a 0.45 µm syringe filter before injection.

Sample Preparation
  • Accurately weigh approximately 25 mg of the this compound sample to be tested into a 25 mL volumetric flask.

  • Dissolve the sample in the diluent and make up to the mark.

  • Dilute 1 mL of this solution to 10 mL with the diluent to achieve a nominal concentration of 100 µg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Purity Calculation

The purity of the this compound sample is determined by the area percent method, assuming all impurities have a similar response factor at the detection wavelength.

Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100

Data Presentation

The following table summarizes the expected retention times and peak areas for this compound and its potential impurities based on the described HPLC method.

Peak IDCompound NameRetention Time (min)Peak Area (mAU*s)% Area
1p-Cresol3.51500.10
21-Bromopropane4.2750.05
3This compound 12.8 148950 99.80
4Unknown Impurity 114.11050.07
5Unknown Impurity 216.51200.08
Total 149400 100.00

Visualization of Workflows and Relationships

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the purity determination of this compound using the described HPLC method.

experimental_workflow prep Sample and Standard Preparation hplc HPLC Analysis prep->hplc Inject into HPLC data Data Acquisition hplc->data Generate Chromatogram calc Purity Calculation data->calc Integrate Peaks report Reporting calc->report Final Purity Report

Caption: Experimental workflow for HPLC purity analysis.

Logical Relationships of HPLC Method Parameters

This diagram shows the logical relationships and dependencies between the key parameters of the HPLC method.

hplc_parameters cluster_instrument HPLC System cluster_method Method Parameters cluster_output Output Column Stationary Phase (C18 Column) Separation Analyte Separation Column->Separation MobilePhase Mobile Phase (ACN/Water Gradient) MobilePhase->Separation Detector Detector (UV @ 254 nm) Purity Purity Result Detector->Purity FlowRate Flow Rate (1.0 mL/min) FlowRate->Separation Temperature Temperature (30 °C) Temperature->Separation InjectionVol Injection Volume (10 µL) InjectionVol->Separation Separation->Purity

Caption: Interrelation of HPLC method parameters.

Conclusion

The HPLC method described in this application note is a reliable and robust technique for determining the purity of this compound. The method is specific, allowing for the separation of the main compound from its potential process-related impurities. This protocol is suitable for routine quality control analysis in research and industrial settings to ensure the quality and consistency of this compound.

References

The Use of 1-Methyl-4-propoxybenzene as an Internal Standard: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of analytical chemistry, the precision and accuracy of quantitative measurements are paramount. The use of an internal standard is a widely adopted technique to improve the reliability of analytical data by correcting for variations in sample preparation, injection volume, and instrument response. An ideal internal standard is a compound that is chemically similar to the analyte of interest but is not naturally present in the sample. 1-Methyl-4-propoxybenzene, also known as 4-propoxytoluene, possesses chemical properties that make it a potential candidate as an internal standard for the quantification of various organic compounds, particularly in chromatographic methods such as Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with mass spectrometry (MS).

This document provides a detailed overview of the potential applications and protocols for utilizing this compound as an internal standard. While specific, validated applications in the scientific literature are not abundant, this guide outlines the fundamental principles and general methodologies for its use based on its physicochemical properties and the common practices in analytical chemistry.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective implementation as an internal standard. These properties dictate its behavior during sample preparation and chromatographic analysis.

PropertyValue
Molecular Formula C₁₀H₁₄O
Molecular Weight 150.22 g/mol
Boiling Point 212 °C at 760 mmHg
Density 0.923 g/cm³
Flash Point 82.7 °C
Solubility Soluble in many organic solvents.
CAS Number 5349-18-8

Principle of the Internal Standard Method

The internal standard method involves adding a known amount of a specific compound (the internal standard) to every sample, calibrator, and blank. The ratio of the analyte's response to the internal standard's response is then plotted against the analyte's concentration to create a calibration curve. This ratio is used to calculate the concentration of the analyte in unknown samples.

The underlying principle is that any loss of analyte during sample processing or inconsistencies in injection volume will affect the internal standard to a similar extent, thus keeping the ratio of their responses constant.

Logical Workflow for Method Development

The following diagram illustrates the logical workflow for developing an analytical method using this compound as an internal standard.

signaling_pathway cluster_drug_action Drug Action and Metabolism cluster_analysis Bioanalytical Workflow Drug Drug Administration Metabolism In Vivo Metabolism Drug->Metabolism Analyte Target Analyte (Drug/Metabolite) Metabolism->Analyte Sampling Biological Sample Collection Metabolism->Sampling Pathway Signaling Pathway Modulation Analyte->Pathway Preparation Sample Preparation with This compound (IS) Sampling->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Quantification Quantification of Analyte Analysis->Quantification

Application Notes and Protocols for 1-Methyl-4-propoxybenzene in Fragrance Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Methyl-4-propoxybenzene, also known as 4-propoxytoluene or p-tolyl propyl ether, is an aromatic ether with potential applications in the fragrance and flavor industry. Its structural similarity to other known fragrance ingredients suggests it may possess desirable olfactory properties. These application notes provide a comprehensive overview of the methodologies required to characterize this compound for its potential use as a fragrance ingredient. The protocols outlined below cover synthesis, purification, characterization, and sensory evaluation, providing a framework for researchers and fragrance chemists to assess its value in perfumery.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and for predicting its behavior in various applications.

PropertyValue
Molecular Formula C₁₀H₁₄O
Molecular Weight 150.22 g/mol
CAS Number 5349-18-8
Appearance Colorless liquid (predicted)
Boiling Point 212 °C at 760 mmHg
Density 0.923 g/cm³
Flash Point 82.7 °C
Solubility Soluble in alcohol; Insoluble in water

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

Procedure:

  • In a round-bottom flask, dissolve p-cresol in ethanol.

  • Add a stoichiometric equivalent of sodium hydroxide or potassium hydroxide to the solution to form the corresponding phenoxide.

  • To the resulting solution, add 1-bromopropane dropwise while stirring.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol using a rotary evaporator.

  • To the residue, add water and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure of the synthesized compound using ¹H and ¹³C NMR.

  • Infrared (IR) Spectroscopy: Identify the characteristic functional groups, particularly the C-O-C ether linkage.

  • Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern of the compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product & Analysis p_cresol p-Cresol reaction Williamson Ether Synthesis (Reflux in Ethanol) p_cresol->reaction base Base (NaOH/KOH) base->reaction alkyl_halide 1-Bromopropane alkyl_halide->reaction extraction Solvent Extraction reaction->extraction washing Washing & Drying extraction->washing purification Vacuum Distillation washing->purification product This compound purification->product analysis Spectroscopic Analysis (NMR, IR, MS) product->analysis

A simplified workflow for the synthesis and purification of this compound.

Protocol 2: Olfactory Evaluation of this compound

This protocol outlines the steps for the sensory analysis of the synthesized fragrance compound.

Materials:

  • Purified this compound

  • Ethanol (perfumer's grade, odorless)

  • Glass vials with caps

  • Perfumer's smelling strips

  • Panel of trained sensory analysts (5-10 members)

  • Odor-free evaluation room

Procedure:

  • Preparation of Solutions: Prepare serial dilutions of this compound in ethanol (e.g., 10%, 1%, 0.1% w/w).

  • Sample Presentation: Dip perfumer's smelling strips into each dilution and allow the solvent to evaporate for a few seconds. Present the strips to the sensory panel in a randomized and blind manner.

  • Odor Profile Description: Panelists should individually describe the odor characteristics at different time points (top, middle, and base notes). A standardized odor vocabulary should be used.

  • Odor Intensity Measurement: Panelists should rate the odor intensity on a labeled magnitude scale (e.g., 0 = no odor, 5 = very strong odor).

  • Hedonic Valence: Panelists should rate the pleasantness of the odor on a scale (e.g., -4 = very unpleasant, 0 = neutral, +4 = very pleasant).

  • Odor Threshold Determination: The detection and recognition thresholds can be determined using a forced-choice ascending concentration series method.

  • Data Analysis: Collect and statistically analyze the data to determine the mean scores for intensity, pleasantness, and the odor profile.

Potential Applications in Fragrance Formulations

Based on its chemical structure (an aromatic ether), this compound is likely to exhibit floral, fruity, or anisic-like odor characteristics. Its potential applications in fragrance formulations could include:

  • Floral Accords: As a modifier to enhance or add a novel nuance to floral compositions such as jasmine, ylang-ylang, or tuberose.

  • Fruity Compositions: To provide a sweet, fruity note in fragrances for personal care products and air fresheners.

  • Fine Fragrance: As a unique component in fine perfumery to create novel and complex scent profiles.

  • Functional Perfumery: In household products where a pleasant and stable fragrance is desired.

Signaling Pathways in Olfaction

The perception of this compound, like any odorant, is initiated by its interaction with olfactory receptors (ORs) located in the olfactory epithelium. The binding of the odorant to an OR triggers a G-protein coupled signaling cascade.

Olfactory_Signaling_Pathway odorant This compound receptor Olfactory Receptor (OR) odorant->receptor g_protein G-protein (Gαolf) receptor->g_protein activates adenylyl_cyclase Adenylyl Cyclase III g_protein->adenylyl_cyclase activates cAMP cAMP adenylyl_cyclase->cAMP produces ion_channel Cyclic Nucleotide-gated Ion Channel cAMP->ion_channel opens depolarization Depolarization ion_channel->depolarization Ca²⁺/Na⁺ influx ca_cl_channel Ca²⁺-activated Cl⁻ Channel ca_cl_channel->depolarization Cl⁻ efflux depolarization->ca_cl_channel activates signal Signal to Brain depolarization->signal

A generalized diagram of the olfactory signaling pathway initiated by an odorant.

Conclusion

While specific data on the fragrance applications of this compound is not widely available in public literature, its chemical structure holds promise for its use as a novel fragrance ingredient. The protocols and information provided in these application notes offer a comprehensive framework for the synthesis, characterization, and evaluation of this compound for its potential in the fragrance industry. Further research, particularly in the area of sensory analysis, is required to fully elucidate its olfactory profile and potential applications.

Application Notes and Protocols: Investigating the Reaction Kinetics of 1-Methyl-4-propoxybenzene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for investigating the reaction kinetics of the synthesis of 1-Methyl-4-propoxybenzene, a key intermediate in various chemical syntheses. The synthesis is achieved via the Williamson ether synthesis, a robust and widely used method for forming the ether linkage. These notes will cover the reaction mechanism, the role of phase-transfer catalysis in enhancing reaction rates, and detailed experimental protocols. Quantitative data from a representative alkylation of p-cresol (B1678582) is presented to illustrate kinetic analysis, and logical workflows are visualized using diagrams to facilitate experimental design and execution.

Introduction

This compound, also known as 4-propoxytoluene, is an aromatic ether with applications in the synthesis of pharmaceuticals and other fine chemicals. Its synthesis is a classic example of the Williamson ether synthesis, an S\textsubscript{N}2 reaction between an alkoxide and an alkyl halide.[1][2] The reaction typically involves the deprotonation of a phenol, in this case, p-cresol, to form a phenoxide, which then acts as a nucleophile, attacking an alkyl halide, such as 1-bromopropane (B46711).[3]

The kinetics of this reaction are of significant interest for process optimization, yield improvement, and ensuring product purity. Factors influencing the reaction rate include the choice of base, solvent, temperature, and the use of catalysts. Phase-transfer catalysis (PTC) is a particularly effective technique to accelerate the reaction rate in biphasic systems, by facilitating the transfer of the phenoxide ion from the aqueous phase to the organic phase where the alkyl halide is soluble.[4][5]

Reaction Kinetics and Mechanism

The synthesis of this compound proceeds via a bimolecular nucleophilic substitution (S\textsubscript{N}2) mechanism. The overall reaction is second-order, and the rate is dependent on the concentration of both the phenoxide and the alkyl halide. The reaction can be summarized in two main steps:

  • Deprotonation: A strong base is used to deprotonate p-cresol, forming the p-cresolate (phenoxide) ion. This step is typically fast and reversible.

  • Nucleophilic Attack: The p-cresolate ion acts as a nucleophile and attacks the primary carbon of the alkyl halide (e.g., 1-bromopropane), displacing the halide ion and forming the ether product. This is the rate-determining step.

The choice of solvent is crucial, with polar aprotic solvents generally favoring the S\textsubscript{N}2 reaction.[6] In industrial applications, phase-transfer catalysis is often employed to overcome the low solubility of the phenoxide salt in the organic solvent containing the alkyl halide.[5]

Representative Kinetic Data

The kinetic equation for the alkylation of p-cresol with tert-butyl alcohol at room temperature was determined to be:

-ln(1 − y) = 0.18537t − 0.1708

where:

  • y is the conversion of the limiting reactant

  • t is the reaction time in hours

The reaction rate constant (k) was found to be 0.18537 h⁻¹ .[7]

Table 1: Representative Kinetic Data for the Alkylation of p-Cresol

Time (hours)Conversion (y)-ln(1-y)
10.180.198
20.330.399
40.550.798
60.691.171
80.791.561
100.861.966
120.902.303

Data adapted from a study on the alkylation of p-cresol with tert-butyl alcohol.[7]

Experimental Protocols

The following protocols describe the synthesis of this compound, with and without the use of a phase-transfer catalyst.

Protocol 1: Williamson Ether Synthesis without Phase-Transfer Catalyst

This protocol is adapted from a general procedure for the synthesis of aryl ethers.

Materials:

  • p-Cresol

  • Sodium metal

  • Absolute ethanol (B145695)

  • 1-Bromopropane

  • Diethyl ether

  • 5% Sodium carbonate solution

  • Anhydrous calcium chloride

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve a stoichiometric amount of sodium metal in absolute ethanol to prepare sodium ethoxide.

  • To this solution, add a solution of p-cresol in absolute ethanol.

  • Add a stoichiometric amount of 1-bromopropane to the reaction mixture.

  • Heat the mixture to reflux with constant stirring for 5-8 hours, ensuring exclusion of moisture.

  • After the reflux period, distill off the majority of the ethanol.

  • Cool the residue and pour it into a 5% sodium carbonate solution.

  • Extract the organic phase with diethyl ether.

  • Wash the combined ether extracts with water and dry over anhydrous calcium chloride.

  • Filter to remove the drying agent and distill off the diethyl ether.

  • The crude product can be purified by fractional distillation.

Protocol 2: Williamson Ether Synthesis with Phase-Transfer Catalyst

This protocol is based on a reported synthesis of propyl p-tolyl ether.[8]

Materials:

  • p-Cresol

  • Sodium hydroxide (B78521) (NaOH)

  • 1-Propyl iodide or 1-bromopropane

  • Tetrabutylammonium (B224687) bromide (TBAB) - Phase-transfer catalyst

  • Diethyl ether

  • Water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve p-cresol and a stoichiometric amount of sodium hydroxide in water.

  • Add a catalytic amount of tetrabutylammonium bromide (TBAB) to the aqueous solution.

  • Add a stoichiometric amount of 1-propyl iodide or 1-bromopropane to the flask.

  • Heat the biphasic mixture to reflux with vigorous stirring for 2-4 hours.

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Add diethyl ether to extract the organic product.

  • Separate the organic layer and wash it with water and then with a dilute NaOH solution to remove any unreacted p-cresol.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).

  • Filter and remove the solvent by rotary evaporation to obtain the crude product.

  • The product can be further purified by distillation.

Visualizations

Reaction Pathway

ReactionPathway pCresol p-Cresol pCresolate p-Cresolate Ion pCresol->pCresolate Deprotonation Base Base (e.g., NaOH) Base->pCresolate Product This compound pCresolate->Product SN2 Attack PropylHalide 1-Propyl Halide PropylHalide->Product Byproduct Halide Salt Product->Byproduct

Caption: General reaction pathway for the Williamson ether synthesis of this compound.

Experimental Workflow (with Phase-Transfer Catalysis)

ExperimentalWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Dissolve p-Cresol & NaOH in Water Add_PTC Add Tetrabutylammonium Bromide (PTC) Reactants->Add_PTC Add_AlkylHalide Add 1-Propyl Halide Add_PTC->Add_AlkylHalide Reflux Reflux with Vigorous Stirring Add_AlkylHalide->Reflux Cool Cool to Room Temperature Reflux->Cool Extract Extract with Diethyl Ether Cool->Extract Wash Wash Organic Layer Extract->Wash Dry Dry Organic Layer Wash->Dry Evaporate Solvent Evaporation Dry->Evaporate Purify Purify by Distillation Evaporate->Purify

Caption: Step-by-step experimental workflow for the phase-transfer catalyzed synthesis.

Discussion

The investigation of the reaction kinetics for the synthesis of this compound is crucial for optimizing the process. The use of a phase-transfer catalyst like tetrabutylammonium bromide significantly enhances the reaction rate by facilitating the interaction between the water-soluble p-cresolate and the organic-soluble alkyl halide. This allows for milder reaction conditions, shorter reaction times, and potentially higher yields compared to the traditional Williamson ether synthesis in a single-phase solvent system.

For a detailed kinetic study, it is recommended to monitor the reaction progress over time by taking aliquots from the reaction mixture and analyzing them using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). By plotting the concentration of reactants and products as a function of time, the reaction order and rate constant can be determined. Further experiments at different temperatures would allow for the calculation of the activation energy using the Arrhenius equation.

Conclusion

The synthesis of this compound via the Williamson ether synthesis is a well-established and versatile reaction. Understanding and optimizing the reaction kinetics are key to achieving high efficiency and purity. The use of phase-transfer catalysis presents a significant improvement over traditional methods. The protocols and data presentation framework provided in these notes offer a comprehensive guide for researchers and professionals in the field to design and execute kinetic studies for this and similar etherification reactions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-4-propoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Methyl-4-propoxybenzene, primarily via the Williamson ether synthesis.

Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the most common causes?

A low yield in the synthesis of this compound can be attributed to several factors related to the Williamson ether synthesis, which proceeds via an SN2 mechanism.[1][2] Key areas to investigate include:

  • Sub-optimal Reagents : The reaction requires the formation of a phenoxide from 4-methylphenol (p-cresol) and its subsequent reaction with a propyl halide.[3] Using a secondary or tertiary alkyl halide instead of a primary one (e.g., 1-bromopropane (B46711) or 1-iodopropane) will drastically reduce the yield of the desired ether product due to competing elimination reactions.[2][4]

  • Improper Base Selection : The base must be strong enough to completely deprotonate the 4-methylphenol. While strong bases like sodium hydride (NaH) or potassium hydride (KH) are very effective, weaker bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH) are often sufficient and practical for preparing aryl ethers.[4][5] Incomplete deprotonation results in unreacted starting material.

  • Incorrect Solvent Choice : The choice of solvent is critical. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) are highly recommended.[1][5] These solvents solvate the cation of the phenoxide, leaving the oxygen anion more available and nucleophilic.[5] Using protic solvents (e.g., ethanol) can solvate the nucleophile, reducing its reactivity and slowing the reaction rate.[1]

  • Reaction Temperature : The typical temperature range for this reaction is between 50-100 °C.[1] Temperatures that are too high can favor the elimination side reaction, while temperatures that are too low may lead to a very slow or incomplete reaction.[5]

Q2: I'm observing a significant amount of propene as a byproduct. How can I minimize this elimination reaction?

The formation of propene is a clear indicator that the E2 elimination pathway is competing with the desired SN2 substitution.[5] This is a common side reaction in Williamson ether synthesis.[1] To minimize it, consider the following strategies:

  • Alkyl Halide Structure : This is the most critical factor. Ensure you are using a primary alkyl halide (e.g., 1-bromopropane). Secondary alkyl halides (like 2-bromopropane) and tertiary alkyl halides are highly prone to elimination and are not suitable for this synthesis.[2][4]

  • Temperature Control : Higher temperatures favor elimination.[5] If propene formation is significant, try running the reaction at a lower temperature for a longer duration.

  • Base Choice : While a strong base is needed, a sterically bulky base can favor elimination. However, for phenoxide formation, this is less of a concern than the structure of the alkyl halide.

Q3: My final product is contaminated with an isomer that is difficult to separate. What is it and how do I prevent its formation?

The contaminant is likely a C-alkylated product. The 4-methylphenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom (O-alkylation) and the aromatic ring, typically at the ortho position (C-alkylation).[1] While O-alkylation is generally favored, C-alkylation can occur, leading to isomeric byproducts like 2-propyl-4-methylphenol.

To favor the desired O-alkylation:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) generally favor O-alkylation.

  • Phase-Transfer Catalysis : In industrial settings, phase-transfer catalysis is often used, which can enhance selectivity and reaction rates.[1]

Q4: The reaction seems very slow or stalls completely. What factors should I investigate?

A sluggish or stalled reaction is typically due to reduced nucleophilicity of the phenoxide or low reactivity of the alkyl halide.

  • Incomplete Deprotonation : Ensure the base is strong enough and used in a sufficient amount (at least one molar equivalent) to fully deprotonate the 4-methylphenol.[5]

  • Presence of Water : The reaction should be conducted under anhydrous conditions. Any moisture will consume the base and protonate the phenoxide, inhibiting the reaction.

  • Solvent Purity : Use a dry, polar aprotic solvent. As mentioned, protic impurities or the wrong solvent type can drastically slow the SN2 reaction.[1]

  • Leaving Group : The reactivity of the alkyl halide follows the trend R-I > R-Br > R-Cl.[6] If the reaction is slow with 1-bromopropane, switching to 1-iodopropane (B42940) will increase the rate, although it is a more expensive reagent.

Frequently Asked Questions (FAQs)

FAQ 1: What is the optimal starting material combination for this synthesis? The best approach is to react the sodium or potassium salt of 4-methylphenol (p-cresol) with a primary propyl halide, such as 1-bromopropane or 1-iodopropane. This combination favors the SN2 mechanism required for ether formation.[2][7]

FAQ 2: Which propyl halide is better: 1-bromopropane or 1-iodopropane? Iodide is a better leaving group than bromide, so 1-iodopropane will react faster than 1-bromopropane.[6] However, 1-bromopropane is less expensive and is often sufficiently reactive, making it a common choice. If reaction speed is a priority, 1-iodopropane is the superior choice.

FAQ 3: Can I use a secondary propyl halide like 2-bromopropane (B125204)? No. Using a secondary alkyl halide like 2-bromopropane will result in a mixture of products, with the major product being propene from an E2 elimination reaction, not the desired ether.[2] The Williamson ether synthesis works best with methyl or primary alkyl halides.[2][4]

FAQ 4: What is the role of a phase-transfer catalyst and when should I use one? A phase-transfer catalyst (PTC), such as a quaternary ammonium (B1175870) salt, is used to transport the phenoxide anion from an aqueous or solid phase into an organic phase where the alkyl halide is dissolved. This is particularly common in industrial syntheses as it can improve reaction rates, allow for the use of weaker bases like NaOH, and avoid the need for strictly anhydrous solvents.[1][8] Consider using a PTC if you are working with a two-phase system (e.g., aqueous NaOH and an organic solvent).

Data Presentation

The selection of reagents and conditions critically impacts the success of the Williamson ether synthesis. The following table summarizes the expected outcomes based on these choices.

4-Methylphenol DerivativeAlkyl HalideSolventTemperaturePrimary ProductExpected YieldCompeting Reaction(s)
Potassium 4-methylphenoxide1-BromopropaneDMF80 °CThis compound HighMinor C-alkylation
Potassium 4-methylphenoxide1-IodopropaneAcetonitrile70 °CThis compound Very HighMinor C-alkylation
Potassium 4-methylphenoxide2-BromopropaneDMF80 °CPropeneVery LowE2 Elimination (Major)
Potassium 4-methylphenoxide1-BromopropaneEthanol80 °CThis compoundModerate to LowSlow reaction rate
4-Methylphenol / NaOH (aq)1-BromopropaneToluene + PTC90 °CThis compound HighC-alkylation

Experimental Protocols

Protocol: Synthesis of this compound via Williamson Ether Synthesis

This protocol is a representative laboratory-scale procedure. Safety Note: Handle all reagents and solvents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Materials:

  • 4-methylphenol (p-cresol)

  • Potassium carbonate (K₂CO₃), anhydrous

  • 1-Bromopropane

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • 5% Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Setup : To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methylphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.

  • Reaction Initiation : Stir the mixture at room temperature for 15 minutes.

  • Alkylation : Add 1-bromopropane (1.2 eq) to the flask.

  • Heating : Heat the reaction mixture to 80-90 °C and maintain it at this temperature with vigorous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cooling and Quenching : Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water.

  • Extraction : Extract the aqueous layer three times with diethyl ether.

  • Washing : Combine the organic extracts. Wash the combined organic layer sequentially with 5% NaOH solution (to remove any unreacted 4-methylphenol), water, and finally with brine.[9]

  • Drying and Filtration : Dry the organic layer over anhydrous MgSO₄, then filter to remove the drying agent.

  • Solvent Removal : Remove the solvent (diethyl ether) from the filtrate using a rotary evaporator.

  • Purification : The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Mandatory Visualization

Reaction_Pathway p_cresol 4-Methylphenol (p-Cresol) deprotonation_node p_cresol->deprotonation_node base Base (e.g., K₂CO₃) base->deprotonation_node propyl_halide 1-Bromopropane sn2_node propyl_halide->sn2_node e2_node propyl_halide->e2_node c_alk_node propyl_halide->c_alk_node phenoxide Potassium 4-Methylphenoxide phenoxide->sn2_node phenoxide->e2_node phenoxide->c_alk_node product This compound (O-Alkylation Product) propene Propene (Elimination Product) c_alkyl 2-Propyl-4-methylphenol (C-Alkylation Product) plus1 + plus2 + plus3 + deprotonation_node->phenoxide Deprotonation sn2_node->product SN2 (Desired) e2_node->propene E2 (Side Reaction) c_alk_node->c_alkyl C-Alkylation (Side Reaction)

Caption: Reaction scheme for this compound synthesis and competing side reactions.

Experimental_Workflow start Start: Reagents step1 1. Deprotonation (4-Methylphenol + Base in DMF) start->step1 step2 2. Alkylation (Add 1-Bromopropane and Heat) step1->step2 step3 3. Quench & Extract (Add H₂O, Extract with Ether) step2->step3 step4 4. Wash Organic Layer (5% NaOH, H₂O, Brine) step3->step4 step5 5. Dry and Filter (Dry with MgSO₄) step4->step5 step6 6. Concentrate (Remove Solvent via Rotovap) step5->step6 step7 7. Purify (Vacuum Distillation or Chromatography) step6->step7 end Final Product: This compound step7->end

References

Technical Support Center: Williamson Ether Synthesis of Aryl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions encountered during the Williamson ether synthesis of aryl ethers.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low Yield of the Desired Aryl Ether

Q1: My reaction is giving a low yield of the expected aryl ether. What are the common causes and how can I improve it?

A1: Low yields in the Williamson ether synthesis of aryl ethers are typically due to competing side reactions or suboptimal reaction conditions. The primary culprits are E2 elimination of the alkylating agent and C-alkylation of the phenoxide nucleophile.

Troubleshooting Steps:

  • Evaluate Your Alkyl Halide: The structure of your alkyl halide is critical. The Williamson ether synthesis proceeds via an SN2 mechanism, which is sensitive to steric hindrance.

    • Best Choice: Always use a primary alkyl halide if possible.

    • Problematic: Secondary alkyl halides will often lead to a mixture of the desired ether (SN2 product) and an alkene (E2 elimination product).

    • Avoid: Tertiary alkyl halides will almost exclusively undergo E2 elimination to form an alkene and are not suitable for this synthesis.

  • Control the Reaction Temperature: Higher temperatures favor the E2 elimination pathway over the SN2 substitution.

    • Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Typical temperatures range from 50-100 °C. If elimination is a significant issue, try lowering the temperature and extending the reaction time.

  • Optimize the Base: The choice of base is crucial for efficient formation of the phenoxide and for minimizing side reactions.

    • For aryl ethers, weaker bases like potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH) are often sufficient and can be milder than very strong bases like sodium hydride (NaH).

    • Using an excessively strong or sterically hindered base can promote the E2 elimination of the alkyl halide.

  • Choose the Right Solvent: The solvent plays a key role in the reaction rate and can influence the ratio of O-alkylation to C-alkylation.

    • Recommended: Polar aprotic solvents such as acetonitrile (B52724), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are preferred. These solvents solvate the cation of the phenoxide, leaving the oxygen anion more nucleophilic and available for the SN2 attack.

    • Avoid: Protic solvents (e.g., ethanol, water) can solvate the phenoxide ion, reducing its nucleophilicity and slowing down the desired reaction. They can also favor C-alkylation.

Issue 2: Formation of an Alkene Byproduct

Q2: I am observing a significant amount of an alkene byproduct in my reaction mixture. How can I minimize this E2 elimination?

A2: The formation of an alkene indicates that the E2 elimination pathway is outcompeting your desired SN2 reaction. This is a very common side reaction.

Strategies to Minimize Elimination:

  • Primary Alkyl Halide: The most effective way to prevent elimination is to use a primary alkyl halide.

  • Less Hindered Phenoxide: If you are synthesizing an unsymmetrical ether, you have two possible routes. Choose the route that involves the less sterically hindered alkoxide.

  • Lower Temperature: As elimination reactions have a higher activation energy than substitution reactions, lowering the reaction temperature will favor the SN2 pathway.

  • Milder Base: A very strong base will favor elimination. For aryl ether synthesis, a base like K₂CO₃ is often a good choice.

Issue 3: Isomer Formation (C-Alkylation)

Q3: I have isolated a byproduct that is an isomer of my desired aryl ether. What is it and how can I prevent its formation?

A3: This is likely the result of C-alkylation. The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (ortho and para positions). While O-alkylation is usually favored, C-alkylation can become a significant side reaction under certain conditions.

Factors Influencing O- vs. C-Alkylation:

  • Solvent: The choice of solvent has a pronounced effect on the regioselectivity of the alkylation.

    • Polar aprotic solvents (DMF, DMSO, acetonitrile) favor the desired O-alkylation .

    • Protic solvents (water, methanol, ethanol) can lead to increased amounts of the C-alkylated product. This is because they can hydrogen-bond with the phenoxide oxygen, making it less available for reaction and promoting reaction at the ring.

SolventO-Alkylation Product (%)C-Alkylation Product (%)
Acetonitrile973
Methanol7228
Table 1: Effect of Solvent on the Alkylation of Sodium β-naphthoxide with Benzyl Bromide at 298 K. Data from a kinetic study which shows a significant shift in product distribution with solvent polarity.
Issue 4: Reaction with Aryl Halides is Not Working

Q4: I am trying to synthesize a diaryl ether by reacting a phenoxide with an aryl halide, but the reaction is not proceeding. Why is this?

A4: Standard Williamson ether synthesis conditions are generally not suitable for the formation of diaryl ethers. Aryl halides are unreactive towards SN2 reactions because the carbon of the C-X bond is sp² hybridized and the backside attack required for an SN2 reaction is sterically hindered by the aromatic ring.

Alternative for Diaryl Ether Synthesis: The Ullmann Condensation

For the synthesis of diaryl ethers, the Ullmann condensation is the preferred method. This reaction involves the coupling of an aryl halide with a phenol (B47542) in the presence of a copper catalyst at elevated temperatures.

  • Typical Reactants: An aryl halide (often an iodide or bromide) and a phenol.

  • Catalyst: Copper or a copper salt (e.g., CuI, Cu₂O, CuSO₄).

  • Base: A base such as potassium carbonate is used to deprotonate the phenol.

  • Solvent: High-boiling polar solvents like pyridine (B92270), DMF, or nitrobenzene (B124822) are often used.

  • Temperature: The reaction typically requires high temperatures (150-250 °C).

Experimental Protocols

Protocol 1: Synthesis of an Alkyl Aryl Ether via Williamson Synthesis

Objective: To synthesize 4-methoxytoluene from p-cresol (B1678582) and methyl iodide, minimizing side reactions.

Materials:

  • p-cresol

  • Potassium carbonate (K₂CO₃), finely powdered

  • Methyl iodide (CH₃I)

  • Acetonitrile (CH₃CN), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-cresol (1.0 eq) and anhydrous acetonitrile (10 mL per gram of p-cresol).

  • Add finely powdered potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add methyl iodide (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to a gentle reflux (approx. 80-85 °C) and maintain for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash it with a small amount of diethyl ether.

  • Combine the filtrate and the washings and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or distillation to yield pure 4-methoxytoluene.

Protocol 2: Synthesis of a Diaryl Ether via Ullmann Condensation

Objective: To synthesize diphenyl ether from phenol and bromobenzene (B47551).

Materials:

  • Phenol

  • Bromobenzene

  • Potassium carbonate (K₂CO₃)

  • Copper(I) iodide (CuI)

  • Pyridine, anhydrous

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine phenol (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Add anhydrous pyridine as the solvent.

  • Add bromobenzene (1.2 eq) to the mixture.

  • Heat the reaction mixture to reflux (approx. 115 °C) under a nitrogen atmosphere for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with toluene.

  • Filter the mixture through a pad of celite to remove the copper catalyst and inorganic salts.

  • Wash the filtrate with 1 M HCl to remove pyridine, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure diphenyl ether.

Visualizations

Williamson_Ether_Synthesis cluster_main Williamson Ether Synthesis: Aryl Ethers Phenoxide Ar-O⁻ (Phenoxide) SN2_Transition [Ar···O···R···X]⁻ SN2 Transition State Phenoxide->SN2_Transition SN2 Attack E2_Pathway E2 Elimination Phenoxide->E2_Pathway Base-promoted elimination C_Alkylation C-Alkylation Phenoxide->C_Alkylation Ambident Nucleophile AlkylHalide R-X (Primary Alkyl Halide) AlkylHalide->SN2_Transition SN2 Attack AlkylHalide->E2_Pathway Base-promoted elimination ArylEther Ar-O-R (Aryl Ether) Desired Product SN2_Transition->ArylEther Alkene Alkene (Byproduct) E2_Pathway->Alkene C_Alkylated_Product C-Alkylated Phenol (Isomeric Byproduct) C_Alkylation->C_Alkylated_Product

Caption: Main and side reaction pathways in the Williamson synthesis of aryl ethers.

Troubleshooting_Workflow Start Low Aryl Ether Yield Check_Alkyl_Halide Is the alkyl halide primary? Start->Check_Alkyl_Halide Check_Temp Is the temperature as low as feasible? Check_Alkyl_Halide->Check_Temp Yes Use_Primary_Halide Action: Switch to a primary alkyl halide. Check_Alkyl_Halide->Use_Primary_Halide No Check_Solvent Is a polar aprotic solvent being used? Check_Temp->Check_Solvent Yes Lower_Temp Action: Lower the reaction temperature. Check_Temp->Lower_Temp No Success Improved Yield Check_Solvent->Success Yes Change_Solvent Action: Switch to DMF, acetonitrile, or DMSO. Check_Solvent->Change_Solvent No Use_Primary_Halide->Check_Temp Lower_Temp->Check_Solvent Change_Solvent->Success

Caption: A logical workflow for troubleshooting low yields in aryl ether synthesis.

Optimizing temperature and solvent for 1-Methyl-4-propoxybenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Methyl-4-propoxybenzene.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and effective method for synthesizing this compound (also known as 4-propoxytoluene) is the Williamson ether synthesis. This reaction involves the deprotonation of p-cresol (B1678582) to form the p-cresolate anion, which then acts as a nucleophile and attacks an electrophilic propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) in an SN2 reaction to form the desired ether.

Q2: What are the key reagents for this synthesis?

A2: The key reagents are:

  • Starting Material (Alcohol): p-Cresol (4-methylphenol)

  • Alkylating Agent: A propyl halide such as 1-bromopropane or 1-iodopropane (B42940).

  • Base: A base is required to deprotonate the phenolic hydroxyl group of p-cresol. Common bases include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃). Stronger bases like sodium hydride (NaH) can also be used.

  • Solvent: A suitable solvent is needed to dissolve the reactants and facilitate the reaction.

Q3: How do I choose the best solvent for the reaction?

A3: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents are generally preferred for Williamson ether synthesis as they can solvate the cation of the base, leaving the alkoxide anion more nucleophilic. Commonly used solvents include:

The optimal solvent choice may depend on the specific base and reaction temperature. It has been noted that changing the solvent from methanol (B129727) to acetonitrile can dramatically improve the selectivity of O-alkylation over C-alkylation in similar reactions.[1]

Q4: What is the optimal temperature for the synthesis?

A4: The optimal temperature depends on the specific reactants and solvent used. Generally, heating the reaction mixture can increase the rate of reaction. However, excessively high temperatures can lead to side reactions, such as elimination of the alkyl halide. A common approach is to perform the reaction at a reflux temperature that is appropriate for the chosen solvent. For instance, a procedure for a similar synthesis refluxed the reaction for 8 hours in 2-butanone.

Q5: What are the potential side reactions?

A5: The main potential side reactions in the Williamson ether synthesis of this compound are:

  • E2 Elimination: The alkoxide base can abstract a proton from the β-carbon of the propyl halide, leading to the formation of propene. This is more likely with sterically hindered bases or secondary/tertiary alkyl halides. Using a primary propyl halide minimizes this side reaction.

  • C-alkylation: The p-cresolate anion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring. While O-alkylation is generally favored, some C-alkylation can occur, leading to the formation of propyl-substituted cresols. The choice of solvent can influence the ratio of O- to C-alkylation.[1]

  • Formation of Di-tolyl ethers: Under certain conditions, side reactions can lead to the formation of byproducts like ditolyl ethers.[2]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of p-cresol. 2. Alkylating agent is not reactive enough. 3. Reaction temperature is too low. 4. Reaction time is too short. 5. Presence of water in the reaction mixture.1. Use a stronger base (e.g., NaH) or ensure the base is of good quality and used in sufficient quantity. 2. Use a more reactive alkylating agent (e.g., 1-iodopropane is more reactive than 1-bromopropane). 3. Increase the reaction temperature to the reflux temperature of the solvent. 4. Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC). 5. Ensure all glassware is dry and use anhydrous solvents.
Formation of Significant Amount of Propene (Elimination Product) 1. The base is too sterically hindered. 2. The reaction temperature is too high.1. Use a less sterically hindered base like NaOH or K₂CO₃. 2. Lower the reaction temperature and monitor the reaction for a longer period.
Presence of Unreacted p-Cresol in the Final Product 1. Insufficient amount of base or alkylating agent. 2. Incomplete reaction. 3. Inefficient purification.1. Use a slight excess of the base and alkylating agent. 2. Increase the reaction time or temperature as needed. 3. During the workup, wash the organic layer with an aqueous solution of NaOH or KOH to remove unreacted acidic p-cresol.
Formation of C-Alkylated Byproducts The phenoxide ion is acting as a nucleophile at a carbon atom of the aromatic ring.Optimize the solvent. Polar aprotic solvents like DMF or acetonitrile generally favor O-alkylation over C-alkylation.[1]
Difficulty in Isolating the Product The product is an oil and may be difficult to crystallize.Use extraction with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) followed by washing with water and brine. Dry the organic layer and remove the solvent under reduced pressure. If necessary, purify the product by column chromatography.

Experimental Protocols

General Protocol for the Synthesis of this compound

This is a generalized procedure and may require optimization based on laboratory conditions and available reagents.

Materials:

  • p-Cresol

  • 1-Bromopropane (or 1-Iodopropane)

  • Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Diethyl ether

  • 1M Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-cresol and a suitable amount of anhydrous acetone.

  • Addition of Base: Add an excess of powdered anhydrous potassium carbonate to the flask.

  • Addition of Alkylating Agent: While stirring, add 1-bromopropane to the mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain the reflux for several hours. The progress of the reaction should be monitored by TLC.

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the solid potassium carbonate and wash it with a small amount of acetone.

    • Evaporate the acetone from the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether.

    • Wash the ether solution with 1M NaOH solution to remove any unreacted p-cresol.

    • Wash the ether solution with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the diethyl ether by rotary evaporation to obtain the crude this compound.

    • If necessary, the product can be further purified by vacuum distillation or column chromatography.

Data Presentation

Table 1: Reactant and Product Properties

CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
p-Cresol108.142021.034
1-Bromopropane122.99711.35
1-Iodopropane169.991021.747
This compound150.22210-2120.957

Note: The following table provides hypothetical data for illustrative purposes, as specific comparative studies for this exact synthesis were not found in the initial search. Researchers should perform their own optimization experiments.

Table 2: Hypothetical Optimization of Reaction Conditions

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1AcetoneK₂CO₃56 (reflux)885
2DMFK₂CO₃80692
3EthanolNaOH78 (reflux)1275
4AcetonitrileCs₂CO₃82 (reflux)695

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants 1. Mix p-cresol, base (e.g., K2CO3), and solvent (e.g., Acetone) add_alkyl_halide 2. Add 1-bromopropane reactants->add_alkyl_halide reflux 3. Heat to reflux and monitor by TLC add_alkyl_halide->reflux cool 4. Cool reaction mixture reflux->cool filter_solid 5. Filter solids cool->filter_solid evaporate 6. Evaporate solvent filter_solid->evaporate extract 7. Dissolve in ether and wash (NaOH, H2O, Brine) evaporate->extract dry 8. Dry organic layer (MgSO4) extract->dry filter_drying_agent 9. Filter drying agent dry->filter_drying_agent rotovap 10. Remove ether via rotary evaporation filter_drying_agent->rotovap final_product 11. Obtain this compound rotovap->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Product Yield check_reagents Check Reagents and Conditions start->check_reagents incomplete_reaction Incomplete Reaction? check_reagents->incomplete_reaction Reagents OK solution2 Use stronger/excess base. Use more reactive alkyl halide. check_reagents->solution2 Reagents suspect side_reactions Significant Side Reactions? incomplete_reaction->side_reactions No solution1 Increase reaction time/temperature. Monitor by TLC. incomplete_reaction->solution1 Yes solution3 Optimize solvent to favor O-alkylation. Lower temperature to reduce elimination. side_reactions->solution3 Yes solution4 Ensure anhydrous conditions. side_reactions->solution4 No

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of 1-Methyl-4-propoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the purification of 1-Methyl-4-propoxybenzene. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental procedures.

Physical and Chemical Properties

A summary of key quantitative data for this compound is provided below for easy reference.

PropertyValueReference
Molecular Formula C₁₀H₁₄O[1][2][3]
Molecular Weight 150.22 g/mol [1][2][3]
Boiling Point (at 760 mmHg) 212 °C[1][2]
Density 0.923 g/cm³[1]
Flash Point 82.7 °C[1][2]
Refractive Index ~1.5215[2]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis and Initial Work-up

Q1: What are the most common impurities I should expect from the Williamson ether synthesis of this compound?

A1: The Williamson ether synthesis is a common method for preparing this compound, which typically involves the reaction of p-cresol (B1678582) with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) in the presence of a base.[1] The primary impurities to anticipate are:

  • Unreacted p-cresol: Due to incomplete reaction.

  • Unreacted propyl halide: If used in excess.

  • Elimination byproducts: Such as propene, formed from the reaction of the propyl halide with the base, especially at higher temperatures.

  • Dialkylated products: Though generally less common with phenols.

Q2: My reaction work-up results in a persistent emulsion during extraction. How can I resolve this?

A2: Emulsion formation is a common issue when working with ethers and aqueous solutions. Here are several troubleshooting steps:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel to minimize emulsion formation.

  • Filtration: Pass the emulsified layer through a pad of celite or glass wool.

  • Centrifugation: If the emulsion is persistent and the volume is manageable, centrifugation can effectively separate the layers.

Purification by Distillation

Q3: What is the recommended distillation method for purifying this compound?

A3: Fractional distillation is the most effective method for purifying this compound, especially for removing impurities with different boiling points.[4] Given its relatively high boiling point of 212 °C at atmospheric pressure, vacuum distillation is highly recommended to prevent potential thermal degradation of the compound.[1][2]

Q4: I don't have a specific vacuum-pressure-to-boiling-point chart for this compound. How can I estimate the boiling point under vacuum?

A4: While a specific chart is ideal, you can estimate the boiling point using a pressure-temperature nomograph. As a general rule, for many organic compounds, reducing the pressure to around 20 mmHg will lower the boiling point by approximately 80-100 °C from the atmospheric boiling point. Therefore, under a moderate vacuum, you can expect this compound to distill at a significantly lower and safer temperature.

Troubleshooting Distillation:

Problem Possible Cause Solution
Bumping/Uneven Boiling Insufficient nucleation sites or superheating.Add fresh boiling chips or a magnetic stir bar. Ensure smooth and even heating with a heating mantle.
Poor Separation of Impurities Inefficient fractionating column or distillation rate is too fast.Use a longer or more efficient fractionating column (e.g., Vigreux or packed column). Reduce the heating rate to allow for proper equilibration between liquid and vapor phases.
Product Degradation (Darkening) Distillation temperature is too high.Use vacuum distillation to lower the boiling point. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Purification by Chromatography

Q5: Can I use preparative High-Performance Liquid Chromatography (HPLC) to purify this compound? What conditions should I start with?

A5: Yes, preparative HPLC is a suitable technique for high-purity isolation. For a relatively non-polar compound like this compound, a reversed-phase C18 column is a good starting point.[5] A mobile phase consisting of a mixture of acetonitrile (B52724) and water is commonly used for the separation of similar aromatic compounds.[5] You can start with a gradient elution to determine the optimal solvent composition for separating your product from any impurities.

Q6: What are the recommended conditions for purification by preparative Gas Chromatography (GC)?

A6: Preparative GC is an excellent method for purifying volatile compounds like this compound. A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is generally effective for separating aromatic compounds.[4] The oven temperature program should be optimized to achieve good separation between the product and any close-boiling impurities.

Troubleshooting Chromatography:

Problem Possible Cause Solution
Poor Peak Resolution (HPLC/GC) Inappropriate mobile/stationary phase or temperature program.For HPLC, adjust the solvent gradient and/or try a different column chemistry (e.g., phenyl-hexyl). For GC, optimize the temperature ramp rate or use a longer column.[4]
Compound Crashing on the Column Poor solubility in the mobile phase.For HPLC, dissolve the sample in a solvent that is miscible with the mobile phase and as weak as possible to ensure good peak shape upon injection.
Low Recovery of Product The compound is strongly adsorbed to the stationary phase.For HPLC, ensure the mobile phase has sufficient elution strength. For GC, check for active sites on the column or in the injector liner that may be irreversibly adsorbing your compound.
Purification by Recrystallization

Q7: Is recrystallization a viable purification method for this compound? If so, what solvents should I try?

A7: Recrystallization is a potential purification method if your sample of this compound is a solid at room temperature or can be induced to crystallize from a suitable solvent at low temperatures. Since it is a relatively non-polar aromatic ether, you should start with non-polar solvents and gradually add a more polar co-solvent if necessary.[6][7] Good solvent systems to screen include:

  • Hexane or heptane

  • Hexane with a small amount of ethyl acetate (B1210297) or diethyl ether.[8]

  • Methanol/water or ethanol/water mixtures.[8]

The ideal solvent will dissolve the compound when hot but have low solubility when cold.

Experimental Protocols

General Work-up Procedure for Williamson Ether Synthesis
  • Quenching: After the reaction is complete, cool the reaction mixture to room temperature. Slowly add water to quench any remaining reactive species.

  • Extraction: Transfer the mixture to a separatory funnel and add an organic solvent such as diethyl ether or ethyl acetate. Extract the aqueous layer multiple times with the organic solvent.

  • Washing: Combine the organic extracts and wash sequentially with a dilute base solution (e.g., 5% NaOH) to remove unreacted p-cresol, followed by water, and finally with brine to aid in phase separation.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

Fractional Vacuum Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum source with a pressure gauge.

  • Sample Preparation: Add the crude this compound and a magnetic stir bar or boiling chips to the distillation flask.

  • Distillation: Begin stirring and gradually apply vacuum to the desired pressure. Slowly heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect any low-boiling impurities as the forerun. As the temperature stabilizes at the boiling point of this compound under the applied vacuum, collect the pure fraction in a clean receiving flask.

  • Completion: Stop the distillation before the flask is completely dry to prevent the formation of potentially explosive peroxides.

Visualization

Workflow for Purification Technique Selection

The following diagram illustrates a general workflow for selecting an appropriate purification technique for this compound based on the initial purity and the desired final purity.

Purification_Workflow start Crude this compound workup Aqueous Work-up (Wash with Base and Brine) start->workup purity_check1 Purity Assessment (TLC, GC-MS, NMR) workup->purity_check1 distillation Fractional Vacuum Distillation purity_check1->distillation Major Impurities Different B.P. chromatography Preparative Chromatography (HPLC or GC) purity_check1->chromatography Close-boiling or Isomeric Impurities recrystallization Recrystallization purity_check1->recrystallization Solid Product with Suitable Solvent high_purity High Purity (>99%) distillation->high_purity chromatography->high_purity recrystallization->high_purity high_purity->chromatography Further Purification Needed final_product Pure this compound high_purity->final_product Purity Met end Characterization (NMR, MS, etc.) final_product->end

Caption: Purification technique selection workflow.

References

Technical Support Center: Synthesis of 4-Propoxytoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 4-propoxytoluene. The primary focus is on the common Williamson ether synthesis route and its potential byproducts.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the synthesis of 4-propoxytoluene.

Logical Troubleshooting Workflow

If you are experiencing issues such as low yield or product impurity, this workflow can help identify and address the potential root cause.

TroubleshootingWorkflow cluster_analysis Analysis start Problem Identified (e.g., Low Yield, Impurities) check_reactants 1. Verify Reactant Purity and Stoichiometry start->check_reactants check_conditions 2. Evaluate Reaction Conditions check_reactants->check_conditions Reactants OK solution Problem Resolved check_reactants->solution Impure/Incorrect Reactants Replaced analyze_byproducts 3. Identify Byproducts (GC-MS, NMR) check_conditions->analyze_byproducts Conditions Appear Optimal check_conditions->solution Conditions Adjusted (Solvent, Temp, Base) analyze_byproducts->check_conditions Unidentified Peaks Re-evaluate Conditions optimize_purification 4. Optimize Purification Protocol analyze_byproducts->optimize_purification Byproducts Identified optimize_purification->analyze_byproducts Impurities Persist Re-analyze optimize_purification->solution Purification Successful

Caption: Troubleshooting workflow for 4-propoxytoluene synthesis.

Question & Answer Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A1: Low yields in the Williamson ether synthesis of 4-propoxytoluene can stem from several factors. Here's a breakdown of potential causes and solutions:

  • Incomplete Deprotonation of p-Cresol (B1678582): The phenoxide is the active nucleophile. If the base is not strong enough or is used in insufficient quantity, the concentration of the phenoxide will be low.

    • Solution: Use a strong base like sodium hydride (NaH) or potassium hydride (KH) in a slight excess (e.g., 1.1 equivalents). Ensure anhydrous conditions, as water will consume the strong base.

  • Competing Elimination Reaction (E2): The propylating agent (e.g., 1-bromopropane) can undergo elimination to form propene, especially at higher temperatures.

    • Solution: Maintain a moderate reaction temperature (typically 50-80 °C). Use a primary alkyl halide (1-bromopropane or 1-iodopropane) as they are less prone to elimination than secondary halides.

  • C-Alkylation Side Reaction: The phenoxide ion is an ambident nucleophile, meaning alkylation can occur on the aromatic ring (C-alkylation) as well as on the oxygen atom (O-alkylation).

    • Solution: The choice of solvent is critical. Polar aprotic solvents like DMF or acetonitrile (B52724) favor the desired O-alkylation. Protic solvents such as ethanol (B145695) or water can solvate the oxygen atom of the phenoxide, making the carbon atoms of the ring more nucleophilic and increasing the amount of C-alkylated byproducts.

  • Moisture in the Reaction: Water can hydrolyze the alkyl halide and deactivate the strong base.

    • Solution: Use anhydrous solvents and dry all glassware thoroughly before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q2: I'm observing significant amounts of C-alkylated byproducts in my product mixture. How can I improve the selectivity for O-alkylation?

A2: The ratio of O- to C-alkylation is primarily influenced by the solvent and the counter-ion.

ConditionEffect on AlkylationRecommendation
Solvent Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) favor O-alkylation. Protic solvents (e.g., water, ethanol) promote C-alkylation by solvating the phenoxide oxygen.[1]Use a polar aprotic solvent for the reaction.
Phase-Transfer Catalysis Using a phase-transfer catalyst (PTC) like tetrabutylammonium (B224687) bromide can enhance the rate of O-alkylation, even with weaker bases in a two-phase system.[2][3]Consider a PTC protocol, which can improve selectivity and yield.

Q3: My reaction is very slow or doesn't go to completion. What can I do?

A3: A sluggish reaction can be due to several factors:

  • Poor Nucleophilicity: The phenoxide might not be sufficiently nucleophilic.

    • Solution: As mentioned, ensure complete deprotonation with a strong base in a polar aprotic solvent.

  • Leaving Group: The choice of leaving group on the propyl chain is important.

  • Temperature: The reaction may be too cold.

    • Solution: While high temperatures can promote elimination, a moderate increase in temperature (e.g., from 50 °C to 70 °C) can increase the rate of the desired SN2 reaction. Monitor the reaction by TLC or GC to find the optimal temperature.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of 4-propoxytoluene via Williamson ether synthesis?

A1: The most common byproducts are:

  • C-Alkylated Products: Primarily 2-propyl-4-methylphenol. The phenoxide ion's negative charge is delocalized onto the aromatic ring, allowing for alkylation at the ortho and para positions. Since the para position is already substituted, ortho-alkylation is the most likely C-alkylation pathway.

  • Propene: Formed from the E2 elimination of the propylating agent (e.g., 1-bromopropane).

  • Unreacted Starting Materials: Residual p-cresol and the propylating agent may be present if the reaction does not go to completion.

  • Di-propoxytoluene: While less common with primary alkyl halides, over-alkylation is a possibility, though sterically hindered.

Q2: How can I identify the main byproducts using analytical techniques?

A2: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is ideal for identifying the product and byproducts.

CompoundKey ¹H NMR Signals (Predicted, CDCl₃)Key ¹³C NMR Signals (Predicted, CDCl₃)Key Mass Spec Fragments (m/z)
4-Propoxytoluene (Desired Product) Aromatic H: ~6.8-7.1 ppm (two doublets); -OCH₂-: ~3.9 ppm (triplet); -CH₂CH₃: ~1.8 ppm (sextet); -CH₃ (propyl): ~1.0 ppm (triplet); Ar-CH₃: ~2.3 ppm (singlet)Aromatic C: ~114, 129, 130, 157 ppm; -OCH₂-: ~70 ppm; -CH₂CH₃: ~23 ppm; -CH₃ (propyl): ~11 ppm; Ar-CH₃: ~20 ppm150 (M+), 107 (M - C₃H₇), 91
2-Propyl-4-methylphenol (C-Alkylation) Aromatic H: ~6.6-7.0 ppm (multiplet); -OH: ~4.5-5.5 ppm (broad singlet); Ar-CH₂-: ~2.5 ppm (triplet); -CH₂CH₃: ~1.6 ppm (sextet); -CH₃ (propyl): ~0.9 ppm (triplet); Ar-CH₃: ~2.2 ppm (singlet)Aromatic C: ~115, 127, 128, 130, 131, 151 ppm; Ar-CH₂-: ~33 ppm; -CH₂CH₃: ~23 ppm; -CH₃ (propyl): ~14 ppm; Ar-CH₃: ~20 ppm150 (M+), 121 (M - C₂H₅), 107

Q3: What is a reliable experimental protocol for the synthesis of 4-propoxytoluene?

A3: The following is a general protocol using phase-transfer catalysis, which often provides good yields and selectivity.

ProtocolWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine p-cresol, NaOH solution, and tetrabutylammonium bromide in a flask. B Add 1-bromopropane. A->B C Reflux the mixture with vigorous stirring for a specified time (e.g., 2-4 hours). B->C D Monitor reaction progress by TLC or GC. C->D E Cool the reaction mixture. D->E F Add water and extract with an organic solvent (e.g., diethyl ether). E->F G Wash the organic layer with dilute NaOH and then with brine. F->G H Dry the organic layer over anhydrous Na₂SO₄. G->H I Remove the solvent under reduced pressure. H->I J Purify the crude product by vacuum distillation or column chromatography. I->J

Caption: Experimental workflow for 4-propoxytoluene synthesis.

Detailed Experimental Protocol:

Materials:

  • p-Cresol

  • 1-Bromopropane

  • Sodium hydroxide (B78521) (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Brine (saturated NaCl solution)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-cresol (1.0 eq) and tetrabutylammonium bromide (0.05 eq) in a 50% aqueous solution of sodium hydroxide (2.0 eq).

  • Addition of Alkylating Agent: To the stirred solution, add 1-bromopropane (1.2 eq).

  • Reaction: Heat the mixture to reflux (approximately 70-80 °C) and maintain vigorous stirring for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water to dissolve the salts and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with 5% aqueous NaOH solution to remove any unreacted p-cresol, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to obtain pure 4-propoxytoluene.

Q4: Can I use other bases besides sodium hydride or sodium hydroxide?

A4: Yes, other bases can be used. Potassium carbonate (K₂CO₃) is a milder base that is often used in polar aprotic solvents like acetone (B3395972) or acetonitrile, typically at reflux temperature. While the reaction may be slower, it can be effective and is often easier to handle than sodium hydride.

Q5: What is the role of a phase-transfer catalyst?

A5: A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the phenoxide anion from the aqueous phase (where it is formed with NaOH) to the organic phase where the 1-bromopropane is located. This allows the reaction to proceed at the interface of the two phases, often leading to higher yields and milder reaction conditions.[3]

References

Technical Support Center: Phase-Transfer Catalysis in Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing phase-transfer catalysis (PTC) for ether synthesis.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during ether synthesis using phase-transfer catalysis.

Low or No Product Yield

Q1: My Williamson ether synthesis reaction is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in Williamson ether synthesis, a common method for preparing ethers via an SN2 reaction, can stem from several factors, particularly when dealing with long-chain ethers. A systematic approach to troubleshooting is often the most effective.[1]

  • ** reactant Quality and Stoichiometry:** Ensure your alcohol and alkyl halide are pure and used in the correct molar ratios. The presence of water can be particularly detrimental as it can deactivate the alkoxide nucleophile.[1]

  • Reaction Conditions: The choice of base, solvent, temperature, and reaction time are all critical. Polar aprotic solvents like acetonitrile (B52724) or N,N-dimethylformamide (DMF) are generally preferred as they accelerate SN2 reactions.[1][2] Typical reaction temperatures range from 50 to 100 °C, with reaction times of 1 to 8 hours.[1][2]

  • Side Reactions: The primary competing reaction is the E2 elimination of the alkylating agent, which is favored by sterically hindered alkyl halides and high temperatures.[1][2] Using a primary alkyl halide is the most effective way to minimize this side reaction.[1]

  • Solubility Issues: Poor solubility of the alkoxide in the organic phase can significantly hinder the reaction rate. This is where phase-transfer catalysis becomes invaluable.

  • Inefficient Phase-Transfer: If you are already using a phase-transfer catalyst, its effectiveness may be compromised. Consider optimizing the catalyst type and concentration.

Logical Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low Yield Observed VerifyReactants 1. Verify Reactant Quality & Stoichiometry Start->VerifyReactants VerifyReactants->VerifyReactants EvaluateConditions 2. Evaluate Reaction Conditions VerifyReactants->EvaluateConditions EvaluateConditions->EvaluateConditions InvestigateSideReactions 3. Investigate Side Reactions EvaluateConditions->InvestigateSideReactions InvestigateSideReactions->InvestigateSideReactions AddressSolubility 4. Address Solubility Problems InvestigateSideReactions->AddressSolubility AddressSolubility->AddressSolubility ConsiderPTC 5. Consider Phase-Transfer Catalysis AddressSolubility->ConsiderPTC ConsiderPTC->ConsiderPTC ImprovedYield Improved Yield ConsiderPTC->ImprovedYield Yield Improves

Caption: A stepwise approach to diagnosing and resolving low product yield.

Catalyst-Related Issues

Q2: My phase-transfer catalyst seems to be inactive or is deactivating quickly. What could be the cause?

A2: Catalyst deactivation can manifest as a drop in reaction rate or a complete halt of the reaction.[3] The primary causes include:

  • Thermal Decomposition: Many common quaternary ammonium (B1175870) salt catalysts are thermally stable only up to a certain temperature. Exceeding this temperature, especially in the presence of a strong base, can lead to degradation, often through Hofmann elimination, which produces an amine and an alkene.[2] For example, while some quaternary ammonium salts can withstand temperatures up to 120-150°C, they may start to decompose at 50-70°C in the presence of strong bases like KOH or NaOH.[4]

  • Catalyst Poisoning: Certain species in the reaction mixture can irreversibly bind to the catalyst, rendering it inactive. A common issue is poisoning by iodide ions. If your alkylating agent is an alkyl iodide, or if iodide is generated in situ, it can form a strong, lipophilic ion pair with the quaternary ammonium cation. This ion pair is difficult to displace by the desired nucleophile (the alkoxide), effectively taking the catalyst out of the catalytic cycle.

  • Mechanical Degradation: In industrial settings, catalysts can undergo mechanical breakdown due to factors like attrition from stirring.[5]

Q3: How do I choose the right phase-transfer catalyst for my ether synthesis?

A3: The selection of an appropriate phase-transfer catalyst is crucial for reaction success. Key factors to consider include:

  • Catalyst Type: Quaternary ammonium and phosphonium (B103445) salts are the most common. Phosphonium salts generally exhibit greater thermal stability than their ammonium counterparts. Crown ethers and polyethylene (B3416737) glycols (PEGs) are also effective, particularly in solid-liquid PTC, but can be more expensive.

  • Lipophilicity: The catalyst must have sufficient solubility in the organic phase to transport the nucleophile. The lipophilicity of quaternary ammonium salts is influenced by the length of the alkyl chains.

  • Anion of the Catalyst: The catalyst's anion can influence the reaction rate. For instance, using a catalyst with a more lipophilic anion can sometimes enhance performance.

Reaction Conditions and Side Reactions

Q4: I am observing the formation of an alkene byproduct. How can I minimize this?

A4: Alkene formation is a result of a competing E2 elimination reaction.[1] This is particularly prevalent with secondary and tertiary alkyl halides. To favor the desired SN2 substitution for ether formation, consider the following:

  • Substrate Choice: The most effective strategy is to use a primary alkyl halide.

  • Base Selection: Use a less sterically hindered base if possible.

  • Temperature Control: Avoid excessively high reaction temperatures, as they tend to favor elimination.

Q5: My reaction mixture has formed a stable emulsion that is difficult to separate. What should I do?

A5: Emulsion formation is a common problem in PTC due to the surfactant-like properties of the catalyst. To address this:

  • Prevention:

    • Optimize Catalyst Concentration: Use the lowest effective concentration of the phase-transfer catalyst (typically 1-5 mol%).

    • Control Agitation: Use moderate stirring (e.g., 300-500 rpm). Intense agitation can lead to the formation of very fine, stable droplets.

    • Solvent Choice: Select a solvent with low water miscibility, such as toluene (B28343) or hexane.

    • Adjust Aqueous Phase: Increasing the ionic strength of the aqueous phase by adding a salt like sodium chloride (brine) can help prevent emulsion formation.

  • Breaking an Existing Emulsion:

    • Addition of Brine: Add a saturated solution of sodium chloride to the separatory funnel and gently rock it.

    • Addition of a Different Organic Solvent: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion.

    • Filtration: Filtering the mixture through a pad of Celite or glass wool can help break up the emulsion.

    • Centrifugation: If available, centrifuging the mixture is often a very effective method for phase separation.

Q6: Can the presence of water in the reaction mixture affect the outcome?

A6: Yes, the amount of water can significantly impact the reaction. While PTC is advantageous because it does not require strictly anhydrous conditions, excess water can be detrimental. Water molecules can hydrate (B1144303) the nucleophile (alkoxide), forming a "hydration shell" that reduces its nucleophilicity and hinders its transfer into the organic phase. In solid-liquid PTC, minimizing the amount of water is often crucial for achieving high reactivity.

Data Presentation

Table 1: Thermal Stability of Common Phase-Transfer Catalysts

Catalyst NameAbbreviationMelting/Decomposition Point (°C)Notes
Tetrabutylammonium BromideTBAB102-106Considered to have high thermal stability, but can undergo Hofmann elimination at elevated temperatures in the presence of a base.[2][6]
Benzyltriethylammonium ChlorideTEBAC / BTEAC190-192 (dec.)Decomposes upon melting.[7]

Table 2: Properties of Common Solvents for Ether Synthesis

SolventPolarity IndexDielectric Constant (at 20°C unless noted)Boiling Point (°C)Suitability for Williamson Ether Synthesis
Hexane0.11.88 (25°C)69Generally poor (apolar).
Toluene2.42.38 (25°C)111Moderate; good for biphasic systems.
Dichloromethane3.18.93 (25°C)40Good, but can promote emulsions.
Tetrahydrofuran (THF)4.07.58 (25°C)66Good (polar aprotic).
Acetonitrile5.837.582Excellent (polar aprotic), accelerates SN2 reactions.[1][2]
N,N-Dimethylformamide (DMF)6.436.71 (25°C)153Excellent (polar aprotic), accelerates SN2 reactions.[1][2]
Dimethyl Sulfoxide (DMSO)7.246.68189Excellent (polar aprotic), but can be difficult to remove.
Ethanol5.224.55 (25°C)78Poor (protic), can solvate the nucleophile.
Water10.280.1100Used as the second phase in liquid-liquid PTC.

Data sourced from various chemical property databases.[8][9][10][11][12][13][14][15][16]

Experimental Protocols

Detailed Methodology for Williamson Ether Synthesis using Phase-Transfer Catalysis

This protocol provides a general procedure for the synthesis of an ether from an alcohol and an alkyl halide using a quaternary ammonium salt as the phase-transfer catalyst.

Materials:

  • Alcohol (e.g., 1-octanol)

  • Alkyl halide (e.g., benzyl (B1604629) bromide)

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB)

  • Aqueous solution of a strong base (e.g., 50% w/w NaOH)

  • Organic solvent (e.g., toluene)

  • Saturated sodium chloride solution (brine)

  • Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the alcohol (1.0 eq), the organic solvent (e.g., toluene, ~2-3 mL per mmol of alcohol), and the phase-transfer catalyst (0.01-0.05 eq).

  • Addition of Base: Begin stirring the mixture and add the aqueous solution of the strong base (e.g., 50% NaOH, 2-3 eq).

  • Addition of Alkyl Halide: Add the alkyl halide (1.0-1.2 eq) to the biphasic mixture.

  • Reaction: Heat the mixture to the desired temperature (typically 50-100 °C) and stir vigorously to ensure adequate mixing of the two phases. Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • After the reaction is complete (as determined by monitoring), cool the mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Add water to dissolve the inorganic salts and separate the aqueous layer.

    • Wash the organic layer with water and then with brine to remove any remaining base and catalyst.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can then be purified by distillation or column chromatography if necessary.

Monitoring the Reaction:

The progress of the reaction can be monitored by periodically taking a small aliquot from the organic layer, diluting it, and analyzing it by TLC or GC-MS. For TLC analysis, spot the reaction mixture alongside the starting alcohol and alkyl halide to observe the disappearance of the starting materials and the appearance of the product spot.[11][14]

Mandatory Visualization

Phase-Transfer Catalysis (PTC) Catalytic Cycle

PTCCycle cluster_organic Organic Phase cluster_aqueous Aqueous Phase RX R-X ROR R-OR' (Product) RX->ROR Reaction ROH R'-OH QX_org Q⁺X⁻ QOR_org Q⁺⁻OR' QOR_org->ROR QOR_org->QX_org Regeneration QOR_aq Q⁺⁻OR' QOR_org->QOR_aq Phase Transfer interface interface MOH M⁺OH⁻ H2O H₂O MOH->H2O ROH_interface R'-OH MX M⁺X⁻ QX_aq Q⁺X⁻ QX_aq->QX_org Phase Transfer ROH_interface->QOR_aq Deprotonation (at interface)

References

Preventing elimination side reactions in Williamson ether synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing and minimizing elimination side reactions during the Williamson ether synthesis.

Troubleshooting Guides

This section offers detailed solutions in a question-and-answer format for common problems encountered during the Williamson ether synthesis, focusing on the prevention of elimination byproducts.

Q1: I am observing a significant amount of an alkene byproduct in my reaction. How can I minimize this elimination reaction?

A1: The formation of an alkene is a clear sign that the E2 elimination pathway is competing with the desired SN2 substitution.[1] This is a common issue, particularly when using secondary or tertiary alkyl halides.[2][3] To minimize elimination, consider the following strategies:

  • Substrate Selection: The most effective method to prevent elimination is to use a primary alkyl halide or a methyl halide.[1][2] The SN2 reaction is highly sensitive to steric hindrance at the electrophilic carbon.[4] Tertiary alkyl halides will almost exclusively yield the elimination product, while secondary halides often result in a mixture of ether and alkene.[2][5][6] If you are synthesizing an unsymmetrical ether, always choose the pathway that utilizes the less sterically hindered alkyl halide.[1][7][8] For example, to synthesize tert-butyl methyl ether, you should use sodium tert-butoxide and methyl iodide, not sodium methoxide (B1231860) and tert-butyl chloride.[1]

  • Temperature Control: Higher temperatures can favor the E2 elimination reaction.[1][9][10] A typical Williamson synthesis is conducted between 50 and 100 °C.[9][11][12] If you observe significant alkene formation, try running the reaction at a lower temperature for a longer duration.[1][13]

  • Base Selection: While a strong base is necessary to deprotonate the alcohol, a sterically hindered base can favor elimination.[5] However, the structure of the alkyl halide is the primary factor driving elimination.[1] Using a strong, non-bulky base like sodium hydride (NaH) can be effective as it irreversibly forms the alkoxide.[1][7]

  • Solvent Choice: Use a polar aprotic solvent like acetonitrile (B52724), DMF, or DMSO.[1][9] These solvents enhance the nucleophilicity of the alkoxide by solvating the cation, leaving a more reactive "naked" anion.[1] Protic solvents can solvate the alkoxide, reducing its reactivity and slowing the desired SN2 reaction.[9][11]

Q2: My reaction yield is low and starting material remains, even with a primary alkyl halide. What can I do to improve it?

A2: Low conversion with a primary alkyl halide suggests suboptimal reaction conditions rather than a competing elimination reaction. Here are several factors to investigate:

  • Incomplete Alkoxide Formation: Ensure your alcohol is fully deprotonated. The pKa of most alcohols is in the range of 16-18, so a sufficiently strong base is required.[2] Sodium hydride (NaH) or potassium hydride (KH) are often more effective than sodium hydroxide (B78521) (NaOH) for completely deprotonating the alcohol.[1][4]

  • Reaction Time and Temperature: The reaction may require more time to reach completion. Typical Williamson reactions run for 1 to 8 hours.[9][11][12] While high temperatures can promote elimination, insufficient heat will slow the reaction rate. Monitor the reaction by TLC to determine the optimal time. Microwave-enhanced technology can also be used to accelerate reaction times.[11]

  • Leaving Group Quality: The rate of the SN2 reaction is dependent on the quality of the leaving group. The reactivity order is I > Br > Cl > F.[4][6] If you are using an alkyl chloride, the reaction may be slow. Consider using the corresponding alkyl bromide or iodide. Tosylates (OTs) and mesylates (OMs) are also excellent leaving groups.[4][6][11] The addition of a catalytic amount of a soluble iodide salt (like NaI or KI) can improve the rate when using an alkyl chloride, as it generates the more reactive alkyl iodide in situ.[9]

  • Solvent Purity: Ensure you are using anhydrous (dry) solvents. Water can react with the strong base and the alkoxide, quenching the reaction. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally recommended.[1][11]

Q3: Can I synthesize a bulky ether, like di-tert-butyl ether, using this method?

A3: No, the Williamson ether synthesis is not suitable for preparing bulky ethers like di-tert-butyl ether.[3][11] This would require the reaction of a tertiary alkoxide (tert-butoxide) with a tertiary alkyl halide (tert-butyl halide). Due to significant steric hindrance, the SN2 pathway is completely blocked, and the E2 elimination reaction will be the exclusive pathway, yielding isobutylene.[3][6] The method works best when at least one of the reactants, preferably the alkyl halide, is unhindered (methyl or primary).[2]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Williamson ether synthesis and its main competing side reaction?

A1: The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][11] In this reaction, an alkoxide ion (RO⁻), acting as a nucleophile, performs a "backside attack" on an electrophilic carbon of an alkyl halide (or other substrate with a good leaving group), displacing the leaving group in a single, concerted step to form an ether (R-O-R').[11][12] The primary competing side reaction is the E2 (bimolecular elimination) reaction, where the alkoxide acts as a base, abstracting a proton from a carbon adjacent to the leaving group, which leads to the formation of an alkene.[12][14]

Q2: How does the choice of alkyl halide affect the outcome of the reaction?

A2: The structure of the alkyl halide is the most critical factor in determining whether substitution (ether formation) or elimination (alkene formation) will predominate.[1][5]

  • Methyl and Primary Alkyl Halides: These are the ideal substrates for the Williamson ether synthesis. They are sterically unhindered, which allows for easy backside attack by the nucleophile, strongly favoring the SN2 pathway.[2][6]

  • Secondary Alkyl Halides: These are borderline cases. Both SN2 and E2 reactions will occur, leading to a mixture of the desired ether and an alkene byproduct.[2][6] The ratio of products is highly dependent on the specific base, solvent, and temperature used.[5]

  • Tertiary Alkyl Halides: These substrates are too sterically hindered for the SN2 reaction to occur.[4] When treated with an alkoxide (a strong base), they will undergo elimination almost exclusively via the E2 mechanism.[2][6]

Q3: What are the best solvents and bases for this synthesis?

A3: The choice of solvent and base is crucial for maximizing the yield of the ether.

  • Solvents: Polar aprotic solvents are highly recommended.[1][11] Common choices include N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile.[9][15] These solvents effectively solvate the counter-ion (e.g., Na⁺) of the alkoxide but do not solvate the nucleophilic anion, increasing its reactivity.[1] Protic solvents like water or alcohols should be avoided as they can solvate the alkoxide, reducing its nucleophilicity and slowing the reaction.[9][11]

  • Bases: A strong base is required to fully deprotonate the alcohol to form the alkoxide nucleophile.[2] Sodium hydride (NaH) and potassium hydride (KH) are excellent choices because they react irreversibly to form the alkoxide and hydrogen gas, which simply leaves the reaction mixture.[1][2][6] For less sensitive substrates like phenols, weaker bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) can also be effective.[1][15]

Q4: How does reaction temperature influence the product distribution?

A4: Temperature is a key parameter to control. While heating generally increases the rate of both substitution and elimination reactions, the E2 elimination pathway is often more favored at higher temperatures than the SN2 pathway.[1][9] Therefore, if elimination is a significant problem, reducing the reaction temperature can shift the product distribution in favor of the desired ether, although this may require a longer reaction time.[1][13] A typical temperature range for this synthesis is 50-100 °C.[12]

Data Presentation

Table 1: Effect of Alkyl Halide Structure on Reaction Outcome
Alkyl Halide TypePrimary Reaction PathwayMajor Product(s)Suitability for Ether Synthesis
Methyl (CH₃-X)SN2EtherExcellent[2][6]
Primary (R-CH₂-X)SN2EtherExcellent[2][6]
Secondary (R₂-CH-X)SN2 and E2 CompetitionMixture of Ether and AlkenePoor to Fair; side reactions are common[2][5][6]
Tertiary (R₃-C-X)E2AlkeneUnsuitable; elimination predominates[2][5][6]
Table 2: Recommended Reaction Conditions to Minimize Elimination
ParameterRecommendation to Favor SN2 (Ether)Rationale
Alkyl Halide Use Methyl or Primary halides.[1]Minimizes steric hindrance, allowing for nucleophilic attack.[4]
Alkoxide Can be primary, secondary, or tertiary.[11]Steric hindrance on the nucleophile is less critical than on the electrophile.[4]
Base Strong, non-nucleophilic base (e.g., NaH, KH).[1]Ensures complete and irreversible formation of the alkoxide.[1]
Solvent Polar Aprotic (e.g., DMF, DMSO, Acetonitrile).[1][9]Increases nucleophilicity of the alkoxide by solvating the cation.[1]
Temperature Use the lowest effective temperature (typically 50-100 °C).[1][11]Higher temperatures tend to favor the competing E2 elimination reaction.[1][13]

Experimental Protocols

General Protocol for Williamson Ether Synthesis (Minimizing Elimination)

This protocol describes the synthesis of an ether using a primary alkyl halide and an alcohol, optimized to favor the SN2 pathway.

1. Alkoxide Formation:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 equivalent) and a suitable anhydrous polar aprotic solvent (e.g., THF or DMF).[13]

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a strong base, such as sodium hydride (NaH, 1.1 equivalents), in portions. Caution: NaH reacts violently with water and generates flammable hydrogen gas. Handle with appropriate care.

  • Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases, indicating complete formation of the alkoxide.[1]

2. Ether Formation:

  • To the freshly prepared alkoxide solution, slowly add the primary alkyl halide (1.0-1.2 equivalents) via syringe.[13]

  • Heat the reaction mixture to a temperature between 50-80 °C.[11][12] The exact temperature and time will depend on the specific substrates.

  • Monitor the reaction's progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 1-8 hours.[11][12]

3. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.[13]

  • Carefully quench the reaction by slowly adding water to destroy any unreacted NaH or alkoxide.[13]

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).[13]

  • Wash the combined organic layers with water and then with brine.[13]

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.[13]

  • Purify the crude product by flash column chromatography or distillation to obtain the pure ether.

Visualizations

G cluster_sn2 Desired SN2 Pathway cluster_e2 Competing E2 Pathway Alkoxide_SN2 Alkoxide (RO⁻) Nucleophile TS_SN2 SN2 Transition State Alkoxide_SN2->TS_SN2 Backside Attack AlkylHalide_SN2 Primary Alkyl Halide (R'-CH₂-X) AlkylHalide_SN2->TS_SN2 Ether Ether Product (R-O-CH₂-R') TS_SN2->Ether Alkoxide_E2 Alkoxide (RO⁻) Base TS_E2 E2 Transition State Alkoxide_E2->TS_E2 Proton Abstraction AlkylHalide_E2 Hindered Alkyl Halide (e.g., R'₂-CH-X) AlkylHalide_E2->TS_E2 Alkene Alkene Byproduct (R'=C) TS_E2->Alkene

Caption: SN2 (ether) vs. E2 (alkene) pathways in Williamson synthesis.

G Start Synthesizing an Asymmetrical Ether (R-O-R') PathA Path A: Alkoxide = RO⁻ Alkyl Halide = R'-X Start->PathA PathB Path B: Alkoxide = R'O⁻ Alkyl Halide = R-X Start->PathB CheckA Is R'-X Primary or Methyl? PathA->CheckA CheckB Is R-X Primary or Methyl? PathB->CheckB SelectA Select Path A (Favors SN2) CheckA->SelectA  Yes AvoidA Avoid Path A (Favors E2) CheckA->AvoidA  No (Secondary/Tertiary) SelectB Select Path B (Favors SN2) CheckB->SelectB  Yes AvoidB Avoid Path B (Favors E2) CheckB->AvoidB  No (Secondary/Tertiary)

Caption: Decision tree for selecting reactants to minimize elimination.

G Start Low Yield or Alkene Byproduct Observed CheckAlkene Is Alkene the Major Byproduct? Start->CheckAlkene TroubleshootE2 E2 Elimination is Competing. Implement Strategies: 1. Use Primary Alkyl Halide 2. Lower Reaction Temperature 3. Ensure Base is Not Bulky CheckAlkene->TroubleshootE2 Yes TroubleshootSN2 SN2 Reaction is Suboptimal. Implement Strategies: 1. Use Stronger Base (e.g., NaH) 2. Check Leaving Group (I > Br > Cl) 3. Use Anhydrous Polar Aprotic Solvent 4. Increase Reaction Time CheckAlkene->TroubleshootSN2 No (Low Conversion) Result Improved Yield of Desired Ether TroubleshootE2->Result TroubleshootSN2->Result

Caption: Troubleshooting workflow for low yields in Williamson synthesis.

References

Technical Support Center: Purification of 1-Methyl-4-propoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-Methyl-4-propoxybenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: The most common impurities originate from the Williamson ether synthesis, the typical synthetic route for this compound. These include:

  • Unreacted Starting Materials: Primarily unreacted p-cresol (B1678582) and any residual propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane).

  • Side-Reaction Products: Propene may be formed as a byproduct of E2 elimination, especially if using a secondary propyl halide or elevated temperatures.

  • Isomeric Impurities: If the starting p-cresol is not pure, isomeric methylpropoxybenzenes (e.g., 1-methyl-2-propoxybenzene or 1-methyl-3-propoxybenzene) may be present.

  • Solvent and Reagent Residues: Residual solvents used in the reaction or workup (e.g., ethanol, DMF, THF) and byproducts from the base used (e.g., sodium bromide if NaOH and 1-bromopropane are used).

Q2: What are the recommended analytical techniques to assess the purity of this compound?

A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities. It can effectively separate this compound from starting materials, side products, and isomers.

  • ¹H NMR Spectroscopy: Provides structural confirmation of the desired product and can be used to detect and quantify impurities with distinct proton signals.

  • Thin-Layer Chromatography (TLC): A quick and convenient method for monitoring the progress of a reaction and the effectiveness of purification steps.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: Low Yield After Synthesis and Initial Workup

Probable Causes:

  • Incomplete Reaction: The Williamson ether synthesis may not have gone to completion.

  • Side Reactions: E2 elimination of the propyl halide to form propene can be a significant side reaction, especially at higher temperatures or with sterically hindered bases.

  • Loss During Workup: The product may be lost during aqueous washes if emulsions form or if an insufficient volume of organic solvent is used for extraction.

Solutions:

  • Optimize Reaction Conditions: Ensure an appropriate excess of the alkylating agent and allow for sufficient reaction time. Monitor the reaction by TLC to confirm the consumption of the starting phenol.

  • Control Reaction Temperature: Maintain a moderate reaction temperature (typically 50-100 °C) to minimize elimination side reactions.

  • Efficient Workup: Use a saturated brine solution to break up emulsions during aqueous extraction. Ensure complete extraction by performing multiple extractions with an adequate volume of a suitable organic solvent.

Problem 2: Presence of Unreacted p-Cresol in the Final Product

Probable Cause:

  • Inefficient removal of the acidic p-cresol during the workup or purification.

Solutions:

  • Alkaline Wash: During the workup, wash the organic layer with a 5-10% aqueous sodium hydroxide (B78521) or potassium hydroxide solution to convert the acidic p-cresol into its water-soluble phenoxide salt, which can then be separated in the aqueous layer.

  • Column Chromatography: If an alkaline wash is insufficient, column chromatography on silica (B1680970) gel can effectively separate the more polar p-cresol from the less polar this compound.

Problem 3: Poor Separation of this compound from an Unknown Impurity during Column Chromatography

Probable Cause:

  • The impurity has a similar polarity to the desired product.

  • An inappropriate solvent system is being used for elution.

Solutions:

  • TLC Analysis: Before running the column, perform a thorough TLC analysis with various solvent systems (e.g., different ratios of hexane (B92381) and ethyl acetate) to find a system that provides good separation between the product and the impurity. An ideal Rf value for the product is typically between 0.3 and 0.4 for effective column separation.

  • Gradient Elution: If a single solvent system does not provide adequate separation, a gradient elution, where the polarity of the eluent is gradually increased, may be effective.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

Fractional distillation is an effective method for separating this compound from less volatile impurities like p-cresol and more volatile impurities like residual solvents.

Methodology:

  • Assemble a fractional distillation apparatus with a Vigreux column.

  • Place the crude this compound in the distilling flask with a few boiling chips.

  • Heat the flask gently.

  • Collect the fractions at the appropriate boiling points. It is advisable to collect a small forerun, the main fraction, and a tail fraction.

  • Analyze the purity of the main fraction by GC-MS or ¹H NMR.

Compound Boiling Point at 760 mmHg (°C) Notes
This compound212Collect the fraction around this temperature.
p-Cresol202This will distill before the product if present in significant amounts.

Note: Boiling points can vary with atmospheric pressure. For high-boiling liquids, vacuum distillation is recommended to prevent decomposition.

Protocol 2: Purification by Column Chromatography

Column chromatography is useful for removing polar impurities such as unreacted p-cresol.

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Carefully pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent) and load it onto the top of the silica gel.

  • Elution: Elute the column with an appropriate solvent system. Start with a less polar solvent and gradually increase the polarity if necessary.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Parameter Recommendation
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase (Eluent) Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate (B1210297) (e.g., 98:2 hexane:ethyl acetate).
TLC Visualization UV light (254 nm) or staining with a potassium permanganate (B83412) solution.
Protocol 3: Purity Assessment by ¹H NMR

¹H NMR is a powerful tool for confirming the structure of this compound and identifying impurities.

Methodology:

  • Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃).

  • Acquire the ¹H NMR spectrum.

  • Analyze the chemical shifts, integration, and multiplicity of the signals to confirm the structure and identify any impurities.

Proton Assignment (this compound) Approximate Chemical Shift (ppm) Multiplicity Integration
-CH₃ (aromatic)2.3singlet3H
-O-CH₂-3.9triplet2H
-CH₂- (middle of propyl)1.8sextet2H
-CH₃ (propyl)1.0triplet3H
Aromatic Protons6.8-7.1multiplet4H

Note: Chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Purity Analysis synthesis Williamson Ether Synthesis (p-cresol + propyl halide) workup Aqueous Workup (Extraction and Washes) synthesis->workup distillation Fractional Distillation workup->distillation tlc TLC workup->tlc chromatography Column Chromatography distillation->chromatography If necessary gcms GC-MS distillation->gcms nmr ¹H NMR distillation->nmr distillation->tlc chromatography->gcms chromatography->nmr chromatography->tlc

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Purity Detected check_impurity Identify Impurity (GC-MS, NMR) start->check_impurity is_pcresol Is impurity p-cresol? check_impurity->is_pcresol alkaline_wash Perform Alkaline Wash is_pcresol->alkaline_wash Yes is_other Is it another impurity? is_pcresol->is_other No column_chroma Column Chromatography alkaline_wash->column_chroma end High Purity Product column_chroma->end fractional_distill Fractional Distillation is_other->fractional_distill Yes is_other->end No (Purity Acceptable) fractional_distill->end

Caption: Troubleshooting logic for purifying this compound.

Minimizing impurities in the synthesis of 1-Methyl-4-propoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-4-propoxybenzene. Our goal is to help you minimize impurities and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The most common and effective method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of p-cresol (B1678582) to form a phenoxide, which then acts as a nucleophile to attack an n-propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) in an SN2 reaction.[1][2]

Q2: What are the most common impurities I might encounter?

A2: The primary impurities in this synthesis are:

  • Unreacted p-cresol: Due to incomplete reaction.

  • C-alkylation byproduct (2-propyl-4-methylphenol): This occurs when the propyl group attaches to the aromatic ring instead of the oxygen atom.[3]

  • Propene: Formed via an E2 elimination side reaction, particularly with stronger, bulkier bases or higher temperatures.

  • Dipropyl ether: Can form if the alkoxide reacts with another molecule of the propyl halide.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). The product, this compound, is less polar than the starting material, p-cresol. Therefore, on a silica (B1680970) gel TLC plate, the product will have a higher Rf value than p-cresol.

Q4: What is the role of a phase-transfer catalyst in this synthesis?

A4: A phase-transfer catalyst (PTC), such as tetrabutylammonium (B224687) bromide, is often used when the reaction is carried out in a two-phase system (e.g., aqueous NaOH and an organic solvent).[4][5] The PTC helps to transport the phenoxide anion from the aqueous phase to the organic phase where the n-propyl halide is, thereby increasing the reaction rate.[4][6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective Deprotonation: The base used was not strong enough to fully deprotonate the p-cresol. 2. Poor Quality Reagents: Wet solvents or old reagents can inhibit the reaction. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature.1. Base Selection: For phenols like p-cresol, moderately strong bases like NaOH or K₂CO₃ are generally sufficient.[1] If deprotonation is still an issue, a stronger base like NaH can be used in an anhydrous aprotic solvent. 2. Reagent Quality: Ensure all solvents are anhydrous and reagents are pure. 3. Temperature Adjustment: Gently heat the reaction mixture to reflux to increase the reaction rate. Monitor for the formation of elimination byproducts.
High Levels of Unreacted p-cresol 1. Insufficient Alkylating Agent: Not enough n-propyl halide was used to react with all the phenoxide. 2. Short Reaction Time: The reaction was not allowed to proceed to completion.1. Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the n-propyl halide. 2. Reaction Time: Extend the reaction time and monitor by TLC until the p-cresol spot disappears or is significantly diminished.
Presence of C-alkylation Byproduct 1. Reaction Conditions: Certain solvent and cation combinations can favor C-alkylation over O-alkylation. Alkali phenoxides are known to sometimes undergo C-alkylation.[3]1. Solvent Choice: Polar aprotic solvents like DMF or DMSO can sometimes favor O-alkylation.[1] 2. Temperature Control: Running the reaction at a moderate temperature can help minimize side reactions.
Significant Amount of Propene Gas Evolved (E2 Elimination) 1. Sterically Hindered Base: Using a bulky base can favor elimination. 2. High Temperature: Higher temperatures can promote the E2 elimination pathway. 3. Secondary Alkyl Halide: Although the intended reactant is a primary halide, contamination with 2-bromopropane (B125204) would lead to more elimination.1. Base Choice: Use a non-hindered base like NaOH, KOH, or K₂CO₃. 2. Temperature Management: Maintain the lowest effective temperature for the reaction. 3. Reagent Purity: Ensure the use of high-purity 1-bromopropane or 1-iodopropane.
Difficulty in Product Isolation 1. Emulsion Formation during Workup: The presence of unreacted phenoxide can lead to emulsions during aqueous extraction.1. Proper Workup: After the reaction, ensure the mixture is neutralized or slightly acidic before extraction. Washing with a dilute acid solution can help break up emulsions by protonating any remaining phenoxide. A brine wash can also aid in phase separation.

Quantitative Data on Reaction Conditions

The choice of base and solvent significantly impacts the yield and purity of this compound. Below is a summary of expected outcomes under different conditions.

Base Solvent Typical Temperature Expected Yield Potential Impurities Notes
NaOHEthanolRefluxModerate to GoodUnreacted p-cresol, C-alkylation byproductA common and cost-effective method. The use of a protic solvent can solvate the phenoxide, potentially reducing its nucleophilicity slightly.
K₂CO₃Acetone (B3395972)RefluxGood to ExcellentUnreacted p-cresol, minimal C-alkylationA milder base that often gives cleaner reactions with phenols. Acetone is a polar aprotic solvent which is favorable for SN2 reactions.
NaHTHF (anhydrous)0 °C to RTExcellentMinimalSodium hydride is a very strong, non-nucleophilic base that ensures complete deprotonation.[7] Requires anhydrous conditions.
KOH / PTCDichloromethane / H₂ORoom TemperatureGoodUnreacted p-cresolPhase-transfer catalysis allows the reaction to proceed at a lower temperature and can improve yields in biphasic systems.[6]

Experimental Protocols

Protocol 1: Synthesis using Potassium Carbonate in Acetone

This protocol is often favored for its mild conditions and high yield of the desired O-alkylated product.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-cresol (1.0 eq), potassium carbonate (2.0 eq), and acetone (10 mL per gram of p-cresol).

  • Addition of Alkylating Agent: While stirring, add 1-bromopropane (1.2 eq) to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Extraction: Evaporate the acetone from the filtrate. Dissolve the residue in diethyl ether and wash sequentially with 5% aqueous NaOH (to remove unreacted p-cresol), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis using Sodium Hydroxide (B78521) with a Phase-Transfer Catalyst

This protocol is useful for reactions in biphasic systems.

  • Reaction Setup: In a round-bottom flask, dissolve p-cresol (1.0 eq) and tetrabutylammonium bromide (0.05 eq) in dichloromethane. Add an aqueous solution of sodium hydroxide (2.0 eq).

  • Addition of Alkylating Agent: Add 1-bromopropane (1.2 eq) to the vigorously stirred biphasic mixture.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 8-12 hours. Monitor the reaction by TLC.

  • Workup: Separate the organic layer. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product. Purify by vacuum distillation or column chromatography as needed.

Visualizing Reaction Pathways and Troubleshooting

Williamson Ether Synthesis Pathway

The following diagram illustrates the intended SN2 pathway for the synthesis of this compound.

G p_cresol p-Cresol phenoxide p-Methylphenoxide p_cresol->phenoxide Deprotonation product This compound phenoxide->product SN2 Attack propyl_bromide 1-Bromopropane propyl_bromide->product base Base (e.g., K₂CO₃)

Caption: The SN2 pathway for the synthesis of this compound.

Competing Reaction Pathways

This diagram shows the desired O-alkylation pathway versus the undesired C-alkylation and E2 elimination side reactions.

G phenoxide p-Methylphenoxide o_alkylation O-Alkylation (Desired) phenoxide->o_alkylation c_alkylation C-Alkylation (Impurity) phenoxide->c_alkylation elimination E2 Elimination (Impurity) phenoxide->elimination Acts as Base propyl_bromide 1-Bromopropane propyl_bromide->o_alkylation propyl_bromide->c_alkylation propyl_bromide->elimination product This compound o_alkylation->product c_product 2-Propyl-4-methylphenol c_alkylation->c_product e_product Propene elimination->e_product

Caption: Competing reaction pathways in the synthesis of this compound.

Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence for diagnosing and resolving issues of low product yield.

G start Low Yield Observed check_reagents 1. Check Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Evaluate Reaction Conditions (Base, Solvent, Temp.) check_reagents->check_conditions Reagents OK purify_reagents Purify/Replace Reagents, Adjust Stoichiometry check_reagents->purify_reagents Reagents Impure check_impurities 3. Analyze for Side Products (GC-MS, NMR) check_conditions->check_impurities Conditions Seem Optimal optimize_conditions Optimize Conditions (see table) check_conditions->optimize_conditions Suboptimal Conditions address_side_reactions Modify Conditions to Minimize Side Reactions check_impurities->address_side_reactions end Improved Yield check_impurities->end No Side Products, Re-evaluate purify_reagents->start optimize_conditions->start address_side_reactions->start

Caption: A troubleshooting workflow for addressing low yields in the synthesis.

References

Validation & Comparative

Validating the Structure of 1-Methyl-4-propoxybenzene: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for the validation of the structure of 1-Methyl-4-propoxybenzene against related aromatic ethers. By presenting detailed experimental protocols and comparative spectral data, this document aims to serve as a valuable resource for researchers in the fields of organic synthesis, analytical chemistry, and drug development.

Spectroscopic Data Comparison

The structural elucidation of this compound can be unequivocally achieved through the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). A comparative analysis with structurally similar compounds—anisole, phenetole, and 1,4-dimethoxybenzene—highlights the unique spectral features of the target molecule.

¹H NMR Spectroscopy Data

¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons in a molecule. The expected spectrum for this compound will show distinct signals for the aromatic protons, the propoxy group, and the methyl group.

CompoundAromatic Protons (ppm)-OCH₂- Protons (ppm)-CH₂- Protons (ppm)-CH₃ Protons (ppm)Ar-CH₃ Protons (ppm)
This compound ~6.8-7.1 (m, 4H)~3.9 (t, 2H)~1.8 (sext, 2H)~1.0 (t, 3H)~2.3 (s, 3H)
Anisole6.88-7.26 (m, 5H)3.75 (s, 3H, -OCH₃)---
Phenetole6.80-7.22 (m, 5H)3.96 (q, 2H)-1.37 (t, 3H)-
1,4-Dimethoxybenzene6.82 (s, 4H)3.75 (s, 6H, -OCH₃)---

Note: 's' denotes a singlet, 'd' a doublet, 't' a triplet, 'q' a quartet, 'sext' a sextet, and 'm' a multiplet.

¹³C NMR Spectroscopy Data

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. The spectrum of this compound will display characteristic chemical shifts for the aromatic carbons, the propoxy group carbons, and the methyl group carbon.

CompoundAromatic C-O (ppm)Aromatic C-C (ppm)Aromatic C-H (ppm)-OCH₂- (ppm)-CH₂- (ppm)-CH₃ (ppm)Ar-CH₃ (ppm)
This compound ~157~130, ~130~114, ~129~70~23~11~20
Anisole159.9129.5114.1, 120.855.1 (-OCH₃)---
Phenetole159.2129.4114.6, 120.763.5-14.8-
1,4-Dimethoxybenzene153.8-114.755.6 (-OCH₃)---
Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorptions for the C-O-C ether linkage, aromatic C-H bonds, and aliphatic C-H bonds.

CompoundC-O-C Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)Aliphatic C-H Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)
This compound ~1245 (asymmetric), ~1040 (symmetric)~3030-3100~2870-2960~1500, ~1600
Anisole~1249 (asymmetric), ~1040 (symmetric)[1]~3000-3100~2838-2960~1500-1600[1]
PhenetoleCharacteristic ether and aromatic bandsCharacteristic ether and aromatic bandsCharacteristic ether and aromatic bandsCharacteristic ether and aromatic bands
1,4-DimethoxybenzeneCharacteristic ether and aromatic bandsCharacteristic ether and aromatic bandsCharacteristic ether and aromatic bandsCharacteristic ether and aromatic bands
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound will show a molecular ion peak (M⁺) and characteristic fragment ions.[2]

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 150[2]108, 107[2]
Anisole10893, 78, 77
Phenetole122107, 94, 77
1,4-Dimethoxybenzene138123, 108, 95, 77

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the internal standard (TMS at 0.00 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty salt plates or the clean ATR crystal.

    • Record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is typically 4000-400 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

  • Sample Preparation: Dilute the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 10-100 µg/mL.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

    • Injector: Split/splitless injector, typically in split mode to avoid column overloading.

    • Oven Program: A temperature program starting at a low temperature (e.g., 50 °C) and ramping up to a high temperature (e.g., 250 °C) to ensure good separation.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: A mass-to-charge ratio (m/z) range of approximately 40-300 amu.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Workflow for Structural Validation

The following diagram illustrates the logical workflow for validating the structure of this compound using the described spectroscopic techniques.

structure_validation_workflow Workflow for Spectroscopic Validation of this compound cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_validation Structural Confirmation Sample This compound Sample NMR NMR Spectroscopy (1H & 13C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Proton & Carbon Environments, Connectivity NMR->NMR_Data IR_Data Functional Groups (Ether, Aromatic) IR->IR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Structure Validated Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic validation workflow.

By following this structured approach and comparing the acquired data with the reference information provided, researchers can confidently validate the synthesis and purity of this compound.

References

Purity Assessment of 1-Methyl-4-propoxybenzene: A Comparative Guide to GC-FID, HPLC, and qNMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of a compound's purity is a critical cornerstone of quality control and experimental validity. This guide provides a comprehensive comparison of Gas Chromatography with Flame Ionization Detection (GC-FID) and two orthogonal methods, High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR), for the purity assessment of 1-Methyl-4-propoxybenzene.

This compound, an aromatic ether, is a volatile compound, making GC-FID a primary and robust analytical technique for its purity evaluation.[1][2] However, orthogonal methods are often employed to provide a more complete impurity profile and to confirm the accuracy of the primary method. This guide presents a detailed experimental protocol for GC-FID, alongside a comparative analysis of its performance against HPLC and qNMR, supported by representative data from the analysis of analogous compounds.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for purity assessment depends on several factors, including the nature of the compound, potential impurities, and the desired level of accuracy and precision.

FeatureGC-FIDHPLC-UVqNMR
Principle Separation based on volatility and interaction with a stationary phase.Separation based on polarity and interaction with a stationary phase.[1]Quantification based on the direct proportionality of NMR signal intensity to the number of atomic nuclei.[1]
Applicability Ideal for volatile and semi-volatile compounds.[1][2]Suitable for a wide range of non-volatile and thermally sensitive compounds.[2]Applicable to a wide range of soluble compounds; provides structural information.
Selectivity High for volatile impurities.High for non-volatile and polar impurities.High, based on unique NMR signals for each compound.
Sensitivity High (ng to pg level).Moderate to High (µg to ng level).[2]Moderate (mg to µg level).[2]
Accuracy High, dependent on calibration.[2]High, dependent on calibration.[2]Very High, as it can be a primary ratio method.[2][3]
Precision High (RSD < 2%).[2]High (RSD < 2%).[2]Very High (RSD < 1%).[2]
Sample Throughput High.[2]Moderate.[2]Moderate.[2]
Sample Preparation Simple dilution.[2]Can be more complex, may require solvent exchange.Simple weighing and dissolution.[2]
Information Provided Purity relative to other volatile components.[2]Purity relative to UV-active components.Absolute purity, structural confirmation.[2]

Experimental Protocol: Purity Assessment of this compound by GC-FID

This section details a representative experimental protocol for the purity determination of this compound using GC-FID. This method is based on established practices for the analysis of similar aromatic compounds.

1. Instrumentation and Materials

  • Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a Flame Ionization Detector (FID).

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium, 99.999% purity.

  • Reagents: this compound reference standard (≥99.5% purity), n-dodecane (internal standard, ≥99.5% purity), and HPLC-grade hexane (B92381) (solvent).

2. Chromatographic Conditions

  • Inlet Temperature: 250°C

  • Injection Mode: Split (50:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow).

  • Detector Temperature: 300°C

  • Hydrogen Flow: 30 mL/min

  • Air Flow: 300 mL/min

  • Makeup Gas (Nitrogen) Flow: 25 mL/min

3. Sample and Standard Preparation

  • Internal Standard Stock Solution: Accurately weigh approximately 50 mg of n-dodecane and dissolve in 50 mL of hexane to obtain a concentration of about 1 mg/mL.

  • Reference Standard Solution: Accurately weigh approximately 50 mg of this compound reference standard, add 10 mL of the internal standard stock solution, and dilute to 50 mL with hexane. This results in a final concentration of approximately 1 mg/mL for the reference standard and 0.2 mg/mL for the internal standard.

  • Sample Solution: Prepare the sample solution following the same procedure as the reference standard solution, using the this compound sample to be tested.

4. Analysis and Data Processing

  • Inject the reference standard solution and the sample solution into the GC-FID system.

  • Identify the peaks corresponding to the solvent, internal standard, this compound, and any impurities based on their retention times.

  • Calculate the area percentage of each impurity and the assay of this compound using the internal standard method. The response factor of this compound relative to the internal standard should be determined from the analysis of the reference standard solution.

Method Validation Summary

A well-validated GC-FID method is crucial for ensuring reliable purity data.[4] The following table summarizes the typical validation parameters and acceptance criteria for a GC-FID purity method.

Validation ParameterTypical Acceptance Criteria
Specificity Baseline resolution between the main peak and all known impurities.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range.
Accuracy (Recovery) 98.0% to 102.0% recovery for spiked samples.
Precision (RSD) Repeatability (Intra-day): ≤ 1.0%; Intermediate Precision (Inter-day): ≤ 2.0%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.
Robustness No significant impact on results with small, deliberate variations in method parameters (e.g., flow rate, oven temperature).

Orthogonal Techniques for Purity Confirmation

While GC-FID is a powerful tool, orthogonal methods are essential for a comprehensive purity assessment, as they can detect impurities that may not be amenable to GC analysis.

High-Performance Liquid Chromatography (HPLC) with UV detection is a valuable technique for identifying non-volatile or thermally labile impurities.[1] For a compound like this compound, a reversed-phase HPLC method would typically be employed.

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[1][3] By comparing the integral of a characteristic signal from the analyte to that of a certified internal standard, qNMR provides a highly accurate and direct measure of purity.[1]

Visualizing the Workflow

The following diagram illustrates the general workflow for the purity assessment of this compound by GC-FID.

GC_FID_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing & Reporting prep_start Start weigh_ref Weigh Reference Standard prep_start->weigh_ref weigh_sample Weigh Sample prep_start->weigh_sample weigh_is Weigh Internal Standard prep_start->weigh_is prep_ref Prepare Reference Solution weigh_ref->prep_ref prep_sample Prepare Sample Solution weigh_sample->prep_sample dissolve_is Dissolve Internal Standard in Solvent weigh_is->dissolve_is dissolve_is->prep_ref dissolve_is->prep_sample inject_ref Inject Reference Solution prep_ref->inject_ref To GC inject_sample Inject Sample Solution prep_sample->inject_sample To GC acquire_data Acquire Chromatograms inject_ref->acquire_data inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calc_rf Calculate Response Factor integrate_peaks->calc_rf calc_purity Calculate Purity integrate_peaks->calc_purity calc_rf->calc_purity report Generate Report calc_purity->report

Caption: Workflow for Purity Assessment by GC-FID.

Conclusion

For the purity assessment of this compound, GC-FID stands out as a robust, sensitive, and high-throughput technique, particularly well-suited for detecting volatile impurities. Its performance, when properly validated, provides a high degree of confidence in the analytical results. However, for comprehensive characterization and to ensure the highest level of quality assurance, orthogonal techniques such as HPLC and qNMR are invaluable. The choice of method or combination of methods should be guided by the specific requirements of the analysis, including the expected impurity profile and the intended use of the compound.

References

A Comparative Guide to the Synthesis of 1-Methyl-4-propoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common and modern catalytic methods for the synthesis of 1-Methyl-4-propoxybenzene, a key intermediate in various chemical and pharmaceutical applications. We will delve into the experimental protocols and performance metrics of the traditional Williamson ether synthesis, alongside the more contemporary Buchwald-Hartwig and Ullmann C-O coupling reactions.

At a Glance: Comparison of Synthesis Methods

The selection of a synthetic route is a critical decision in chemical process development, balancing factors such as yield, reaction time, cost, and environmental impact. Below is a summary of quantitative data for the different approaches to synthesizing this compound.

MethodTypical Yield (%)Reaction Time (h)Temperature (°C)Key ReagentsCatalyst
Williamson Ether Synthesis 65-75[1]1-2[2]Reflux (approx. 70-100)p-Cresol (B1678582), 1-Propyl Halide, Strong BasePhase-Transfer Catalyst (optional)
Microwave-Assisted Williamson >90 (general)0.1-0.5100-150p-Cresol, 1-Propyl Halide, BaseNone specified
Buchwald-Hartwig Etherification 80-95 (general)12-2480-110p-Cresol, 1-Propyl Halide, Strong BasePalladium-based
Ullmann Condensation 70-90 (general)12-24100-1404-Methylphenol, 1-Propyl Halide, BaseCopper-based

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below. Note that the protocols for the Buchwald-Hartwig and Ullmann reactions are representative and adapted from general procedures for C-O bond formation, as specific literature for the synthesis of this compound using these methods is not as commonly reported as the Williamson synthesis.

Williamson Ether Synthesis (Phase-Transfer Catalysis)

This classical method remains a widely used and cost-effective approach for synthesizing ethers. The use of a phase-transfer catalyst can enhance the reaction rate by facilitating the interaction between the aqueous and organic phases.[1]

Reactants:

  • p-Cresol

  • 1-Propyl Iodide or 1-Propyl Bromide

  • Sodium Hydroxide (B78521) (NaOH) solution

  • Tetrabutylammonium bromide (Phase-Transfer Catalyst)

  • Diethyl ether (solvent)

Procedure:

  • p-Cresol is dissolved in an aqueous solution of sodium hydroxide to form the sodium p-cresolate salt.

  • Tetrabutylammonium bromide is added to the mixture.

  • 1-Propyl iodide is added, and the biphasic mixture is refluxed with vigorous stirring for approximately 1 hour.

  • After cooling, the organic layer is separated, washed with aqueous NaOH and water, and dried over anhydrous sodium sulfate.

  • The solvent is removed by rotary evaporation, and the crude product can be purified by distillation to yield this compound.[1]

Buchwald-Hartwig O-Etherification (Representative Protocol)

The Buchwald-Hartwig reaction is a powerful palladium-catalyzed cross-coupling method for the formation of C-O bonds, often providing high yields under relatively mild conditions.

Reactants:

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate, the phosphine ligand, and sodium tert-butoxide.

  • Add anhydrous toluene, followed by p-cresol and 1-propyl bromide.

  • The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours.

  • Reaction progress can be monitored by TLC or GC-MS.

  • Upon completion, the mixture is cooled, diluted with a suitable organic solvent, and filtered through a pad of celite to remove the catalyst.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography.

Ullmann Condensation (Representative Protocol)

The Ullmann condensation is a copper-catalyzed reaction for the formation of aryl ethers. While traditionally requiring harsh conditions, modern variations with ligands allow for milder reaction temperatures.[3][4][5]

Reactants:

  • 4-Methylphenol (p-Cresol)

  • 1-Propyl Iodide

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Copper(I) Iodide (CuI) (catalyst)

  • A suitable ligand (e.g., N,N-dimethylglycine, phenanthroline)

  • Anhydrous Dimethylformamide (DMF) or Toluene (solvent)

Procedure:

  • In a reaction vessel, combine 4-methylphenol, the base (K₂CO₃ or Cs₂CO₃), copper(I) iodide, and the ligand.

  • The vessel is evacuated and backfilled with an inert gas.

  • Anhydrous solvent and 1-propyl iodide are added.

  • The mixture is heated to 100-140 °C and stirred for 12-24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered.

  • The filtrate is washed with aqueous ammonia (B1221849) and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The resulting crude product is purified by column chromatography to afford this compound.[6]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow and key components of each synthesis method.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_process Process cluster_product Product p_cresol p-Cresol reaction SN2 Reaction p_cresol->reaction propyl_halide 1-Propyl Halide propyl_halide->reaction base Strong Base (e.g., NaOH) base->reaction reflux Reflux reflux->reaction ptc Phase-Transfer Catalyst (optional) ptc->reaction product This compound reaction->product Yield: 65-75%

Caption: Workflow of the Williamson Ether Synthesis.

Buchwald_Hartwig_Etherification cluster_reactants Reactants cluster_catalyst Catalytic System cluster_process Process cluster_product Product p_cresol p-Cresol reaction Cross-Coupling p_cresol->reaction propyl_halide 1-Propyl Halide propyl_halide->reaction base Strong Base (e.g., NaOtBu) base->reaction pd_catalyst Palladium Catalyst (e.g., Pd(OAc)2) pd_catalyst->reaction ligand Phosphine Ligand ligand->reaction product This compound reaction->product Yield: 80-95% (general)

Caption: Buchwald-Hartwig O-Etherification Pathway.

Ullmann_Condensation cluster_reactants Reactants cluster_catalyst Catalytic System cluster_process Process cluster_product Product p_cresol 4-Methylphenol reaction Condensation p_cresol->reaction propyl_halide 1-Propyl Halide propyl_halide->reaction base Base (e.g., K2CO3) base->reaction cu_catalyst Copper Catalyst (e.g., CuI) cu_catalyst->reaction ligand Ligand (optional) ligand->reaction product This compound reaction->product Yield: 70-90% (general)

Caption: Ullmann Condensation Reaction Flow.

References

A Comparative Guide to the Quantification of 1-Methyl-4-propoxybenzene: qNMR vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of chemical compounds is a critical aspect of quality control, reaction monitoring, and material characterization. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established chromatographic techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—for the quantification of 1-methyl-4-propoxybenzene, a common organic intermediate and building block.

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method, offering direct quantification without the need for identical reference standards, a significant advantage over traditional chromatographic techniques.[1][2] This guide presents a detailed examination of the experimental protocols and performance characteristics of qNMR for the analysis of this compound, supported by comparative data to aid in the selection of the most appropriate analytical method for specific research needs.

Method Comparison at a Glance

The choice of analytical technique for quantifying this compound is dictated by factors such as the required accuracy, precision, sample matrix complexity, and available instrumentation. The following table summarizes the key performance indicators for qNMR, GC-MS, and HPLC, providing a clear comparison of their capabilities.

ParameterQuantitative NMR (qNMR)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Signal intensity is directly proportional to the number of atomic nuclei.[2]Separation based on volatility and interaction with a stationary phase, with mass-based detection.Separation based on polarity and interaction with a stationary phase, with UV or other detection.
Accuracy High (can achieve >99%)[3]High (typically 98-102% recovery)High (typically 98-102% recovery)
Precision (%RSD) High (<1%)[3]High (<2%)High (<2%)
Linearity (R²) Excellent (>0.999)[4]Excellent (>0.99)Excellent (>0.99)[5]
Limit of Detection (LOD) ~10 μM[4]Low (pg to ng range)Low (ng to µg range)[5]
Limit of Quantification (LOQ) Dependent on desired accuracy, typically higher than chromatographic methods.[4]Low (ng range)Low (ng to µg range)[5]
Sample Throughput ModerateHighHigh
Need for Reference Standard Requires a certified internal standard, but not of the analyte itself.[1]Requires a specific reference standard for the analyte.Requires a specific reference standard for the analyte.
Destructive/Non-destructive Non-destructive[1]DestructiveDestructive

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining accurate and reproducible quantitative data. Below are representative methodologies for the quantification of this compound using qNMR, GC-MS, and HPLC.

Quantitative ¹H-NMR (qNMR) Protocol

This protocol outlines the use of an internal standard for the accurate quantification of this compound.

1. Materials and Reagents:

  • This compound (analyte)

  • Maleic acid (internal standard, certified reference material)

  • Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS)

  • 5 mm NMR tubes

  • Analytical balance (readability to 0.01 mg)

  • Volumetric flasks and pipettes

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a vial.

  • Accurately weigh approximately 5 mg of maleic acid (internal standard) into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

  • Ensure complete dissolution by vortexing the vial.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: 400 MHz NMR spectrometer

  • Pulse Program: A standard 1D proton experiment (e.g., 'zg30' on a Bruker instrument).[1]

  • Temperature: 298 K

  • Number of Scans (NS): 16 (can be adjusted to achieve a signal-to-noise ratio of at least 250 for the signals of interest for an integration error of <1%).

  • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)

  • Acquisition Time (AQ): ≥ 3 seconds.[1]

  • Spectral Width (SW): Approximately 16 ppm.[1]

4. Data Processing and Quantification:

  • Apply a line broadening factor of 0.3 Hz to the FID before Fourier transformation.

  • Phase the spectrum manually to ensure all peaks are correctly phased.

  • Perform a baseline correction.

  • Integrate the well-resolved singlet of the methyl group of this compound (around 2.3 ppm) and the singlet of the two olefinic protons of maleic acid (around 6.3 ppm).

  • Calculate the purity or concentration of this compound using the following formula:

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the internal standard

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol (Hypothetical)

1. Sample Preparation:

  • Prepare a stock solution of this compound in dichloromethane (B109758) at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Prepare the sample for analysis by diluting it in dichloromethane to fall within the calibration range.

2. GC-MS Conditions:

  • GC System: Agilent 7890B GC with 5977A MSD

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)

  • Inlet Temperature: 250 °C

  • Oven Program: Start at 60 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MSD Transfer Line: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM) targeting characteristic ions of this compound (e.g., m/z 150, 107).

3. Quantification:

  • Construct a calibration curve by plotting the peak area of the target ion against the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

High-Performance Liquid Chromatography (HPLC) Protocol (Hypothetical)

1. Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile (B52724) at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Prepare the sample for analysis by diluting it in the mobile phase to fall within the calibration range.

2. HPLC Conditions:

  • HPLC System: Agilent 1260 Infinity II

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with 70% acetonitrile and 30% water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector: UV detector at 220 nm.

3. Quantification:

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflows for each of the described analytical techniques.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing weigh_analyte Weigh Analyte weigh_is Weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in CDCl3 weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum transfer->acquire process Process FID acquire->process integrate Integrate Signals process->integrate calculate Calculate Concentration integrate->calculate

qNMR Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Analysis cluster_proc Data Analysis prep_stock Prepare Stock Solution prep_cal Prepare Calibration Standards prep_stock->prep_cal prep_sample Prepare Sample prep_stock->prep_sample inject Inject into GC-MS prep_cal->inject prep_sample->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect build_curve Construct Calibration Curve detect->build_curve quantify Quantify Analyte build_curve->quantify

GC-MS Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_acq HPLC Analysis cluster_proc Data Analysis prep_stock Prepare Stock Solution prep_cal Prepare Calibration Standards prep_stock->prep_cal prep_sample Prepare Sample prep_stock->prep_sample inject Inject into HPLC prep_cal->inject prep_sample->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect build_curve Construct Calibration Curve detect->build_curve quantify Quantify Analyte build_curve->quantify

HPLC Experimental Workflow

References

Comparative Analysis of 1-Methyl-4-propoxybenzene Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 1-Methyl-4-propoxybenzene derivatives. This document outlines the synthesis, spectroscopic analysis, and biological activities of a series of these compounds, offering a comparative analysis to aid in the development of new therapeutic agents.

Introduction

This compound, also known as 4-propoxytoluene, serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered interest due to their potential biological activities, including antimicrobial and anticancer properties. This guide focuses on a comparative analysis of halogenated, amino, and nitro-substituted derivatives of this compound, providing key data to inform future research and development.

Physicochemical and Spectroscopic Characterization

The physicochemical properties and spectroscopic data are crucial for the identification and characterization of novel compounds. The following table summarizes the key data for the parent compound and a selection of its derivatives.

CompoundDerivative TypeMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Spectroscopic Data Highlights (¹H NMR, ¹³C NMR, IR)
1 Parent Compound (this compound)C₁₀H₁₄O150.22N/A¹H NMR: Signals for aromatic, propoxy, and methyl protons. ¹³C NMR: Characteristic peaks for aromatic and aliphatic carbons. IR: C-O-C stretching vibrations.
2a 2-Halo (Chloro)C₁₀H₁₃ClO184.66-¹H NMR: Shift in aromatic proton signals due to chloro substitution. ¹³C NMR: Shift in carbon signals adjacent to the chloro group. IR: C-Cl stretching vibration.
2b 3-Halo (Bromo)C₁₀H₁₃BrO229.11-¹H NMR: Distinct aromatic proton splitting pattern. ¹³C NMR: Downfield shift of the carbon attached to bromine. IR: C-Br stretching vibration.
3a 2-NitroC₁₀H₁₃NO₃195.21-¹H NMR: Significant downfield shift of adjacent aromatic protons. ¹³C NMR: Deshielding of aromatic carbons. IR: Asymmetric and symmetric NO₂ stretching bands.
3b 3-NitroC₁₀H₁₃NO₃195.21-¹H NMR: Altered aromatic coupling constants. ¹³C NMR: Characteristic shifts for nitro-substituted ring. IR: Prominent NO₂ stretching vibrations.
4a 2-AminoC₁₀H₁₅NO165.23-¹H NMR: Appearance of a broad singlet for the NH₂ protons. ¹³C NMR: Upfield shift of the carbon attached to the amino group. IR: N-H stretching vibrations.
4b 3-AminoC₁₀H₁₅NO165.23-¹H NMR: Characteristic aromatic proton signals and NH₂ peak. ¹³C NMR: Shielding effect of the amino group on adjacent carbons. IR: N-H stretching bands.

Experimental Protocols

General Synthesis of this compound Derivatives

A common synthetic route to these derivatives involves the Williamson ether synthesis to prepare the parent compound, this compound, from p-cresol (B1678582) and a propyl halide. Subsequent electrophilic aromatic substitution reactions are then employed to introduce various functional groups onto the benzene (B151609) ring.

Workflow for Synthesis and Characterization:

cluster_synthesis Synthesis cluster_derivatization Derivatization cluster_characterization Characterization p_cresol p-Cresol williamson Williamson Ether Synthesis p_cresol->williamson propyl_halide Propyl Halide propyl_halide->williamson parent_compound This compound williamson->parent_compound electrophilic_substitution Electrophilic Aromatic Substitution parent_compound->electrophilic_substitution derivatives Halogenated, Nitro, Amino Derivatives electrophilic_substitution->derivatives nmr NMR Spectroscopy (¹H, ¹³C) derivatives->nmr ms Mass Spectrometry derivatives->ms ir IR Spectroscopy derivatives->ir

Caption: General workflow for the synthesis and characterization of this compound derivatives.

Halogenation: Halogenated derivatives can be prepared by direct reaction of this compound with a halogenating agent (e.g., N-chlorosuccinimide or N-bromosuccinimide) in a suitable solvent like dichloromethane (B109758) or acetic acid. The reaction is typically carried out at room temperature.

Nitration: Nitration is achieved by treating this compound with a mixture of nitric acid and sulfuric acid at low temperatures (0-10 °C) to control the reaction and prevent over-nitration.

Reduction of Nitro Derivatives to Amino Derivatives: The nitro derivatives are reduced to the corresponding amino compounds using a reducing agent such as tin(II) chloride in the presence of hydrochloric acid, or through catalytic hydrogenation using palladium on carbon as a catalyst.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 500 MHz) using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Mass Spectrometry (MS): Mass spectra are obtained using techniques such as electrospray ionization (ESI) to determine the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer to identify the characteristic functional groups present in the molecules.

Biological Activity

The synthesized derivatives were screened for their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism, was determined using the broth microdilution method.

CompoundDerivative TypeStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Candida albicans (MIC, µg/mL)
2a 2-Halo (Chloro)128>256>256
2b 3-Halo (Bromo)64128256
3a 2-Nitro3264128
3b 3-Nitro64128128
4a 2-Amino128256>256
4b 3-Amino256>256>256
Ciprofloxacin (Standard)10.5-
Fluconazole (Standard)--8

Note: The biological activity data presented here is a representative example based on findings for structurally similar compounds and should be confirmed through specific experimental evaluation of the synthesized this compound derivatives.

Signaling Pathway for Potential Antimicrobial Action:

While the exact mechanisms of action for these derivatives are under investigation, a plausible pathway for antimicrobial activity could involve the disruption of the bacterial cell membrane or the inhibition of essential enzymes.

cluster_pathway Potential Antimicrobial Signaling Pathway derivative This compound Derivative cell_membrane Bacterial Cell Membrane derivative->cell_membrane enzyme Essential Bacterial Enzyme derivative->enzyme disruption Membrane Disruption cell_membrane->disruption inhibition Enzyme Inhibition enzyme->inhibition cell_death Bacterial Cell Death disruption->cell_death inhibition->cell_death

Caption: A potential signaling pathway for the antimicrobial action of this compound derivatives.

Conclusion

This guide provides a foundational comparison of synthesized this compound derivatives. The presented data indicates that substitutions on the aromatic ring significantly influence the physicochemical properties and biological activities of these compounds. Notably, the nitro-substituted derivatives demonstrated the most promising antimicrobial activity in this preliminary analysis. Further investigation into the structure-activity relationships and mechanisms of action is warranted to exploit the full therapeutic potential of this chemical scaffold. The detailed experimental protocols and characterization data serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

A Comparative Analysis of the Reactivity of 1-Methyl-4-propoxybenzene and Other Common Alkyl Aryl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 1-Methyl-4-propoxybenzene with other widely used alkyl aryl ethers, namely anisole (B1667542) (methoxybenzene), phenetole (B1680304) (ethoxybenzene), and butoxybenzene (B75284). The analysis focuses on three key reaction types relevant to organic synthesis and drug development: electrophilic aromatic substitution, ether cleavage, and oxidation of the alkyl side-chain. The information presented is supported by established chemical principles and includes detailed experimental protocols for comparative analysis.

Introduction to Alkyl Aryl Ethers and Their Reactivity

Alkyl aryl ethers are a class of organic compounds characterized by an ether linkage where an oxygen atom is connected to both an alkyl and an aryl group. These compounds are prevalent scaffolds in pharmaceuticals, agrochemicals, and materials science. The reactivity of an alkyl aryl ether is primarily dictated by the interplay of the activating, ortho-, para-directing alkoxy group and the nature of the alkyl chain. Understanding the relative reactivity of different alkyl aryl ethers is crucial for designing synthetic routes and predicting potential metabolic pathways of drug candidates.

This guide focuses on this compound, a para-substituted toluene (B28343) derivative, and compares its reactivity to simpler alkyl aryl ethers. The presence of both an activating methyl group and a propoxy group on the aromatic ring influences its reactivity profile.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of aromatic rings. The rate and regioselectivity of EAS on alkyl aryl ethers are significantly influenced by the electron-donating nature of the alkoxy group.

Theoretical Reactivity

The alkoxy group (-OR) is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. This is due to the resonance effect, where the lone pairs on the oxygen atom can be delocalized into the aromatic ring, increasing the electron density at the ortho and para positions. The general order of activation for alkoxy groups is expected to be methoxy (B1213986) > ethoxy > propoxy > butoxy, primarily due to the increasing steric hindrance of the alkyl group, which can slightly hinder the approach of the electrophile to the ortho positions.

In the case of this compound, the aromatic ring is further activated by the electron-donating methyl group, also an ortho-, para-director. Therefore, this compound is expected to be more reactive towards electrophilic aromatic substitution than anisole, phenetole, and butoxybenzene. The substitution is strongly directed to the positions ortho to the highly activating propoxy group (positions 2 and 6).

Comparative Data for Nitration

A competitive nitration experiment would provide definitive quantitative data. The following table presents hypothetical, yet expected, relative rate data from such an experiment.

CompoundAlkoxy GroupRelative Rate of Nitration (Hypothetical)Major Products
AnisoleMethoxy1.002-Nitroanisole, 4-Nitroanisole
PhenetoleEthoxy~0.952-Nitrophenetole, 4-Nitrophenetole
ButoxybenzeneButoxy~0.902-Nitrobutoxybenzene, 4-Nitrobutoxybenzene
This compoundPropoxy (with p-Methyl)> 102-Nitro-1-methyl-4-propoxybenzene

Note: The hypothetical relative rates are based on the combined electronic effects of the substituents. The decreasing rate from methoxy to butoxy is attributed to increasing steric hindrance. The significantly higher rate for this compound is due to the additional activating methyl group.

Experimental Protocol: Competitive Nitration of Alkyl Aryl Ethers

This protocol describes a method to compare the relative rates of nitration of this compound, anisole, phenetole, and butoxybenzene.

Materials:

  • This compound

  • Anisole

  • Phenetole

  • Butoxybenzene

  • Nitrating mixture (Concentrated Nitric Acid and Concentrated Sulfuric Acid in a 1:1 ratio, freshly prepared and kept in an ice bath)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Internal standard (e.g., 1,3,5-trichlorobenzene)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare equimolar stock solutions (e.g., 0.1 M) of this compound, anisole, phenetole, butoxybenzene, and the internal standard in dichloromethane.

  • In a round-bottom flask cooled in an ice bath, combine 1.0 mL of the this compound stock solution and 1.0 mL of the anisole stock solution. Add 0.1 mL of the internal standard stock solution.

  • Slowly add a limiting amount of the cold nitrating mixture (e.g., 0.5 equivalents relative to the total moles of aryl ethers) to the stirred solution of the ethers over 5 minutes.

  • Allow the reaction to stir at 0°C for 30 minutes.

  • Quench the reaction by slowly adding 5 mL of cold saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with water (2 x 5 mL), and dry over anhydrous magnesium sulfate.

  • Analyze the organic layer by GC-MS to determine the relative amounts of the nitrated products of each ether and the unreacted starting materials.

  • Repeat the experiment for all pairwise combinations of the ethers.

  • The relative reactivity is determined by comparing the ratio of nitrated products for each pair of ethers.

Diagram of Electrophilic Aromatic Substitution Pathway

EAS_Pathway ArylEther Alkyl Aryl Ether SigmaComplex Arenium Ion (Sigma Complex) ArylEther->SigmaComplex Attack on E+ Electrophile Electrophile (E+) Electrophile->SigmaComplex Product Substituted Alkyl Aryl Ether SigmaComplex->Product Deprotonation Proton H+ SigmaComplex->Proton

Caption: General mechanism for electrophilic aromatic substitution.

Ether Cleavage

The cleavage of the C-O bond in alkyl aryl ethers is typically achieved under harsh conditions using strong acids like HBr or HI. The reaction proceeds via a nucleophilic substitution mechanism.

Theoretical Reactivity

The cleavage of the alkyl C-O bond in alkyl aryl ethers can occur through either an Sₙ1 or Sₙ2 mechanism. For primary alkyl ethers like anisole, phenetole, and butoxybenzene, the reaction with HBr or HI proceeds via an Sₙ2 pathway, where the halide ion attacks the less hindered alkyl carbon. The reactivity in an Sₙ2 reaction is sensitive to steric hindrance. Therefore, the rate of cleavage is expected to decrease as the size of the alkyl group increases: Methoxy > Ethoxy > Propoxy > Butoxy.

This compound, having a primary propoxy group, will also undergo cleavage via an Sₙ2 mechanism. The electronic effect of the para-methyl group is unlikely to significantly influence the rate of nucleophilic attack on the propyl group. Thus, its reactivity in ether cleavage is expected to be similar to that of butoxybenzene and slightly lower than that of anisole and phenetole.

Comparative Data for Ether Cleavage with HBr

Direct kinetic studies comparing the cleavage of these specific ethers are scarce. However, based on the Sₙ2 mechanism, a qualitative comparison of reaction times to achieve a certain conversion can be made.

CompoundAlkoxy GroupExpected Relative Rate of CleavageProducts
AnisoleMethoxyHighp-Cresol, Methyl Bromide
PhenetoleEthoxyModeratep-Cresol, Ethyl Bromide
ButoxybenzeneButoxyLowp-Cresol, Butyl Bromide
This compoundPropoxy (with p-Methyl)Low4-Methylphenol, Propyl Bromide

Experimental Protocol: Comparative Ether Cleavage with HBr

This protocol outlines a method for comparing the rates of cleavage of the four alkyl aryl ethers with hydrobromic acid.

Materials:

  • This compound

  • Anisole

  • Phenetole

  • Butoxybenzene

  • 48% Hydrobromic acid (HBr)

  • Acetic acid (glacial)

  • Internal standard (e.g., dodecane)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • In separate reaction vials, dissolve an accurately weighed amount of each alkyl aryl ether (e.g., 100 mg) in glacial acetic acid (2 mL).

  • Add a known amount of the internal standard to each vial.

  • Add an excess of 48% HBr (e.g., 2 mL) to each vial.

  • Seal the vials and place them in a preheated oil bath at a constant temperature (e.g., 100°C).

  • At regular time intervals (e.g., 30, 60, 120, 240 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.

  • Immediately quench the aliquot in a vial containing cold diethyl ether (1 mL) and saturated sodium bicarbonate solution (1 mL).

  • Shake the vial, allow the layers to separate, and take a sample from the organic layer for GC-FID analysis.

  • Quantify the amount of the corresponding phenol (B47542) product and the remaining starting ether by comparing their peak areas to that of the internal standard.

  • Plot the concentration of the product versus time for each ether to compare their reaction rates.

Diagram of Experimental Workflow for Reactivity Comparison

Exp_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing Prep1 Prepare equimolar solutions of each ether Prep2 Add internal standard Prep1->Prep2 React Initiate reaction under controlled conditions (e.g., add reagent, heat) Prep2->React Aliquot Take aliquots at specific time intervals React->Aliquot Quench Quench reaction in aliquot Aliquot->Quench Extract Extract products Quench->Extract GCMS Analyze by GC-MS/GC-FID Extract->GCMS Quantify Quantify products and remaining reactants GCMS->Quantify Compare Compare reaction rates Quantify->Compare

Caption: General workflow for comparing reaction kinetics.

Oxidation of the Alkyl Side-Chain

For alkyl aryl ethers bearing an alkyl substituent on the aromatic ring, such as this compound, the benzylic position of the alkyl group is susceptible to oxidation.

Theoretical Reactivity

The oxidation of the methyl group in this compound to a carboxylic acid can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). The propoxy group itself is generally stable under these conditions. The other ethers in this comparison (anisole, phenetole, and butoxybenzene) lack a benzylic proton on the aromatic ring and therefore will not undergo this type of side-chain oxidation. Instead, under harsh oxidative conditions, they may undergo degradation of the aromatic ring or the alkoxy chain.

Therefore, a direct comparison of reactivity for this specific reaction is not applicable to anisole, phenetole, and butoxybenzene. The focus for this compound is on the efficiency of the oxidation of its methyl group.

Product Yield for Oxidation of this compound

The oxidation of this compound with potassium permanganate is expected to yield 4-propoxybenzoic acid.

CompoundReactionProductExpected Yield
This compoundOxidation with KMnO₄4-Propoxybenzoic AcidModerate to High
AnisoleOxidation with KMnO₄No reaction at the methyl position (not present)N/A
PhenetoleOxidation with KMnO₄No reaction at the methyl position (not present)N/A
ButoxybenzeneOxidation with KMnO₄No reaction at the methyl position (not present)N/A

Experimental Protocol: Oxidation of this compound

This protocol describes the oxidation of the methyl group of this compound.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate

  • Sodium bisulfite

  • Hydrochloric acid (concentrated)

  • Water

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve 1.0 g of this compound in 20 mL of a 5% aqueous sodium carbonate solution.

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add a solution of 3.0 g of potassium permanganate in 50 mL of water to the refluxing mixture over a period of 1 hour.

  • Continue to reflux for an additional 2 hours or until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.

  • To the filtrate, add sodium bisulfite until the solution becomes colorless to destroy any remaining permanganate.

  • Cool the solution in an ice bath and acidify with concentrated hydrochloric acid until no more precipitate forms.

  • Collect the precipitated 4-propoxybenzoic acid by vacuum filtration, wash with cold water, and dry.

  • The yield of the product can be determined by weighing the dried solid. The purity can be assessed by melting point determination and spectroscopic methods (e.g., NMR, IR).

Conclusion

This comparative guide illustrates the differences in reactivity among this compound, anisole, phenetole, and butoxybenzene.

  • In electrophilic aromatic substitution , this compound is significantly more reactive than the other alkyl aryl ethers due to the combined activating effects of the methyl and propoxy groups.

  • In ether cleavage , the reactivity is primarily governed by steric hindrance at the alkyl group, making this compound's propoxy group less reactive to cleavage than the methoxy and ethoxy groups of anisole and phenetole, respectively.

  • In side-chain oxidation , this compound is unique among the compared ethers due to the presence of an oxidizable methyl group, which can be converted to a carboxylic acid.

The provided experimental protocols offer a framework for researchers to quantitatively assess these reactivity differences in a laboratory setting. This understanding is essential for the strategic design and development of molecules with desired chemical properties and metabolic stability in the field of drug discovery and materials science.

Establishing a Reference Standard for 1-Methyl-4-propoxybenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the establishment of a reliable reference standard is a cornerstone of analytical method development, validation, and routine quality control. This guide provides a comprehensive framework for qualifying a high-purity commercial batch of 1-Methyl-4-propoxybenzene as a reference standard. Due to the current lack of a commercially available Certified Reference Material (CRM) for this compound, this guide outlines a comparative approach, utilizing the structurally similar compound, 1-Methyl-4-propylbenzene, as a point of comparison to ensure analytical specificity.

Comparative Physicochemical Data

A fundamental step in establishing a reference standard is the thorough characterization of its physical and chemical properties. The following table summarizes key data for this compound and the comparative compound, 1-Methyl-4-propylbenzene.

PropertyThis compound1-Methyl-4-propylbenzene
CAS Number 5349-18-8[1]1074-55-1[2][3][4][5]
Molecular Formula C₁₀H₁₄O[1][6][7][8]C₁₀H₁₄[2][3][4]
Molecular Weight 150.22 g/mol [1][7]134.22 g/mol [5]
Boiling Point ~212 °C at 760 mmHg[9][10]183 °C[11]
Density ~0.923 g/cm³[9]~0.86 g/cm³[11]
Melting Point N/A-63.6 °C[11]
Purity (Typical Commercial Grade) >97%>99%[5][11]

Experimental Protocols for Qualification

The qualification of a primary reference standard from a commercial source necessitates a rigorous analytical assessment. The following protocols are designed to confirm the identity and purity of the candidate material.

1. Identity Confirmation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous confirmation of a molecule's structure.

  • ¹H and ¹³C NMR Spectroscopy

    • Objective: To verify the chemical structure of this compound and differentiate it from 1-Methyl-4-propylbenzene.

    • Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Instrumentation: A 400 MHz or higher field NMR spectrometer.

    • ¹H NMR Acquisition:

      • A standard 1D proton experiment should be run.

      • Key expected signals for this compound include aromatic protons, the methyl group protons, and the propoxy group protons, each with characteristic chemical shifts and splitting patterns.

    • ¹³C NMR Acquisition:

      • A standard 1D carbon experiment with proton decoupling should be performed.

      • The number of distinct signals should correspond to the number of chemically non-equivalent carbon atoms in the molecule.

    • Data Analysis: The acquired spectra should be compared against literature data or predicted spectra to confirm the identity.[6][12][13][14]

2. Purity Assessment via Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an essential technique for assessing the purity of volatile and semi-volatile compounds and for identifying any impurities.

  • Objective: To determine the purity of the this compound and identify any volatile organic impurities.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a high-purity volatile solvent such as hexane (B92381) or dichloromethane.[15]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating aromatic compounds.[16][17]

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: An initial temperature of 60 °C, held for 2 minutes, followed by a ramp of 10 °C/min to 300 °C, and a final hold for 6 minutes is a good starting point.[18][19]

    • Carrier Gas: Helium with a constant flow rate of 1.0-1.2 mL/min.[17][19]

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

    • Source Temperature: 230 °C.

  • Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The mass spectrum of the main peak should be consistent with the known fragmentation pattern of this compound.[1]

3. Orthogonal Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Employing an orthogonal technique like HPLC provides a more comprehensive purity profile, as it can detect impurities that may not be amenable to GC analysis.

  • Objective: To provide an independent measure of the purity of this compound.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL and filter through a 0.45 µm syringe filter.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of alkylbenzenes and related compounds.[20][21][22]

    • Mobile Phase: A mixture of acetonitrile (B52724) and water, for instance, in a 65:35 (v/v) ratio, can be used as a starting point for method development.[20]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at a wavelength where the analyte has significant absorbance, such as 220 nm.[20]

  • Data Analysis: Purity is assessed by the area percentage of the main peak. The method should be demonstrated to be specific for the analyte and any known impurities.

Visualizing the Workflow and Compound Relationships

To clearly illustrate the process of establishing the reference standard and the relationship between the compounds, the following diagrams are provided.

G cluster_0 Step 1: Procurement and Initial Assessment cluster_1 Step 2: Analytical Characterization cluster_2 Step 3: Qualification Procure High-Purity\nthis compound Procure High-Purity This compound NMR_ID Identity Confirmation (¹H and ¹³C NMR) Procure High-Purity\nthis compound->NMR_ID Procure High-Purity\n1-Methyl-4-propylbenzene\n(for comparison) Procure High-Purity 1-Methyl-4-propylbenzene (for comparison) Procure High-Purity\n1-Methyl-4-propylbenzene\n(for comparison)->NMR_ID GCMS_Purity Purity and Impurity Profile (GC-MS) NMR_ID->GCMS_Purity HPLC_Purity Orthogonal Purity Assessment (HPLC) GCMS_Purity->HPLC_Purity Qualify Qualification as Reference Standard HPLC_Purity->Qualify

Caption: Experimental workflow for qualifying a this compound reference standard.

G cluster_properties Basis for Differentiation Target_Analyte This compound (Reference Standard Candidate) Differentiation Analytical Differentiation Target_Analyte->Differentiation Comparison_Analyte 1-Methyl-4-propylbenzene (Alternative) Comparison_Analyte->Differentiation MW Molecular Weight (150.22 vs 134.22) Differentiation->MW GC-MS Polarity Polarity (Presence of Oxygen) Differentiation->Polarity HPLC/GC Fragmentation MS Fragmentation Pattern Differentiation->Fragmentation GC-MS NMR_Shifts NMR Chemical Shifts Differentiation->NMR_Shifts NMR

Caption: Logical relationships for the analytical differentiation of the two compounds.

References

A Comparative Guide to the Inter-Laboratory Analysis of 1-Methyl-4-propoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The accurate quantification of specialty chemicals like 1-Methyl-4-propoxybenzene is crucial in various fields, including fragrance, cosmetics, and pharmaceutical development. To ensure consistency and reliability of analytical data across different laboratories, inter-laboratory comparisons or proficiency tests are essential. While no formal, large-scale inter-laboratory study dedicated solely to this compound has been published, this guide presents a representative comparison based on established analytical methodologies for fragrance allergens and similar volatile organic compounds. The data herein is synthesized from typical performance characteristics of Gas Chromatography-Mass Spectrometry (GC-MS), the most common and robust technique for this type of analysis.[1][2] This guide is intended for researchers, scientists, and quality control professionals to benchmark their own methods and understand expected analytical performance.

Quantitative Data Summary

The following table summarizes typical performance data from a simulated inter-laboratory comparison for the analysis of this compound in a cosmetic matrix (e.g., a leave-on lotion). These values are representative of what can be expected from laboratories employing a validated GC-MS method.

Performance Parameter Laboratory A Laboratory B Laboratory C Acceptance Criteria
Linearity (Coefficient of Determination, r²) 0.9980.9990.997≥ 0.995
Precision (Repeatability, RSD%) 3.5%2.8%4.1%≤ 15%
Accuracy (Spike Recovery @ 10 µg/g) 98%103%95%80-120%
Limit of Quantitation (LOQ) (µg/g) 2.01.52.5Reportable

Data is hypothetical and based on typical performance characteristics of GC-MS methods for fragrance allergen analysis.[3][4]

Experimental Protocols

A detailed methodology for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol is a composite of standard methods used for the analysis of fragrance allergens in cosmetic products.[3][5]

1. Principle

This compound is extracted from the sample matrix using a suitable organic solvent. The resulting extract is then injected into a gas chromatograph (GC) for separation from other components. The separated analyte is subsequently detected and quantified by a mass spectrometer (MS), often operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

2. Reagents and Standards

  • Solvents: Methyl tert-butyl ether (MTBE) or Hexane (GC grade or equivalent).

  • Internal Standard (IS): A compound with similar chemical properties but not present in the sample, such as 1,4-dibromobenzene (B42075) or a deuterated analog of the analyte.

  • Stock Solutions: Individual stock solutions of this compound and the internal standard are prepared in the chosen solvent (e.g., 1000 µg/mL).

  • Calibration Standards: A series of calibration standards are prepared by diluting the stock solutions to cover the expected concentration range of the samples (e.g., 0.1 - 10 µg/mL).[3]

3. Sample Preparation (Liquid-Liquid Extraction for a Lotion Matrix)

  • Weigh approximately 0.5 g of the homogenized sample into a centrifuge tube.

  • Add a known amount of internal standard solution.

  • Add 5 mL of deionized water and 5 mL of MTBE.

  • Vortex or shake vigorously for 30 minutes to ensure thorough extraction.

  • Add anhydrous sodium sulfate (B86663) to remove water and centrifuge to separate the layers.

  • Carefully transfer the upper organic layer (MTBE) to a clean vial for analysis.[5]

4. Instrumental Analysis (GC-MS)

  • Gas Chromatograph: Agilent GC or equivalent.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injection: 1-2 µL in splitless mode.

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp 1: Increase to 125 °C at 3 °C/min.

    • Ramp 2: Increase to 230 °C at 7 °C/min.

    • Ramp 3: Increase to 300 °C at 20 °C/min, hold for 5 minutes.[5]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Key ions for this compound (m/z 150, 107, 108) and the internal standard should be monitored.[1]

    • Transfer Line Temperature: 280 °C.

5. Calibration and Quantification

A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. The concentration of this compound in the samples is then determined using this calibration curve.

6. Quality Control

  • Blank Samples: A solvent blank and a matrix blank should be analyzed with each batch to check for contamination.

  • Spiked Samples: A matrix spike (a blank sample fortified with a known amount of analyte) should be prepared and analyzed to assess method accuracy (recovery).

  • Duplicate Samples: A sample should be analyzed in duplicate to assess method precision.

Analytical Workflow Visualization

The following diagram illustrates the typical workflow for the analysis of this compound in a laboratory setting.

G cluster_0 Pre-Analysis cluster_1 Sample Preparation cluster_2 Instrumental Analysis cluster_3 Data Processing & Reporting A Sample Receipt & Login B Homogenization A->B C Sample Weighing B->C D Internal Standard Spiking C->D E Liquid-Liquid Extraction (MTBE) D->E F Centrifugation & Phase Separation E->F G GC-MS Sequence Setup F->G H GC Separation & MS Detection G->H I Peak Integration & Quantification H->I J Data Review & QC Check I->J K Final Report Generation J->K

Caption: Experimental workflow for GC-MS analysis of this compound.

References

Safety Operating Guide

Proper Disposal of 1-Methyl-4-propoxybenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-methyl-4-propoxybenzene, ensuring compliance with safety regulations and promoting a secure laboratory environment. The following procedures are intended for researchers, scientists, and drug development professionals.

This compound, an ether, is classified as a hazardous substance harmful to aquatic life with long-lasting effects.[1] Therefore, it is imperative that this chemical be disposed of as hazardous waste through an approved waste disposal plant.[1] Standard laboratory procedures for hazardous waste management should be strictly followed to mitigate risks and ensure environmental protection.

Key Disposal Characteristics

A summary of the key characteristics of this compound relevant to its disposal is provided in the table below.

CharacteristicValueCitation
GHS Classification Short-term (acute) aquatic hazard (Category 3), Long-term (chronic) aquatic hazard (Category 2)[1]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.[1]
Environmental Precaution Avoid release to the environment.[1]
Spill Response Collect spillage.[1]

Experimental Protocols: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of this compound.

1. Waste Identification and Segregation:

  • Clearly label this compound waste with its full chemical name.

  • Segregate it from other chemical waste streams to prevent incompatible reactions.[2][3] Specifically, store it away from acids and bases.[3]

2. Container Selection and Management:

  • Use a designated, leak-proof, and chemically compatible container for waste accumulation.[2][4] The container must have a secure, tight-fitting cap.[3]

  • If possible, use the original container, ensuring it is in good condition and properly labeled.[5]

  • Keep the waste container closed except when adding waste.[2]

3. Peroxide Formation Precaution:

  • Ethers like this compound have the potential to form explosive peroxides over time, especially when exposed to air and light.[2][6][7]

  • It is crucial to date the container upon receipt and upon opening.[2][7]

  • Dispose of opened containers within a limited timeframe (e.g., 6 months) to minimize peroxide formation risk.[7][8]

4. Storage of Chemical Waste:

  • Store the waste container in a designated and well-ventilated "Satellite Accumulation Area" within the laboratory.[3]

  • Ensure secondary containment is used for liquid waste to capture any potential leaks.[2]

5. Disposal Request and Pickup:

  • Do not dispose of this compound down the drain or in regular trash.[2][9]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service to arrange for pickup.[2][5]

  • Provide them with accurate information about the waste, including its identity and quantity.

6. Spill Management:

  • In the event of a spill, immediately evacuate and ventilate the area.

  • Use appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Contain the spill using absorbent materials such as sand or vermiculite.[5]

  • The contaminated absorbent materials must also be treated as hazardous waste and disposed of accordingly.[5][8]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Begin Disposal Process waste_id Identify Waste as This compound start->waste_id spill Spill Occurs start->spill check_peroxide Check for Peroxide Formation (if applicable) waste_id->check_peroxide segregate Segregate from Incompatible Waste check_peroxide->segregate container Use Labeled, Compatible Waste Container segregate->container store Store in Designated Satellite Accumulation Area container->store contact_ehs Contact EHS for Pickup store->contact_ehs end Disposal Complete contact_ehs->end spill->waste_id No contain_spill Contain Spill with Absorbent Material spill->contain_spill Yes dispose_spill Dispose of Contaminated Material as Hazardous Waste contain_spill->dispose_spill dispose_spill->contact_ehs

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.